molecular formula C16H12CaCl2N4O7S2 B1218173 Pigment Yellow 183 CAS No. 65212-77-3

Pigment Yellow 183

Cat. No.: B1218173
CAS No.: 65212-77-3
M. Wt: 547.4 g/mol
InChI Key: RWRFRSZHRFHQEO-UHFFFAOYSA-N
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Description

Pigment Yellow 183 ( 65212-77-3) is a reddish monoazo yellow pigment classified as C.I. 18792, valued in industrial research for its exceptional thermal stability and weathering resistance. Its chemical structure is a calcium salt of a diazo compound, with a molecular formula of C 16 H 10 CaCl 2 N 4 O 7 S 2 . This pigment is distinguished by its excellent performance profile, including a heat resistance of up to 300°C, which makes it a subject of interest for coloring high-temperature engineering plastics like high-density polyethylene (HDPE), polypropylene (PP), and ABS . In HDPE at a 1/3 standard depth, it shows no dimensional deformation at its processing temperature, with a light fastness rated at 7-8 on the Blue Wool Scale . It also demonstrates high stability with ratings of 5 for resistance to water, oil, acid, and alkali . Primary research and application areas include plastics coloring, especially for polymers requiring high-temperature processing , coil and powder coatings for automotive and architectural applications due to excellent weather resistance , and high-performance printing inks for packaging, where it provides vibrant color and good fastness properties . A key research value lies in its role as an eco-friendly alternative to heavy-metal-based pigments (e.g., chrome yellows), as it contains no restricted substances, aligning with trends towards sustainable material science . Its mechanism of action provides strong, durable coloration through excellent dispersibility and migration resistance, ensuring color integrity without bleeding in various polymer matrices . This product is For Research Use Only (RUO) and is not intended for personal, commercial, or household use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

65212-77-3

Molecular Formula

C16H12CaCl2N4O7S2

Molecular Weight

547.4 g/mol

IUPAC Name

calcium;4,5-dichloro-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C16H12Cl2N4O7S2.Ca/c1-8-15(20-19-13-6-11(17)12(18)7-14(13)31(27,28)29)16(23)22(21-8)9-3-2-4-10(5-9)30(24,25)26;/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);

InChI Key

RWRFRSZHRFHQEO-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2S(=O)(=O)[O-])Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)[O-].[Ca+2]

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2S(=O)(=O)O)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)O.[Ca]

Other CAS No.

65212-77-3

physical_description

Other Solid;  Dry Powder

Synonyms

pigment yellow 183

Origin of Product

United States

Foundational & Exploratory

Pigment Yellow 183 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of Pigment Yellow 183 (PY 183), a monoazo calcium salt lake pigment. It covers the chemical structure, physicochemical properties, synthesis, and key performance characteristics relevant to its application in various industries. This document is intended for researchers, scientists, and professionals in fields requiring a thorough understanding of this high-performance colorant.

Chemical Identity and Structure

This compound is a reddish-shade yellow pigment known for its excellent heat stability and lightfastness.[1][2] Its chemical identity is well-defined by its CAS number, IUPAC name, and molecular structure.

Table 1: Chemical Identification of this compound

IdentifierValueReference(s)
CAS Number 65212-77-3[3][4]
IUPAC Name calcium;4,5-dichloro-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate[1]
C.I. Name This compound[1]
C.I. Number 18792[4]
Molecular Formula C16H10CaCl2N4O7S2[3][4]
Molecular Weight 549.41 g/mol [3]
Chemical Class Monoazo Yellow, Calcium Salt Lake[4][5]

The molecular structure of this compound features a pyrazolone-based monoazo chromophore complexed with a calcium ion. This structure is fundamental to its color and stability properties.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical and Performance Properties

This compound is valued for its excellent thermal stability, lightfastness, and migration resistance, making it suitable for demanding applications.[1][6]

Table 2: Physicochemical and Fastness Properties of this compound

PropertyValueReference(s)
Appearance Yellow Powder[7]
Shade Reddish Yellow[4][7]
Density (g/cm³) 1.48 - 1.90[4][6]
Oil Absorption ( g/100g ) 40 - 55[7][8]
pH Value 5.0 - 8.0[7]
Heat Resistance (°C) 280 - 300[4][7][8]
Light Fastness (Blue Wool Scale) 7 - 8[1][4]
Migration Resistance (Grey Scale) 5[4]
Acid Resistance (1-5 Scale) 5[4][8]
Alkali Resistance (1-5 Scale) 5[4][8]
Water Resistance (1-5 Scale) 4 - 5[6][8]
Oil Resistance (1-5 Scale) 4 - 5[6][8]
Alcohol Resistance (1-5 Scale) 4 - 5[6]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization, coupling, and laking.[2][9]

The general manufacturing process involves:

  • Diazotization: 2-Amino-4,5-dichlorobenzenesulfonic acid is treated with a solution of sodium nitrite (B80452) in an acidic medium to form a diazonium salt.[10]

  • Coupling: The resulting diazonium salt is then coupled with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone in a weakly acidic medium.[2][10]

  • Laking: The resulting water-soluble dye is converted into an insoluble pigment by precipitation with a calcium chloride solution.[2][10]

  • Finishing: The pigment is then filtered, washed, dried, and pulverized to the desired particle size.[10]

Figure 2: Synthesis Workflow of this compound

G cluster_reactants Starting Materials cluster_process Synthesis Steps reactant1 2-Amino-4,5-dichlorobenzenesulfonic acid step1 Diazotization reactant1->step1 reactant2 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone step2 Coupling Reaction reactant2->step2 reactant3 Sodium Nitrite reactant3->step1 reactant4 Calcium Chloride step3 Laking (Precipitation) reactant4->step3 step1->step2 step2->step3 step4 Finishing (Filtration, Washing, Drying) step3->step4 product This compound step4->product

Caption: Manufacturing process of this compound.

Experimental Protocols

The performance properties of this compound are determined using standardized testing methodologies. Below are outlines of the protocols for key properties.

Heat Stability Testing

The heat stability of a pigment is its ability to withstand high temperatures without significant color change.

  • Principle: A plastic material (e.g., HDPE) containing the pigment is subjected to a series of increasing temperatures in an injection molding machine or oven for a specified dwell time.[11] The color change is then measured against a standard.

  • Methodology (based on DIN 12877 / ISO 787-21):

    • Prepare a standardized dispersion of this compound in a polymer (e.g., High-Density Polyethylene - HDPE) at a defined concentration (e.g., 1/3 standard depth with 1% titanium dioxide).[12]

    • Process the mixture in an injection molding machine at a starting temperature (e.g., 200°C) with a dwell time of 5 minutes.[11]

    • Increase the temperature in intervals (e.g., 20°C) and produce a new specimen at each temperature, maintaining the same dwell time.[11]

    • Allow the specimens to cool to room temperature.

    • Measure the color difference (ΔE*ab) between the specimen processed at the higher temperatures and the one processed at the lowest temperature using a spectrophotometer (in accordance with DIN 6174).[12]

    • The heat resistance is defined as the temperature at which the color change (ΔE*ab) becomes equal to or greater than a specified value (e.g., 3).[9][12]

Lightfastness Testing

Lightfastness measures the resistance of a pigment to color change upon exposure to light.

  • Principle: Samples of the pigmented material are exposed to a standardized artificial light source that simulates natural daylight. The change in color is compared to a set of blue wool standards.

  • Methodology (based on ASTM D4303 / ISO 4892-2):

    • Prepare test panels of the pigment dispersed in a suitable medium (e.g., a coating or plastic).

    • Place the test panels and a set of Blue Wool Scale standards (ranging from 1 to 8, with 8 being the most lightfast) in a xenon-arc lightfastness apparatus.[1][12]

    • Expose the samples to a controlled cycle of light and humidity, simulating indoor or outdoor conditions.[1]

    • Periodically mask a portion of the samples to create an unexposed area for comparison.

    • The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading as the test specimen.[9][12] The rating is given as the number of the corresponding Blue Wool standard.[12]

Migration Resistance Testing

Migration resistance is the ability of a pigment to remain within the material it colors without bleeding into adjacent materials.

  • Principle: A colored plastic sample is placed in direct contact with a white, plasticized PVC sheet under specified conditions of temperature and pressure. The degree of color transfer to the white sheet is then assessed.[12]

  • Methodology (based on DIN 53775):

    • Prepare a colored test sheet of the plastic containing this compound.

    • Place this colored sheet in direct contact with a white, flexible PVC contact sheet.[12]

    • Apply a specified pressure (e.g., 3 kg/cm ²) to the assembly and place it in an oven at a set temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[9]

    • After the test period, remove the assembly and allow it to cool.

    • Visually assess the staining on the white PVC sheet and rate it against the ISO 105-A03 grayscale for assessing staining.[12] A rating of 5 indicates no migration, while a rating of 1 indicates severe migration.[12]

Figure 3: Experimental Workflow for Pigment Property Testing

G cluster_heat Heat Stability Test cluster_light Lightfastness Test cluster_migration Migration Resistance Test start Pigment Sample Preparation (Dispersion in Polymer/Medium) heat1 Injection Molding at Increasing Temperatures start->heat1 light1 Xenon-Arc Exposure with Blue Wool Standards start->light1 mig1 Contact with White PVC (Heat and Pressure) start->mig1 heat2 Colorimetric Measurement (ΔEab) heat1->heat2 heat_result Determine Max Temperature (ΔEab < 3) heat2->heat_result light2 Visual Comparison of Fading light1->light2 light_result Assign Blue Wool Scale Rating (1-8) light2->light_result mig2 Assess Staining with Grey Scale mig1->mig2 mig_result Assign Grey Scale Rating (1-5) mig2->mig_result

Caption: Standardized testing workflow for key pigment properties.

Applications

The excellent performance characteristics of this compound make it suitable for a wide range of applications, particularly in the plastics and coatings industries.[1][4]

  • Plastics: It is highly recommended for coloring plastics that require high-temperature processing, such as:

    • Polyolefins (HDPE, LDPE, PP)[6][7]

    • Engineering plastics (ABS, PS, PET, PC)[1][7]

    • PVC, PUR, and rubber[6][7] Its non-warping nature in HDPE is a significant advantage.[7]

  • Coatings: Recommended for powder coatings and coil coatings due to its good weather resistance and dispersibility.[1]

  • Inks: It finds use in various ink systems, including offset, water-based, solvent-based, and UV inks.[6]

Conclusion

This compound is a high-performance organic pigment offering an excellent balance of properties, including high heat stability, very good lightfastness, and excellent migration resistance. Its well-defined chemical structure and robust performance, validated through standardized testing protocols, make it a reliable choice for demanding applications in plastics, coatings, and inks. This guide provides the foundational technical information for researchers and professionals to effectively evaluate and utilize this compound in their specific applications.

References

An In-depth Technical Guide to the Synthesis Pathway and Mechanism of C.I. 18792 (Pigment Yellow 183)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway, mechanism, and key experimental protocols for C.I. 18792, an organic compound belonging to the monoazo pyrazolone (B3327878) class of pigments. Also known as Pigment Yellow 183, it is a reddish-yellow pigment valued for its excellent heat stability and lightfastness, making it suitable for coloring plastics that undergo high-temperature processing, such as HDPE and ABS.[1][2]

Core Synthesis Pathway

The synthesis of C.I. 18792 is a multi-step process that follows the fundamental principles of azo colorant chemistry. It involves two primary reactions: the diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component. The resulting water-soluble dye is then converted into an insoluble pigment through a laking process.[1][3][4]

The overall synthesis can be summarized as follows:

  • Diazotization: 2-Amino-4,5-dichlorobenzenesulfonic acid is converted into a reactive diazonium salt.[1][3]

  • Azo Coupling: The diazonium salt is then coupled with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone.[3]

  • Laking: The resulting soluble azo compound is treated with a calcium salt, typically calcium chloride, to form the final insoluble calcium salt pigment.[1][5]

The chemical structure of C.I. This compound is the calcium salt of 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulfonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulfonate.[1][6]

Reaction Mechanisms

2.1 Diazotization Diazotization is the process of converting a primary aromatic amine into a diazonium salt. The reaction is typically carried out in a cold, acidic solution with a source of nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid.[7]

The mechanism involves the following steps:

  • Formation of the nitrosating agent (nitrous acid) from sodium nitrite and hydrochloric acid.

  • Protonation of nitrous acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic attack of the nitrosonium ion on the nitrogen atom of the primary amine (2-Amino-4,5-dichlorobenzenesulfonic acid).

  • A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryldiazonium salt.

Maintaining a low temperature (typically 0-5 °C) is critical during this stage to prevent the unstable diazonium salt from decomposing and to minimize side reactions.[8][9]

2.2 Azo Coupling Azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile.[10] The coupling component, 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone, is an activated nucleophile. The reaction is sensitive to pH; for this specific synthesis, it is carried out in a weakly acidic medium (pH 5-6.5).[1][8] The diazonium cation attacks the activated carbon position of the pyrazolone ring, leading to the formation of the characteristic azo linkage (-N=N-), which is the chromophore responsible for the pigment's color.[11]

The color of azo compounds arises from the extended system of conjugated double bonds, which includes the azo group and the aromatic rings. This delocalized system of π-electrons absorbs light in the visible spectrum, and the observed color is the complement of the absorbed light.[4][12]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of C.I. 18792, based on information from patents and technical literature.[1][8]

3.1. Step 1: Preparation of the Diazonium Salt Solution (Diazo Component)

  • Charge a reaction vessel (diazotization tank) with water and add 2-amino-4,5-dichlorobenzenesulfonic acid.

  • Adjust the temperature and add an appropriate base (e.g., ammonia) to aid dissolution.

  • Cool the mixture to a temperature between 0-5 °C using an ice bath.

  • Slowly add concentrated hydrochloric acid while maintaining the low temperature.

  • Introduce a solution of sodium nitrite dropwise. The rate of addition should be controlled to keep the temperature below 5 °C.

  • Stir the mixture for an additional 20-40 minutes after the addition is complete.

  • Verify the completion of the diazotization reaction using a potassium iodide-starch paper test (a blue-black color indicates excess nitrous acid).

  • Filter the resulting diazonium salt suspension to remove any impurities. The cold filtrate is the diazo liquid, ready for the coupling step.

3.2. Step 2: Azo Coupling and Laking

  • In a separate vessel (coupling tank), dissolve the coupling component, 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone, in a suitable solvent or aqueous base.

  • Adjust the pH of the coupling solution to a weakly acidic range (pH 6.0-6.5) using a buffer like acetic acid.[8]

  • Slowly add the cold diazo liquid from Step 1 to the coupling solution with vigorous stirring. The temperature should be maintained at a low level.

  • Simultaneously, add a base solution (e.g., sodium carbonate) to maintain the pH within the optimal range for coupling.

  • After the coupling is complete, introduce a solution of calcium chloride to precipitate the insoluble calcium salt of the azo dye.

  • The reaction mixture is then subjected to post-treatment, which may include heating to a specific temperature to promote crystal growth and improve pigment properties. Additives such as emulsifiers and antioxidants may also be introduced at this stage.[8]

  • The pigment slurry is then cooled.

3.3. Step 3: Isolation and Drying

  • The precipitated pigment is isolated by filtration (e.g., using a pressure filter).

  • The filter cake is washed thoroughly with water to remove residual salts and impurities until the filtrate is neutral.

  • The washed pigment is dried in an oven at a controlled temperature (e.g., 80-85 °C) for an extended period (e.g., 22-26 hours).[8]

  • The dried pigment is then pulverized to obtain a fine powder of the final product, C.I. 18792.

Quantitative Data

The following table summarizes the reactant quantities from a patented synthesis example and the typical performance characteristics of the final pigment.

Parameter Value / Specification Reference
Reactants (Example)
2-Amino-2,5-dichlorobenzenesulfonic acid120 parts by weight[8]
Hydrochloric Acid135 parts by weight[8]
Sodium Nitrite (Ya Na)35 parts by weight[8]
Reaction Conditions
Diazotization Temperature3-6 °C[8]
Coupling pH6.0 - 6.5[8]
Drying Temperature80 - 85 °C[8]
Drying Time22 - 26 hours[8]
Pigment Properties
Heat Resistance (in HDPE)300 °C[1][2][13]
Light Fastness (Blue Wool Scale, 1-8)7-8[1][6][13]
Migration Resistance (1-5)5[13]
Acid Resistance (1-5)5[13]
Alkali Resistance (1-5)5[13]
Density1.70 g/cm³[6]

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and experimental workflow for C.I. 18792.

Synthesis_Pathway A 2-Amino-4,5-dichlorobenzenesulfonic Acid (Diazo Component) C 1. NaNO2, HCl 2. 0-5 °C B 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone (Coupling Component) Product_Soluble Soluble Azo Dye B->Product_Soluble Intermediate Diazonium Salt C->Intermediate Diazotization D CaCl2 (Laking Agent) Final_Product C.I. 18792 (this compound) Insoluble Ca Salt D->Final_Product Intermediate->Product_Soluble Azo Coupling (pH 6.0-6.5) Product_Soluble->Final_Product Laking

Caption: Synthesis pathway of C.I. 18792 from its precursors.

Experimental_Workflow cluster_diazo Step 1: Diazotization cluster_coupling Step 2: Coupling & Laking cluster_isolation Step 3: Isolation D1 Dissolve Amine in Acidified Water D2 Cool to 0-5 °C D1->D2 D3 Slowly Add NaNO2 Solution D2->D3 D4 Stir and Test for Completion D3->D4 C3 Combine Diazo and Coupling Solutions D4->C3 Transfer Diazo Salt C1 Prepare Coupling Component Solution C2 Adjust pH to 6.0-6.5 C1->C2 C2->C3 C4 Add CaCl2 Solution (Laking) C3->C4 C5 Heat Treatment C4->C5 I1 Filter the Pigment Slurry C5->I1 Transfer Slurry I2 Wash Filter Cake with Water I1->I2 I3 Dry in Oven (80-85 °C) I2->I3 I4 Pulverize Dried Pigment I3->I4 FinalProduct FinalProduct I4->FinalProduct Final Product: C.I. 18792 Powder

Caption: General experimental workflow for the laboratory synthesis of C.I. 18792.

References

Spectroscopic and Structural Characterization of Pigment Yellow 183 (CAS No. 65212-77-3): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known structural and physical properties of the organic pigment with CAS number 65212-77-3, identified as Pigment Yellow 183. While specific, publicly archived spectroscopic datasets (NMR, IR, Mass Spectrometry) for this compound are limited, this document outlines the standard, state-of-the-art experimental protocols for obtaining and interpreting such data. This guide serves as a foundational resource for researchers engaged in the analysis, characterization, and application of this pigment.

Chemical Identity and Physical Properties

This compound is a monoazo calcium salt pigment. Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identification of CAS No. 65212-77-3

IdentifierValue
Chemical Name calcium 4,5-dichloro-2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfonatophenyl)-1H-pyrazol-4-yl]azo]benzenesulfonate
Synonyms This compound, P.Y. 183, C.I. 18792, Paliotol Yellow K 2270
Molecular Formula C₁₆H₁₀Cl₂CaN₄O₇S₂
Molecular Weight 545.38 g/mol

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Yellow powder
Heat Resistance Up to 300°C in HDPE
Lightfastness 7-8 (on a scale of 1-8)
Migration Resistance Excellent

Synthesis of this compound

The synthesis of this compound involves a multi-step process beginning with the diazotization of 2-amino-4,5-dichlorobenzenesulfonic acid. This is followed by a coupling reaction with 1-(3-sulfophenyl)-3-methyl-5-pyrazolone. The resulting product is then converted to its calcium salt.

G Synthesis Pathway of this compound cluster_0 Diazotization cluster_1 Coupling Reaction cluster_2 Laking A 2-Amino-4,5-dichlorobenzenesulfonic Acid B Diazonium Salt A->B NaNO₂, HCl D Azo Dye Intermediate B->D C 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone C->D E This compound (Calcium Salt) D->E CaCl₂

Synthesis of this compound

Crystallographic Data

The crystal structure of this compound (α-phase) has been determined from X-ray powder diffraction data. A summary of the crystallographic data is presented in Table 3.

Table 3: Crystallographic Data for this compound (α-phase)

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 22.88
b (Å) 6.85
c (Å) 14.21
β (°) 106.9
Volume (ų) 2129
Z 4

Guide to Spectroscopic Analysis

The following sections provide detailed experimental protocols for obtaining NMR, IR, and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Due to the limited solubility of this compound in common deuterated solvents, a suitable solvent system must be empirically determined. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or a mixture of DMSO-d₆ with a small amount of a suitable acid or base may aid in dissolution. The sample should be dissolved to the highest possible concentration, and any particulate matter should be removed by filtration through a glass wool plug into the NMR tube.

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve adequate signal dispersion and sensitivity for both ¹H and ¹³C NMR.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, depending on the concentration and desired signal-to-noise ratio.

    • Reference: Solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Table 4: Expected ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data to be determined

Table 5: Expected ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
Data to be determined
Infrared (IR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: The KBr pellet method is standard for solid organic compounds. A small amount of the pigment (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A spectrum of a pure KBr pellet should be acquired as a background.

Table 6: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400-3200BroadO-H stretch (of water), N-H stretch
3100-3000MediumAromatic C-H stretch
~1670StrongC=O stretch (amide/pyrazolone)
~1600-1450Medium-StrongAromatic C=C stretch
~1450MediumN=N stretch (azo group)
~1200-1100StrongS=O stretch (sulfonate)
~850-750StrongC-Cl stretch
Mass Spectrometry (MS)

Experimental Protocol:

  • Sample Preparation: The sample should be dissolved in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, possibly with the addition of a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to aid ionization.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source. Electrospray ionization (ESI) in negative ion mode is likely to be most effective for this anionic compound.

  • Data Acquisition:

    • Ionization Mode: Negative ESI.

    • Mass Range: m/z 100-1000.

    • Fragmentation: Tandem MS (MS/MS) experiments should be performed on the parent ion to elucidate the fragmentation pattern.

Table 7: Expected Mass Spectrometry Data for this compound

m/zIon Identity
Data to be determined[M-Ca]²⁻ or [M-2H]²⁻
Data to be determined[M-Ca+H]⁻
Data to be determinedFragmentation ions

Workflow for Spectroscopic Analysis

The general workflow for the comprehensive spectroscopic analysis of an organic pigment like this compound is illustrated below.

G General Workflow for Spectroscopic Analysis of this compound cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A This compound Sample B Dissolution (for NMR, MS) or Grinding with KBr (for IR) A->B C NMR Spectrometer B->C D FTIR Spectrometer B->D E Mass Spectrometer B->E F ¹H & ¹³C NMR Spectra C->F G IR Spectrum D->G H Mass Spectrum E->H I Structural Elucidation F->I J Functional Group Identification G->J K Molecular Weight & Fragmentation H->K L Comprehensive Characterization J->L Combined Spectroscopic Data

Workflow for Spectroscopic Analysis

Pigment Yellow 183 molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pigment Yellow 183

This technical guide provides a comprehensive overview of this compound (C.I. 18792), detailing its chemical and physical properties. This document is intended for researchers, scientists, and professionals in the chemical and materials science industries who require detailed technical information on this high-performance pigment.

Chemical Identity and Molecular Structure

This compound is a monoazo yellow pigment, chemically identified as the calcium salt of 4,5-dichloro-2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]azo]benzenesulphonate.[1] Its molecular structure is characterized by a single azo group, which is typical for this class of pigments.

There are slight variations in the reported molecular formula and weight, primarily distinguishing between the free acid form and its calcium salt, which is the commercially available pigment.

  • Molecular Formula (Free Acid): C₁₆H₁₂Cl₂N₄O₇S₂[1][2][3][4]

  • Molecular Formula (Calcium Salt): C₁₆H₁₀Cl₂N₄O₇S₂Ca[5][6][7] or C₁₆H₁₀CaCl₂N₄O₇S₂[8][9]

  • Molecular Weight (Free Acid): 507.33 g/mol [1][2][3][4]

  • Molecular Weight (Calcium Salt): 545.40 g/mol [5][7]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various technical sources.

PropertyValue
Chemical Identifiers
C.I. NameThis compound
C.I. Number18792
CAS Number65212-77-3[1][2][5][6]
EINECS Number265-634-4[1][6]
Physical Properties
Density1.42 - 1.90 g/cm³[5][6][7][9]
Oil Absorption40 - 65 ml/100g[5][7][8][10]
Specific Surface Area27 m²/g[6]
pH of Aqueous Solution5.0 - 8.0[5][8][10]
Thermal Properties
Heat ResistanceUp to 300°C[1][3][6][10][11]
Fastness Properties (1-8 Scale for Light; 1-5 for others)
Light Fastness7 - 8[1][3][6][10]
Water Resistance4 - 5[1][3][5][7][11]
Oil Resistance4 - 5[1][3][5][7][11]
Acid Resistance5[1][3][5][6][7][11]
Alkali Resistance5[1][3][5][6][7][11]
Alcohol Resistance4 - 5[1][3][10][11]
Migration Resistance5[6][10]

Experimental Protocols

Manufacturing Process

The synthesis of this compound involves a multi-step chemical process:

  • Diazotization: The process begins with the diazotization of 2-Amino-4,5-dichlorobenzenesulfonic acid.[2] This reaction, typically carried out in an acidic solution with sodium nitrite, converts the primary aromatic amine into a diazonium salt.

  • Coupling: The resulting diazonium salt is then coupled with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone.[2] This coupling reaction forms the azo chromophore responsible for the pigment's color.

  • Laking/Salification: The final step involves the conversion of the resulting water-soluble dye into an insoluble pigment by forming a calcium salt.[2] This is achieved by adding a soluble calcium salt, which precipitates the pigment.

Fastness Testing (General Methodology)

Logical Relationships and Workflows

Due to the nature of this compound as an industrial chemical, information regarding its involvement in biological signaling pathways is not applicable. However, the following diagrams illustrate the logical workflow of its synthesis and its key properties influencing its applications.

Manufacturing_Process Manufacturing Workflow for this compound A 2-Amino-4,5-dichlorobenzenesulfonic acid B Diazotization (NaNO₂, HCl) A->B C Diazonium Salt B->C E Azo Coupling C->E D 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone D->E F Water-Soluble Dye E->F G Laking/Salification (Calcium Salt) F->G H This compound G->H

Caption: Manufacturing Workflow for this compound.

Pigment_Properties Key Properties and Applications of this compound PY183 This compound Properties Core Properties PY183->Properties Heat Excellent Heat Stability (300°C) Properties->Heat Light High Light Fastness (7-8) Properties->Light Weather Good Weather Resistance Properties->Weather Dispersion Easy Dispersibility Properties->Dispersion Plastics Plastics (HDPE, ABS, PP, PVC) Heat->Plastics Coatings Powder & Coil Coatings Light->Coatings Inks Inks (Offset, Water & Solvent-based) Light->Inks Weather->Plastics Dispersion->Plastics Dispersion->Coatings Dispersion->Inks Applications Primary Applications

Caption: Key Properties and Applications of this compound.

Applications

This compound is primarily utilized in applications that demand high thermal stability and excellent light and weather fastness. Its reddish-yellow shade and ease of dispersion make it a versatile choice for various systems.[1]

  • Plastics: It is highly recommended for coloring a wide range of plastics, including engineering plastics like ABS and HDPE that are processed at high temperatures.[1][11] Its non-warping nature is a significant advantage in plastic applications.[10]

  • Coatings: The pigment is suitable for powder coatings and coil coatings where durability and color retention are critical.[1][11]

  • Inks: It finds use in offset, water-based, and solvent-based inks.[11]

References

Unveiling the Crystalline Architecture of Pigment Yellow 183: A Technical Guide to the α- and β-Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the α- and β-phase crystal structures of C.I. Pigment Yellow 183 (PY 183), a commercially significant monoazo calcium laked pigment. A comprehensive understanding of the solid-state structure of pigments is crucial as it directly influences their physicochemical properties, such as color, heat stability, and lightfastness, which are critical parameters in their application. This document summarizes the crystallographic data, details the experimental protocols for synthesis and structure determination, and presents a visual representation of the phase relationship.

Introduction to this compound Polymorphism

This compound, with the chemical formula Ca(C₁₆H₁₀Cl₂N₄O₇S₂)·nH₂O, is known to exist in at least two crystalline polymorphs, designated as the α-phase and the β-phase. These phases exhibit distinct crystal structures, leading to differences in their physical properties and performance characteristics. The determination of these crystal structures has been instrumental in understanding the structure-property relationships of this class of pigments. The α-phase structure was elucidated from X-ray powder diffraction data, while the more complex β-phase was determined from single-crystal X-ray analysis[1][2]. Both phases are characterized by a double-layer structure, comprising nonpolar layers of the organic pigment backbone and polar layers containing calcium ions, sulfonate groups, and water molecules[1][2].

Crystallographic Data of α- and β-Phases

The crystallographic parameters for the α- and β-phases of this compound are summarized in the tables below. This data is essential for computational modeling, phase identification, and quality control in pigment manufacturing. The data is derived from the seminal work by Ivashevskaya et al. (2009)[1][2].

Table 1: Crystallographic Data for α-Phase of this compound

ParameterValue
Chemical FormulaC₁₆H₁₂CaCl₂N₄O₈S₂
Formula Weight563.39
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.9573 (3)
b (Å)11.9918 (3)
c (Å)18.2913 (4)
α (°)85.345 (1)
β (°)88.019 (1)
γ (°)64.993 (1)
Volume (ų)2151.35 (9)
Z4
Calculated Density (g/cm³)1.739

Table 2: Crystallographic Data for β-Phase of this compound

ParameterValue
Chemical FormulaC₁₆H₁₆CaCl₂N₄O₁₀S₂
Formula Weight599.43
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.1921 (2)
b (Å)29.8511 (6)
c (Å)14.1565 (3)
β (°)108.384 (1)
Volume (ų)4489.1 (2)
Z8
Calculated Density (g/cm³)1.775

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystallographic analysis of the α- and β-phases of this compound.

Synthesis of α-Phase this compound

The α-phase of PY 183 is the commercially produced form. To improve its crystallinity for structural analysis, the following procedure was employed[2]:

  • A sample of commercial α-Pigment Yellow 183 (Paliotol® Yellow K2270 from BASF) is suspended in a mixture of water and isobutanol.

  • The suspension is heated under reflux for 1 hour.

  • The resulting fine yellow powder with enhanced crystallinity is then isolated.

Synthesis of β-Phase this compound

The β-phase of PY 183 was synthesized in the laboratory using a multi-step process[2]:

  • Diazotization: 2-Amino-4,5-dichlorobenzenesulfonic acid is diazotized using a conventional method with an aqueous solution of sodium nitrite. Excess nitrous acid is subsequently removed with amidosulfonic acid.

  • Coupling: The resulting diazonium salt is coupled with 1-(3-sulfophenyl)-3-methyl-5-pyrazolinone in a weakly acidic medium (pH = 5-6).

  • Laking: The coupled product is then reacted with calcium chloride to form the calcium salt lake, which precipitates out of solution.

  • Post-treatment: The precipitate is heated, filtered, washed, and dried to yield the β-phase of this compound.

X-ray Diffraction Analysis

The crystal structure of the α-phase was determined from high-resolution laboratory X-ray powder diffraction data. The structure solution was achieved using real-space methods, specifically simulated annealing, with the program DASH. The positions of the calcium ions and water molecules were located by combining real-space methods and repeated Rietveld refinements using the TOPAS software, which was also used for the final refinement[1][2].

Single crystals of the β-phase suitable for X-ray diffraction were obtained. A suitable crystal was mounted on a diffractometer, and intensity data was collected. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Phase Relationship and Structural Overview

The α- and β-phases of this compound represent two distinct packing arrangements of the same fundamental molecular components. The transformation between these phases and the conditions that favor the formation of one over the other are critical aspects of pigment production and application. The following diagram illustrates the logical relationship in the synthesis and characterization of these two phases.

PY183_Phases cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 2-Amino-4,5-dichlorobenzenesulfonic acid) diazotization Diazotization start->diazotization coupling Coupling with Pyrazolone Derivative diazotization->coupling laking Laking with Calcium Chloride coupling->laking Yields β-Phase beta_phase β-Phase PY 183 laking->beta_phase commercial_alpha Commercial α-PY 183 recrystallization Recrystallization (Water/Isobutanol) commercial_alpha->recrystallization Improves Crystallinity alpha_phase α-Phase PY 183 recrystallization->alpha_phase scxrd Single-Crystal X-ray Diffraction beta_phase->scxrd pxrd Powder X-ray Diffraction alpha_phase->pxrd structure_beta β-Phase Crystal Structure (Monoclinic, P2₁/n) scxrd->structure_beta structure_alpha α-Phase Crystal Structure (Triclinic, P-1) pxrd->structure_alpha

Synthesis and characterization workflow for PY 183 phases.

Conclusion

This technical guide has provided a detailed overview of the α- and β-phase crystal structures of this compound. The tabulated crystallographic data and the outlined experimental protocols offer a valuable resource for researchers and professionals in the fields of pigment chemistry, materials science, and drug development. The distinct crystal structures of the two phases underscore the importance of polymorphism in determining the final properties and performance of a pigment. Further research into the controlled synthesis of each phase and the transitions between them could lead to the development of PY 183 grades with tailored properties for specific high-performance applications.

References

N,N-Dimethylformamide Solvate of Pigment Yellow 183: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N,N-dimethylformamide (DMF) solvate of Pigment Yellow 183 (PY 183), a commercially significant organic pigment. This document details its synthesis, crystal structure, and key physicochemical properties, offering valuable insights for professionals in materials science and related fields.

Introduction

This compound, chemically identified as the calcium salt of 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulfonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulfonic acid, is a monoazo laked pigment known for its exceptional heat stability and lightfastness.[1] These properties make it a preferred choice for coloring plastics, particularly high-density polyethylene (B3416737) (HDPE), where it can withstand processing temperatures up to 300°C.[2][3][4] The formation of solvates, where solvent molecules are incorporated into the crystal lattice of a compound, can significantly influence its physical and chemical characteristics, including its stability, solubility, and coloristic properties. The study of the N,N-dimethylformamide solvate of PY 183 provides a deeper understanding of the intermolecular interactions that govern the properties of this class of pigments.

Synthesis and Formation

The N,N-dimethylformamide solvate of this compound is typically prepared through the recrystallization of the parent pigment from DMF. The formation of single crystals suitable for X-ray diffraction allows for the detailed elucidation of its three-dimensional structure.

Synthesis Workflow

The synthesis of the DMF solvate is a straightforward crystallization process from a solution of the parent pigment.

G Synthesis Workflow of PY 183 DMF Solvate PY183 This compound Powder dissolution Dissolution with Heating PY183->dissolution DMF N,N-Dimethylformamide (DMF) DMF->dissolution cooling Slow Cooling to Room Temperature dissolution->cooling crystallization Crystallization cooling->crystallization filtration Filtration crystallization->filtration product Yellow Crystals of PY 183 DMF Solvate filtration->product

Synthesis Workflow of PY 183 DMF Solvate

Physicochemical Properties

The incorporation of DMF into the crystal lattice of this compound can alter its physical and chemical properties compared to the unsolvated pigment.

Data Summary

The following tables summarize key quantitative data for this compound and its N,N-dimethylformamide solvate.

General Properties of this compound Value Reference
Chemical FormulaC₁₆H₁₀Cl₂N₄O₇S₂Ca[1]
C.I. NameThis compound[1]
C.I. Number18792[1]
CAS Number65212-77-3[1]
Heat Resistanceup to 300 °C[1][2][3][4]
Light Fastness (1-8 scale)7-8[1][2]
Migration Resistance (1-5 scale)5[1]
Acid Resistance (1-5 scale)5[1]
Alkali Resistance (1-5 scale)5[1]
Crystallographic Data for PY 183 DMF Solvate Details Reference
Analysis MethodSingle-Crystal X-ray Analysis
Crystal StructureThe crystal structure of the N,N-dimethylformamide solvate of P.Y. 183 has been determined.
Structural FeatureExhibits a double-layer structure, with nonpolar layers containing the C/N backbone and polar layers with calcium ions, sulfonate groups, and solvent molecules.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of the N,N-dimethylformamide solvate of this compound.

Synthesis of Single Crystals of PY 183 DMF Solvate

This protocol is adapted from the literature for the growth of single crystals suitable for X-ray diffraction.

  • Dissolution: Dissolve approximately 0.14 g of this compound in 1.5 ml of N,N-dimethylformamide (DMF) in a beaker by heating.

  • Crystallization: Seal the beaker and allow the solution to cool slowly to room temperature.

  • Isolation: After 2 to 4 hours, yellow crystals of the DMF solvate will precipitate. The crystals can be collected by filtration.

Single-Crystal X-ray Diffraction (SCXRD)

This is a general protocol for the structural analysis of molecular crystals.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding information on unit cell dimensions, space group, and atomic coordinates.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and composition of the solvate.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a TGA crucible.

  • Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Interpretation: The weight loss as a function of temperature is recorded. The temperature at which weight loss occurs indicates the decomposition of the solvate and the parent molecule.

Differential Scanning Calorimetry (DSC)

DSC is employed to investigate thermal transitions such as melting, crystallization, and phase changes.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Analysis: The sample and reference are heated at a constant rate (e.g., 10 °C/min).

  • Data Interpretation: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic and exothermic peaks correspond to thermal events.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and the solvent.

  • Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the sample with potassium bromide and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the sample directly on the ATR crystal.

  • Analysis: The sample is exposed to infrared radiation, and the absorption is measured as a function of wavenumber.

  • Data Interpretation: The resulting spectrum shows absorption bands characteristic of the vibrational modes of the functional groups in the pigment and the entrapped DMF.

Structural and Analytical Characterization

A multi-technique approach is essential for the comprehensive characterization of the N,N-dimethylformamide solvate of this compound.

G Characterization Workflow for PY 183 DMF Solvate cluster_synthesis Synthesis cluster_characterization Characterization cluster_information Information Obtained PY183_solvate PY 183 DMF Solvate SCXRD Single-Crystal X-ray Diffraction PY183_solvate->SCXRD TGA Thermogravimetric Analysis PY183_solvate->TGA DSC Differential Scanning Calorimetry PY183_solvate->DSC FTIR FTIR Spectroscopy PY183_solvate->FTIR structure Crystal Structure Unit Cell Parameters Space Group SCXRD->structure thermal_stability Thermal Stability Solvent Content Decomposition Profile TGA->thermal_stability thermal_transitions Phase Transitions Melting Point Enthalpy Changes DSC->thermal_transitions functional_groups Functional Groups Solvent-Pigment Interaction FTIR->functional_groups

Characterization Workflow and Information Gained

The crystal structure of the N,N-dimethylformamide solvate of this compound, as determined by single-crystal X-ray analysis, reveals a layered arrangement. This structure consists of nonpolar layers formed by the carbon and nitrogen backbone of the pigment molecules and polar layers containing the calcium ions, sulfonate groups, and the entrapped N,N-dimethylformamide molecules. This layered architecture is a key factor influencing the pigment's properties.

Thermal analysis techniques such as TGA and DSC are crucial for understanding the thermal stability of the solvate. TGA can quantify the amount of DMF present in the crystal lattice and determine the onset temperature of decomposition. DSC can identify phase transitions and the energy changes associated with them, providing insights into the stability of the solvated form compared to the unsolvated pigment.

Spectroscopic methods like FTIR are instrumental in confirming the presence of both the pigment and the solvent molecules in the solvate. Shifts in the characteristic vibrational frequencies of the functional groups of the pigment and DMF can provide evidence of intermolecular interactions between the two components.

Applications and Significance

While this compound is widely used in the plastics and coatings industry, the study of its solvates is primarily of academic and research interest. Understanding the formation and properties of solvates is critical for:

  • Polymorph Screening: Identifying and characterizing different crystalline forms, including solvates, is essential in the pharmaceutical and pigment industries to ensure the selection of the most stable and effective form.

  • Crystallization Process Optimization: Knowledge of solvate formation helps in designing crystallization processes to either target or avoid the formation of specific solvates.

  • Structure-Property Relationships: Studying the crystal structures of solvates provides fundamental insights into the intermolecular forces that dictate the macroscopic properties of organic materials.

For drug development professionals, the principles of solvate formation and characterization are directly applicable to active pharmaceutical ingredients (APIs), where the presence of a solvate can significantly impact a drug's solubility, bioavailability, and stability.

References

Tautomeric Forms of Monoazo Yellow Pigments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoazo yellow pigments, a cornerstone of the colorant industry, exhibit a fascinating and critical phenomenon known as tautomerism. This reversible isomerization between the azo-enol and keto-hydrazone forms dictates the pigment's color, stability, and overall performance. Understanding and controlling this equilibrium is paramount for the rational design of novel colorants and for applications in fields such as drug development where molecular recognition and interaction are key. This technical guide provides a comprehensive overview of the tautomeric forms of monoazo yellow pigments, detailing the underlying chemistry, experimental methodologies for characterization, and quantitative data on the tautomeric equilibrium.

Introduction to Azo-Hydrazone Tautomerism

Monoazo pigments containing a hydroxyl group ortho or para to the azo linkage can exist as two distinct tautomeric structures: the azo-enol form and the keto-hydrazone form. The equilibrium between these two forms is influenced by a variety of factors including the electronic nature of substituents, the polarity of the solvent, temperature, and pH. The hydrazone form is often favored in polar solvents and in the solid state due to its ability to form intramolecular hydrogen bonds, which enhances its stability. Conversely, nonpolar solvents can favor the azo-enol form. The specific tautomeric form present has a profound impact on the pigment's properties, including its absorption spectrum, lightfastness, and solubility.

Structural and Spectroscopic Characteristics of Tautomers

The azo-enol and keto-hydrazone tautomers possess distinct structural and, consequently, spectroscopic signatures. The azo-enol form is characterized by a true azo (-N=N-) bond and a hydroxyl (-OH) group, while the keto-hydrazone form contains a hydrazone (-NH-N=C<) linkage and a keto (C=O) group. These structural differences lead to different electronic transitions and therefore different absorption spectra.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary tool for investigating azo-hydrazone tautomerism. The two tautomers typically exhibit distinct absorption maxima (λmax). The keto-hydrazone form generally absorbs at a longer wavelength (bathochromic shift) compared to the azo-enol form, resulting in a deeper color. The relative intensities of these absorption bands can be used to estimate the position of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, provides detailed structural information about the tautomers in solution and in the solid state. Key diagnostic signals include the chemical shifts of the protons and carbons in the vicinity of the tautomerizable group. For instance, the ¹H NMR spectrum of the hydrazone tautomer will show a characteristic N-H proton signal, which is absent in the azo-enol form. Similarly, the ¹³C NMR spectrum will display a signal corresponding to the keto carbon in the hydrazone form. ¹⁵N NMR is particularly powerful as the nitrogen atoms are directly involved in the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state. By precisely locating the positions of the hydrogen atoms, it can definitively distinguish between the azo-enol and keto-hydrazone structures. This technique has been instrumental in confirming the predominance of the hydrazone form in the crystalline state for many monoazo yellow pigments.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium can be quantified by the equilibrium constant, KT = [Hydrazone]/[Azo]. This constant can be determined using various spectroscopic techniques.

Pigment/Dye SystemSolvent/StatePredominant TautomerHydrazone Percentage (%)Analytical MethodReference
Allura Red (ALR)Polar SolventHydrazone~80Variable Temperature 2D ¹H-¹⁵N HMBC NMR
Amaranth (AMA)Polar SolventHydrazone~80Variable Temperature 2D ¹H-¹⁵N HMBC NMR
Naphthalene-based azo dye 1cSolutionHydrazone71¹⁵N NMR
Naphthalene-based azo dye 2cSolutionHydrazone90¹⁵N NMR
Naphthalene-based azo dye 3cSolutionHydrazone94¹⁵

The Luminescence of Solid-State Disazomethine Dyes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, photophysical properties, and applications of disazomethine dyes exhibiting solid-state fluorescence, tailored for researchers, scientists, and professionals in drug development.

Disazomethine dyes, a class of organic compounds characterized by the presence of two azomethine (-CH=N-) groups within a conjugated system, are emerging as promising candidates for a variety of applications owing to their unique photophysical properties. While their behavior in solution has been a subject of study, their fluorescence in the solid state presents a particularly intriguing and technologically valuable phenomenon. This technical guide provides a comprehensive overview of the core principles governing the solid-state fluorescence of disazomethine dyes, details on their synthesis and characterization, and a summary of their current and potential applications in research and drug development.

Core Principles of Solid-State Fluorescence in Disazomethine Dyes

The fluorescence of organic dyes is often quenched in the solid state due to aggregation-caused quenching (ACQ), a process where intermolecular interactions in the aggregated state create non-radiative decay pathways for the excited state. However, a significant number of organic dyes, including certain disazomethine derivatives, exhibit the opposite behavior, known as Aggregation-Induced Emission (AIE). This phenomenon is central to understanding the solid-state luminescence of these compounds.

The primary mechanism behind AIE is the restriction of intramolecular motions (RIM) in the aggregated or solid state. In dilute solutions, flexible parts of the dye molecule, such as phenyl rings, can undergo low-frequency rotational or vibrational motions, which provide non-radiative pathways for the excited state to relax, thus quenching fluorescence. In the solid state, these motions are physically constrained by intermolecular interactions, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong fluorescence.

For disazomethine dyes, the planarity of the conjugated backbone and the nature of the terminal substituent groups play a crucial role in their solid-state emission characteristics. The introduction of bulky groups can prevent tight π-π stacking, which often leads to ACQ, while still allowing for sufficient intermolecular interactions to restrict intramolecular rotations, thereby promoting AIE.

Quantitative Photophysical Data

The solid-state fluorescence properties of disazomethine and related azomethine dyes can be quantified by several parameters, including the fluorescence quantum yield (ΦF), the maximum emission wavelength (λem), and the Stokes shift. Below are tables summarizing available quantitative data for representative solid-state fluorescent azomethine derivatives. It is important to note that specific data for a wide range of disazomethine dyes is still limited in the literature.

Compound/Dye DerivativeExcitation Wavelength (λex) (nm)Emission Wavelength (λem) (nm)Quantum Yield (ΦF)solidColor of EmissionReference
Push-pull azastilbene 1 (R = -OH)400474Not ReportedBlue[1]
Push-pull azastilbene 2 (R = -OCH3)400469Not ReportedBright-blue[1]
Push-pull azastilbene 3 (R = -OCH2CH3)400537Not ReportedGreen[1]
Push-pull azastilbene 4 (R = -N(CH3)2)4005680.61Yellow[1]
Push-pull azastilbene 5 (R = -N(CH2CH3)2)400540, 6300.84Orange[1]

Experimental Protocols

General Synthesis of Disazomethine Dyes

The synthesis of disazomethine dyes typically involves a condensation reaction between an aromatic diamine and two equivalents of an aromatic aldehyde. The following is a general protocol that can be adapted for the synthesis of various disazomethine derivatives.

Materials:

  • Aromatic diamine (e.g., p-phenylenediamine)

  • Aromatic aldehyde (e.g., salicylaldehyde (B1680747) or a substituted benzaldehyde)

  • Solvent (e.g., ethanol, methanol, or acetic acid)

  • Catalyst (optional, e.g., a few drops of a strong acid like HCl)

Procedure:

  • Dissolve the aromatic diamine in the chosen solvent in a round-bottom flask.

  • Add two molar equivalents of the aromatic aldehyde to the solution.

  • If a catalyst is used, add it to the reaction mixture.

  • Reflux the mixture for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a cold solvent to remove any unreacted starting materials.

  • Dry the purified disazomethine dye in a vacuum oven.

  • Characterize the synthesized dye using techniques such as NMR, FT-IR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product diamine Aromatic Diamine dissolve Dissolve Diamine in Solvent diamine->dissolve aldehyde Aromatic Aldehyde (2 eq.) add_aldehyde Add Aldehyde aldehyde->add_aldehyde dissolve->add_aldehyde reflux Reflux add_aldehyde->reflux cool Cool to Precipitate reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry wash->dry product Disazomethine Dye dry->product Quantum_Yield_Measurement cluster_setup Instrument Setup cluster_measurement Measurement Steps cluster_analysis Data Analysis fluorometer Fluorometer with Integrating Sphere step1 Reference Scan (Empty Holder) fluorometer->step1 step2 Sample Scan (Solid Dye) step1->step2 integrate Integrate Emission and Absorption step2->integrate calculate Calculate Quantum Yield integrate->calculate

References

In-Depth Technical Guide: Health and Safety Data for Pigment Yellow 183

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available health and safety data for C.I. Pigment Yellow 183 (CAS No. 65212-77-3). The information is compiled from various safety data sheets and technical product descriptions intended for researchers, scientists, and professionals in drug development. This document summarizes the pigment's chemical and physical properties, toxicological profile, and recommended safety measures.

Chemical and Physical Properties

This compound is a monoazo calcium salt lake pigment known for its reddish-yellow shade, excellent heat stability, and lightfastness.[1][2][3] These properties make it suitable for coloring plastics and coatings that require high-temperature processing.[3][4]

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Name Benzenesulfonic acid, 4,5-dichloro-2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-, calcium salt (1:1)
C.I. Name This compound[1]
C.I. Number 18792[1][5]
CAS Number 65212-77-3[1][5]
EC Number 265-634-4[1][5]
Molecular Formula C₁₆H₁₀CaCl₂N₄O₇S₂[1][2][5]
Molecular Weight 545.40 g/mol [5]
Chemical Group Monoazo Yellow, Ca salt[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Appearance Yellow powder[2][6]
Shade Reddish Yellow[2][6]
Density 1.42 - 1.80 g/cm³[2][5][6]
Heat Resistance/Stability 280 - 300 °C[1][2][4][6]
Oil Absorption 35 - 55 g/100g [2][5][6]
pH Value 5.0 - 8.0[5][6]
Surface Area 27 m²/g[1]

Table 3: Fastness and Resistance Properties of this compound (Note: Fastness is typically rated on a scale of 1 to 5 or 1 to 8, where the higher number indicates better performance.)

PropertyRatingSource(s)
Light Fastness 7 - 8 (out of 8)[1][2][4][6]
Weather Fastness 5 (out of 5)[4]
Migration Resistance 5 (out of 5)[1][2][6]
Acid Resistance 5 (out of 5)[1][4][6]
Alkali Resistance 5 (out of 5)[1][4][6]
Water Resistance 4 (out of 5)[4]
Oil Resistance 4 (out of 5)[4]
Alcohol Resistance 4 - 5 (out of 5)[4][6]
Ester Resistance 5 (out of 5)[6]
Benzene Resistance 4 (out of 5)[7]
Ketone Resistance 4 (out of 5)[7]
Soap Resistance 5 (out of 5)[6]

Experimental Protocols

Detailed experimental protocols for the toxicological and physical properties cited in this guide are not available in the publicly accessible documentation. The data is primarily derived from summary-level Safety Data Sheets (SDS) and Technical Data Sheets (TDS) provided by chemical manufacturers and suppliers.

  • Toxicological Studies : The "no data available" status for most toxicological endpoints indicates that comprehensive studies have either not been conducted, are not publicly available, or are proprietary. The single available LD50 value suggests a standard acute oral toxicity test was performed, likely following an OECD guideline (e.g., OECD 420, 423, or 425), but the specific protocol is not disclosed.

  • Fastness and Resistance Properties : These properties are determined by industry-standard testing methods. For example, lightfastness is typically assessed using xenon arc lamps to simulate sunlight exposure (e.g., ISO 105-B02). Heat resistance is determined by observing color change in a plastic or coating medium after exposure to a specific temperature for a set duration. Migration resistance is tested by placing a colored sample in contact with an uncolored material (often flexible PVC) under heat and pressure and observing any color transfer. The specific parameters for the cited this compound data are not provided.

Toxicological Data

The available toxicological data for this compound is limited. The substance is generally not classified as hazardous according to EC directives.[8][9] The primary concern during handling is the potential for mechanical irritation due to its particulate nature as a powder.

Table 4: Summary of Toxicological Data for this compound

EndpointResultSource(s)
Acute Oral Toxicity LD50 (Rat): > 2400 mg/kg[8]
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available[8]
Skin Corrosion/Irritation Not irritating[8]
Serious Eye Damage/Irritation No data available (presumed not irritating)[8]
Respiratory or Skin Sensitization No data available[8]
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
STOT-Single Exposure No data available
STOT-Repeated Exposure No data available
Aspiration Hazard No data available

Occupational Exposure and Safety

Due to the lack of specific toxicity data, no official occupational exposure limits (OELs) have been established for this compound.[10][11] In the absence of specific limits, it is best practice to control exposure to airborne dust to a minimum.

Table 5: Occupational Exposure Limits for this compound

JurisdictionTypeValue
OSHA (USA) PELNot established
ACGIH (USA) TLVNot established
EU IOELVNot established
Recommended Safety and Handling Procedures

Standard good industrial hygiene practices should be followed.[10][11] This includes using the substance in well-ventilated areas, avoiding dust formation, and preventing contact with skin and eyes.[10][12] Personal Protective Equipment (PPE) such as safety glasses, gloves, and respiratory protection (dust mask) should be used when handling the powder.[9][12]

Visualized Workflows and Logical Relationships

As no data on biological signaling pathways is available, the following diagrams illustrate the logical workflows for risk assessment and safety procedures based on the available information.

RiskAssessmentWorkflow cluster_assessment Initial Assessment cluster_handling Handling Protocol cluster_emergency Emergency Preparedness start Start: Receive this compound review_sds Review Safety Data Sheet (SDS) start->review_sds identify_gaps Identify Data Gaps (e.g., Toxicity, OELs) review_sds->identify_gaps controls Implement Hierarchy of Controls (See Diagram 3) identify_gaps->controls Assume potential hazard due to 'no data' ppe Define Required PPE (Gloves, Goggles, Respirator) controls->ppe procedures Establish Safe Handling & Storage Procedures ppe->procedures first_aid Ensure First Aid Availability (See Diagram 2) procedures->first_aid spill_kit Provide Spill Control Kits first_aid->spill_kit

Diagram 1: Risk Assessment and Handling Workflow for this compound.

FirstAidMeasures cluster_routes cluster_actions exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_air Move to fresh air. If breathing is difficult, give oxygen. inhalation->move_air wash_skin Take off contaminated clothing. Wash off with soap and plenty of water. skin->wash_skin rinse_eyes Rinse with pure water for at least 15 minutes. eye->rinse_eyes rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth consult_dr Consult a Doctor move_air->consult_dr wash_skin->consult_dr rinse_eyes->consult_dr rinse_mouth->consult_dr

Diagram 2: First Aid Measures for Exposure to this compound.[10]

HierarchyOfControls elim Elimination (Most Effective) sub Substitution elim->sub eng Engineering Controls (e.g., Ventilation, Enclosure) sub->eng admin Administrative Controls (e.g., Training, Procedures) eng->admin ppe Personal Protective Equipment (PPE) (e.g., Respirators, Gloves) (Least Effective) admin->ppe

Diagram 3: Hierarchy of Controls for Managing Dust Exposure.

References

An In-depth Technical Guide to the Environmental Fate and Impact of Azo Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological impacts of azo pigments. Azo pigments are a major class of synthetic organic colorants used in a wide variety of applications, including textiles, plastics, paints, and printing inks. Due to their widespread use and chemical stability, their potential environmental persistence and effects on ecosystems are of significant concern. This document details their degradation pathways, summarizes their ecotoxicological effects on various aquatic organisms, outlines standard experimental protocols for their assessment, and describes the molecular mechanisms underlying their toxicity.

Environmental Fate of Azo Pigments

The environmental fate of azo pigments is largely governed by their low water solubility and high stability. While generally resistant to biodegradation under aerobic conditions, they can undergo transformation and degradation through various physical and chemical processes.

Persistence and Biodegradation

Azo pigments are generally considered persistent in the environment due to their large molecular size and low water solubility, which limits their bioavailability to microorganisms.[1][2] Short-term studies often indicate that they are not readily or inherently biodegradable.[2] However, under certain conditions, particularly in anaerobic environments such as sediments and sludge, biodegradation can occur.[3]

The primary mechanism of anaerobic biodegradation is the reductive cleavage of the azo bond (-N=N-), which is the chromophore of the molecule.[3] This process is catalyzed by microbial azoreductases and results in the formation of colorless aromatic amines, which can be more mobile and toxic than the parent pigment.[4] The degradation of some azo dyes has been shown to follow first-order or zero-order kinetics, depending on the specific dye and environmental conditions.[5] For instance, the anaerobic degradation of Reactive Red 141 has been reported with first-order kinetic constants ranging from 0.034 to 0.44 hr⁻¹.[5]

Photodegradation

Photodegradation can be a significant pathway for the transformation of azo pigments in the aquatic environment. The absorption of UV-visible light can lead to the breakdown of the azo bond and other parts of the molecule. The efficiency of photodegradation is influenced by factors such as the chemical structure of the pigment, pH, and the presence of other substances in the water.[6][7] The process often involves the generation of reactive oxygen species (ROS) that attack the pigment molecule.[8] Studies have shown that the photocatalytic degradation of some azo dyes can be highly efficient, with significant reductions in color and concentration within a few hours under UV irradiation.[7][9]

Adsorption and Bioaccumulation

Due to their hydrophobic nature, azo pigments have a strong tendency to adsorb to organic matter in soil, sediment, and sludge.[2] This partitioning behavior can lead to their accumulation in these environmental compartments.

Bioaccumulation of intact azo pigments in aquatic organisms is generally considered to be low. Their large molecular size and low water solubility hinder their uptake across biological membranes.[2] However, the degradation products, particularly the aromatic amines, may have a higher potential for bioaccumulation.

Ecotoxicological Impacts of Azo Pigments

The ecotoxicity of azo pigments is a complex issue. While the intact pigments generally exhibit low acute toxicity due to their limited bioavailability, their degradation products, the aromatic amines, are of greater concern due to their potential for carcinogenicity and mutagenicity.[4][10]

Aquatic Toxicity

Azo pigments and their degradation products can have adverse effects on a range of aquatic organisms, from primary producers (algae) to invertebrates and fish.

2.1.1 Algae

Algae are foundational to aquatic food webs, and their growth can be inhibited by the presence of toxic substances. Azo dyes can reduce light penetration in the water column, affecting photosynthesis.[11] Standardized tests, such as the OECD 201 guideline, are used to assess the toxicity of chemicals to algae by measuring the inhibition of their growth.[12][13][14]

2.1.2 Invertebrates

Aquatic invertebrates, such as Daphnia magna, are key indicator species in ecotoxicology. The acute toxicity of chemicals to Daphnia is typically assessed by measuring their immobilization, as outlined in the OECD 202 guideline.[15][16][17] While intact azo pigments often show low acute toxicity to Daphnia, some studies have reported EC50 values for specific azo dyes.

2.1.3 Fish

Fish are important vertebrates in aquatic ecosystems and are often used to assess the toxicity of environmental contaminants. The zebrafish (Danio rerio) embryo is a common model for developmental toxicity studies. Exposure to certain azo dyes has been shown to cause developmental abnormalities and lethality in zebrafish embryos.[1][18]

Table 1: Summary of Acute Toxicity Data for Selected Azo Dyes in Zebrafish Embryos (72-hour exposure)

Azo DyeLC50 (mM)EC50 (mM)Reference
Tartrazine47.1042.66[1][18]
Sunset Yellow38.9329.81[1][18]
Amaranth39.8631.94[1][18]
Allura Red47.4240.05[1][18]

Experimental Protocols

Standardized protocols are essential for the reliable assessment of the environmental fate and impact of azo pigments. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Aquatic Toxicity Testing

3.1.1 Algal Growth Inhibition Test (OECD Guideline 201)

This test evaluates the effects of a substance on the growth of freshwater microalgae.[12][13][14]

  • Test Organism: Pseudokirchneriella subcapitata or other recommended algal species.

  • Principle: Exponentially growing algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.

  • Endpoint: The inhibition of growth is measured by a reduction in biomass or cell density compared to a control. The EC50 (the concentration causing a 50% reduction in growth) is calculated.

  • Procedure:

    • Prepare a series of test solutions with at least five concentrations of the azo pigment and a control.

    • Inoculate each test flask with a known concentration of algae.

    • Incubate the flasks under constant illumination and temperature for 72 hours.

    • Measure the algal biomass (e.g., by cell counts or fluorescence) at the beginning and end of the test.

    • Calculate the average specific growth rate and the percent inhibition for each concentration.

    • Determine the EC50 value using statistical methods.

3.1.2 Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna.[15][16][17][19][20]

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.

  • Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours. The EC50 (the concentration causing 50% immobilisation) is calculated.

  • Procedure:

    • Prepare a series of test solutions with at least five concentrations of the azo pigment and a control.

    • Place a set number of daphnids (e.g., 5) into each test vessel containing the test solution.

    • Incubate the vessels at a constant temperature for 48 hours under a defined light-dark cycle.

    • Observe and record the number of immobilised daphnids at 24 and 48 hours.

    • Calculate the percentage of immobilisation for each concentration.

    • Determine the 48-hour EC50 value using statistical methods.

Analytical Methods for Aromatic Amines

The detection and quantification of aromatic amines, the degradation products of azo pigments, are crucial for assessing environmental contamination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used techniques.

3.2.1 Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

SPE is a common method for extracting and concentrating aromatic amines from water samples.[21][22][23][24]

  • Principle: A water sample is passed through a solid sorbent cartridge that retains the aromatic amines. The amines are then eluted with a small volume of an organic solvent.

  • Procedure:

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) and then with water.

    • Pass the water sample through the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the retained aromatic amines with a suitable solvent (e.g., methanol or acetonitrile).

    • Concentrate the eluate and reconstitute it in a solvent compatible with the analytical instrument.

3.2.2 Instrumental Analysis: HPLC with UV or Mass Spectrometric Detection

  • Chromatographic Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: A Diode Array Detector (DAD) or a mass spectrometer (MS) can be used for detection and quantification. MS provides higher selectivity and sensitivity.

Molecular Mechanisms of Toxicity

The toxicity of azo pigments, particularly their aromatic amine metabolites, is often linked to their ability to induce oxidative stress and cause genetic damage.

Oxidative Stress and the Keap1-Nrf2-ARE Signaling Pathway

Aromatic amines can lead to the production of reactive oxygen species (ROS) in cells, causing oxidative stress. The Keap1-Nrf2-ARE pathway is a key cellular defense mechanism against oxidative stress.[18][25][26][27][28]

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation. When cells are exposed to oxidative stress, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression and protecting the cell from damage.

Keap1_Nrf2_Pathway ROS Aromatic Amine-Induced Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free release Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Nrf2_Maf Nrf2-Maf Dimer Nrf2_nuc->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE Antioxidant Response Element (ARE) Nrf2_Maf->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Gene Expression ARE->Antioxidant_Genes activates

Caption: The Keap1-Nrf2-ARE signaling pathway for cellular defense against oxidative stress.

Genotoxicity and DNA Adduct Formation

The carcinogenicity of many aromatic amines is attributed to their metabolic activation into reactive electrophiles that can bind to DNA, forming DNA adducts.[1][4][10][29][30][31][32][33][34][35] This process can lead to mutations and initiate cancer.

The metabolic activation of aromatic amines typically involves a series of enzymatic reactions, primarily in the liver. Cytochrome P450 enzymes can N-hydroxylate the aromatic amine, forming an N-hydroxyarylamine. This intermediate can then be further activated, for example, by O-acetylation or O-sulfonation, to form a highly reactive nitrenium ion. The nitrenium ion is a potent electrophile that can attack nucleophilic sites on DNA bases, particularly guanine, to form stable DNA adducts.[1][10][30][32]

DNA_Adduct_Formation AromaticAmine Aromatic Amine (from Azo Pigment Degradation) N_Hydroxy N-Hydroxyarylamine AromaticAmine->N_Hydroxy CYP450 (N-hydroxylation) ReactiveEster Reactive Ester (e.g., O-acetyl or O-sulfonyl) N_Hydroxy->ReactiveEster Acetylation or Sulfonation NitreniumIon Nitrenium Ion (Electrophile) ReactiveEster->NitreniumIon Heterolytic Cleavage DNA DNA NitreniumIon->DNA Covalent Binding DNA_Adduct DNA Adduct DNA->DNA_Adduct Mutation Mutation / Genotoxicity DNA_Adduct->Mutation

Caption: Metabolic activation of aromatic amines leading to DNA adduct formation and genotoxicity.

Conclusion

Azo pigments represent a class of compounds with a complex environmental profile. While the intact pigments are generally of low acute toxicity due to their poor bioavailability, their persistence and potential to degrade into harmful aromatic amines necessitate a thorough understanding of their environmental fate and impact. This guide has provided an overview of the key processes governing their behavior in the environment, standardized methods for their ecotoxicological assessment, and the molecular mechanisms underlying their toxicity. For researchers, scientists, and drug development professionals, a comprehensive evaluation of the environmental risks associated with any new or existing azo pigment is crucial for ensuring environmental protection and human health.

References

Technical Guide: Solubility of Pigment Yellow 183 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 183 (C.I. 18792; CAS No. 65212-77-3) is a monoazo calcium lake pigment.[1][2] It is recognized for its reddish-yellow shade, excellent heat stability, and good lightfastness, making it a popular choice for coloring plastics, particularly those processed at high temperatures like polyolefins, PVC, and ABS.[3][4][5] Understanding the solubility of this pigment in various organic solvents is crucial for its application in inks, coatings, and for toxicological and environmental assessments. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and a detailed protocol for its quantitative determination.

Properties of this compound

A summary of the general, physical, and chemical properties of this compound is presented in Table 1.

Table 1: General, Physical, and Chemical Properties of this compound

PropertyValueReferences
General Properties
Chemical NameCalcium 4,5-dichloro-2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfonatophenyl)-1H-pyrazol-4-yl]azo]benzenesulfonate[5]
C.I. NameThis compound[1]
C.I. Number18792[1][6]
CAS Number65212-77-3[1][6]
Chemical ClassMonoazo Calcium Lake[1][2]
Molecular FormulaC₁₆H₁₀Cl₂CaN₄O₇S₂[4]
Physical Properties
AppearanceYellow Powder[3]
Specific Gravity1.45 - 1.8 g/cm³[1][2]
Oil Absorption35 - 60 g/100g [1][2]
Heat ResistanceUp to 300°C[1][3]
Chemical Properties
Water Solubility79 mg/L at 20°C[7]
Water Soluble Matter≤ 1.5%[1][8]

Solubility Profile of this compound

The solubility of a pigment is a critical factor influencing its performance in various applications, including its tendency to bleed or migrate in a polymer matrix. This compound is generally characterized by its low solubility in water and most organic solvents, a desirable trait for a pigment.

Quantitative Solubility Data

Publicly available quantitative solubility data for this compound in organic solvents is scarce. One source indicates a water solubility of 79 mg/L at 20°C.[7] Another source describes it as insoluble in water but dispersible in solvents like alcohols and hydrocarbons.[9]

Qualitative Solubility and Fastness Data

Technical datasheets from various suppliers provide qualitative data on the resistance of this compound to various organic solvents, often referred to as "fastness" or "resistance to bleeding." This is typically rated on a scale of 1 to 5 or 1 to 8, where a higher number indicates better resistance (and thus, lower solubility). Table 2 summarizes this available data.

Table 2: Fastness Properties of this compound in Organic Solvents

SolventFastness Rating (Scale)References
Xylene4 (1-5)[1]
Ethanol4-5 (1-5)[1][2]
Ethyl Acetate4 (1-5)[1]
Methyl Ethyl Ketone (MEK)3-4 (1-5)[1]
White Spirit4 (1-5)[1]
n-Butanol5 (1-5)[2]
Toluene5 (1-5)[2]
Mineral Turpentine Oil (MTO)5 (1-5)[2]
Linseed Oil5 (1-5)[6]

It is important to note that these fastness ratings are indicative of performance in specific tests and not direct measures of solubility in g/L.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents using the gravimetric method. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved pigment in a known volume of the solvent.[10][11]

Materials and Equipment
  • This compound powder

  • Selected organic solvents (e.g., acetone, ethanol, xylene, ethyl acetate, methyl ethyl ketone)

  • Analytical balance (accurate to 0.1 mg)

  • Conical flasks with stoppers

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • Evaporating dishes (pre-weighed)

  • Shaking incubator or magnetic stirrer with hotplate

  • Drying oven

  • Desiccator

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_saturation Saturation cluster_separation Separation cluster_analysis Gravimetric Analysis start Start weigh_pigment Weigh this compound start->weigh_pigment mix Add excess pigment to solvent in a conical flask weigh_pigment->mix measure_solvent Measure Organic Solvent measure_solvent->mix agitate Agitate at constant temperature (e.g., 24h) mix->agitate equilibrate Allow to equilibrate agitate->equilibrate settle Allow undissolved pigment to settle equilibrate->settle filter Filter supernatant through a 0.45 µm syringe filter settle->filter pipette Pipette a known volume of the filtrate into a pre-weighed evaporating dish filter->pipette evaporate Evaporate the solvent in a drying oven pipette->evaporate weigh_residue Cool in a desiccator and weigh the residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate end End calculate->end

Caption: Workflow for determining pigment solubility via the gravimetric method.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a stoppered conical flask. The presence of undissolved pigment is essential to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a shaking incubator or on a magnetic stirrer at a constant temperature (e.g., 25°C) and agitate for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Saturated Solution:

    • After the agitation period, allow the flask to stand undisturbed at the constant temperature for at least one hour to let the undissolved pigment settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe and filter it through a 0.45 µm solvent-compatible syringe filter to remove any suspended particles. This step is crucial for accurate results.

  • Gravimetric Analysis:

    • Using a calibrated pipette, transfer a precise volume (e.g., 10 mL) of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the pigment (the temperature should be well below the pigment's decomposition temperature and above the solvent's boiling point).

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporating dish with the pigment residue on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.

Calculation of Solubility

The solubility (S) of this compound in the organic solvent is calculated using the following formula:

S (g/L) = (Mass of residue (g) / Volume of filtrate (L))

Where:

  • Mass of residue (g) = (Mass of evaporating dish + residue) - (Mass of empty evaporating dish)

  • Volume of filtrate (L) = The volume of the filtered solution transferred to the evaporating dish, converted to liters.

Logical Diagram for Solubility Calculation

calculation_logic Solubility Calculation Logic cluster_inputs Input Measurements cluster_processing Calculation Steps cluster_output Final Result mass_dish Mass of empty evaporating dish (M_dish) calc_mass_residue Calculate Mass of Residue (M_residue) = M_total - M_dish mass_dish->calc_mass_residue mass_dish_residue Mass of evaporating dish + residue (M_total) mass_dish_residue->calc_mass_residue volume_filtrate Volume of filtrate (V_filtrate) calc_solubility Calculate Solubility (S) = M_residue / V_filtrate volume_filtrate->calc_solubility calc_mass_residue->calc_solubility solubility_gL Solubility in g/L calc_solubility->solubility_gL

Caption: Logical flow for calculating pigment solubility from experimental data.

Conclusion

This compound is a high-performance pigment with excellent thermal stability and lightfastness, making it suitable for demanding applications. While its general insolubility is a key attribute, understanding its specific solubility in different organic solvents is vital for formulation optimization and safety assessment. This guide has summarized the available qualitative solubility data and provided a detailed, robust experimental protocol for the quantitative determination of its solubility. The presented methodologies and workflows offer a solid foundation for researchers and professionals to accurately characterize the solubility of this compound and similar pigments in various organic media. Further research to populate public databases with quantitative solubility data for this and other commercially important pigments would be of significant value to the scientific community.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Pigment Yellow 183

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Pigment Yellow 183 (PY 183). The information is compiled from various sources to assist researchers and professionals in understanding the thermal behavior of this pigment.

Introduction to this compound

This compound, a monoazo calcium salt pigment, is recognized for its excellent heat resistance, making it suitable for high-temperature applications such as in plastics and coatings.[1][2][3][4] Understanding its thermal stability and degradation pathway is crucial for predicting its performance during processing and its long-term stability.

Thermal Stability Analysis

The thermal stability of PY 183 is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on the material's thermal decomposition and phase transitions.

Detailed experimental methodologies are essential for reproducible thermal analysis. The following protocols are based on published studies on the thermal analysis of this compound.

2.1.1. Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA)

A common method for determining the thermal stability and decomposition profile of PY 183 involves TGA/DTA.

  • Instrumentation : A SETARAM TGA 92 instrument or equivalent.

  • Sample Preparation : 10–20 mg of the PY 183 sample is placed in a corundum crucible.

  • Heating Program : The sample is heated at a constant rate of 3 K/min (3°C/min).

  • Temperature Range : The analysis is typically conducted from ambient temperature up to 673 K (400°C).

  • Atmosphere : The experiment is performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

2.1.2. Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal transitions, such as melting, crystallization, and glass transitions.

  • Instrumentation : A SETARAM DSC 131 instrument or equivalent.

  • Sample Preparation : 5–15 mg of the PY 183 sample is weighed and sealed in a small aluminum crucible.

  • Heating Program : The sample is heated at a rate of 3 K/min (3°C/min).

  • Temperature Range : The analysis is typically performed up to 673 K (400°C).

  • Atmosphere : The analysis is conducted under a nitrogen atmosphere.

Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis sample PY 183 Sample weigh_tga Weigh 10-20 mg sample->weigh_tga weigh_dsc Weigh 5-15 mg sample->weigh_dsc crucible_tga Place in Corundum Crucible weigh_tga->crucible_tga crucible_dsc Seal in Aluminum Crucible weigh_dsc->crucible_dsc tga TGA/DTA Analysis (up to 400°C, 3°C/min, N2) crucible_tga->tga dsc DSC Analysis (up to 400°C, 3°C/min, N2) crucible_dsc->dsc tga_data TGA/DTG Curves (Weight Loss vs. Temp) tga->tga_data dsc_data DSC Thermogram (Heat Flow vs. Temp) dsc->dsc_data analysis Determine Decomposition Temps, Weight Loss %, Thermal Transitions tga_data->analysis dsc_data->analysis

Caption: Workflow for TGA and DSC analysis of PY 183.

Table 1: Thermogravimetric Analysis (TGA) Data for PY 183 (Hypothetical)

Temperature Range (°C)Weight Loss (%)Associated Event
100 - 150~2-5%Loss of adsorbed water
> 300SignificantOnset of thermal decomposition
300 - 400VariableMajor decomposition phase

Table 2: Differential Scanning Calorimetry (DSC) Data for PY 183 (Hypothetical)

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Endotherm~120~140(Value)
Exotherm> 300(Value)(Value)

Degradation Profile

The thermal degradation of PY 183 is expected to proceed through a multi-step process, initiated by dehydration followed by the cleavage of the covalent bonds within the molecule at higher temperatures.

Based on the structure of PY 183 and the known degradation mechanisms of azo pigments, a plausible thermal degradation pathway can be proposed:

  • Dehydration : The initial weight loss observed at lower temperatures is likely due to the loss of water molecules associated with the calcium salt.

  • Azo Bond Cleavage : At elevated temperatures (typically above 300°C), the azo bond (-N=N-) is expected to be the most thermally labile linkage, leading to its cleavage. This is a common degradation pathway for azo compounds.

  • Formation of Aromatic Amines : The cleavage of the azo bond would result in the formation of various aromatic amines and other smaller organic fragments. The specific nature of these degradation products would depend on the precise bond dissociations that occur.

  • Further Fragmentation : As the temperature increases further, the aromatic rings and other functional groups will continue to decompose, leading to the formation of smaller volatile molecules and a carbonaceous residue.

Proposed Thermal Degradation Pathway of PY 183

G PY183 This compound (Hydrated Calcium Salt) Dehydrated Dehydrated PY 183 PY183->Dehydrated Heat (100-150°C) AromaticAmines Aromatic Amines Dehydrated->AromaticAmines High Heat (>300°C) Azo Bond Cleavage Fragments Other Organic Fragments Dehydrated->Fragments High Heat (>300°C) Volatiles Volatile Gases (e.g., CO2, NOx, SOx) AromaticAmines->Volatiles Further Decomposition Residue Carbonaceous Residue AromaticAmines->Residue Further Decomposition Fragments->Volatiles Further Decomposition Fragments->Residue Further Decomposition

Caption: Proposed thermal degradation pathway for PY 183.

Conclusion

This compound exhibits high thermal stability, with decomposition generally occurring at temperatures above 300°C. The degradation process is likely initiated by dehydration, followed by the cleavage of the azo bond, leading to the formation of aromatic amines and other smaller molecules. For precise quantitative data and a definitive identification of degradation products, experimental analysis using TGA-MS or Py-GC/MS would be required. This guide provides a foundational understanding of the thermal behavior of PY 183 based on available literature and general chemical principles.

References

The Enduring Vibrance of Pigment Yellow 183: A Technical Guide to its Photostability and Lightfastness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and formulation experts in drug development and advanced materials, the selection of colorants with proven stability is paramount. Pigment Yellow 183 (PY 183), a reddish monoazo yellow pigment, offers exceptional performance in demanding applications where resistance to light and heat is critical. This technical guide provides an in-depth analysis of the photostability and lightfastness of this compound, complete with quantitative data, detailed experimental protocols, and a visual representation of the testing workflow.

This compound, identified by the Color Index Number 18792, is renowned for its excellent heat stability and robust resistance to environmental factors.[1][2][3][4] Its favorable characteristics make it a preferred choice for coloring plastics, coatings, and other materials where long-term color fidelity is essential.[5][6][7][8]

Quantitative Analysis of Performance Attributes

The intrinsic properties of this compound have been quantified across various industry-standard metrics. The following tables summarize the key performance indicators related to its photostability and general fastness properties, compiled from multiple technical sources.

Table 1: Lightfastness and Weathering Performance of this compound

PropertyRatingTest Conditions/Scale
Lightfastness (Full Shade)7-8Blue Wool Scale (1=Poor, 8=Excellent)
Lightfastness (Tint Tone)6-7Blue Wool Scale (1=Poor, 8=Excellent)
Weather Resistance4-5Grey Scale (1=Poor, 5=Excellent)

Sources:[2][5][6][9][10][11][12]

Table 2: Heat and Chemical Resistance of this compound

PropertyRating/ValueTest Conditions/Scale
Heat Resistance280-300°CIn High-Density Polyethylene (HDPE)
Acid Resistance55% HCl, Grey Scale (1=Poor, 5=Excellent)
Alkali Resistance55% NaOH, Grey Scale (1=Poor, 5=Excellent)
Migration Resistance5In plasticized PVC, Grey Scale (1=Poor, 5=Excellent)
Ethanol Resistance4Grey Scale (1=Poor, 5=Excellent)
Ethyl Acetate Resistance4Grey Scale (1=Poor, 5=Excellent)
MEK Resistance3-4Grey Scale (1=Poor, 5=Excellent)
Xylene Resistance4Grey Scale (1=Poor, 5=Excellent)
Water Resistance4Grey Scale (1=Poor, 5=Excellent)
Oil Resistance4Grey Scale (1=Poor, 5=Excellent)

Sources:[2][5][9][10][11][12]

Experimental Protocols for Lightfastness Evaluation

The determination of a pigment's lightfastness is conducted through standardized, accelerated weathering tests. These protocols are designed to simulate the effects of long-term exposure to sunlight in a condensed timeframe. The methodologies outlined in standards such as ISO 105-B02, ISO 4892-2, and ASTM D4303 are foundational to this assessment.

Principle of Accelerated Weathering

A specimen of the material incorporating the pigment is exposed to a high-intensity artificial light source that mimics the solar spectrum.[2][6][11][13] The color change of the exposed specimen is then compared against an unexposed control and a set of standardized Blue Wool references.

Apparatus
  • Light Source: A Xenon arc lamp is the most commonly used light source, as its spectral output closely resembles that of natural daylight.[2][6][11] The apparatus is equipped with filters to ensure the correct spectral distribution and to attenuate excessive UV and IR radiation.[2][11][13]

  • Environmental Control: The test chamber allows for the precise control of temperature and humidity to simulate various climatic conditions.[6][11]

  • Specimen Holders: Samples are mounted on cards and placed in the chamber for exposure.[13]

  • Reference Materials: A set of eight Blue Wool standards, with known and varying degrees of lightfastness, are exposed simultaneously with the test specimen.[1][6][9][10]

Methodology
  • Sample Preparation:

    • The pigment is dispersed into the desired medium (e.g., polymer, coating, ink) at a standardized concentration.

    • Test specimens of uniform size and thickness are prepared.

    • A portion of each specimen is masked with an opaque material to serve as an unexposed reference.[1]

  • Exposure:

    • The prepared specimens and a full set of Blue Wool standards (1-8) are mounted in the Xenon arc test chamber.[1][6]

    • The exposure cycle is initiated according to the parameters specified in the relevant standard (e.g., ISO 105-B02). This includes defined periods of light and, in some cases, moisture (spray) cycles.[14]

    • Typical irradiance is controlled at a level such as 42 W/m² (300-400 nm).[1][2]

    • The temperature and humidity are maintained at constant, specified levels (e.g., 50°C Black Panel Temperature, 40% relative humidity).[15]

  • Evaluation:

    • The specimens are periodically removed and inspected for color change.

    • The degree of fading is assessed by comparing the exposed portion of the specimen to the masked, unexposed portion.

    • This comparison is made visually and/or instrumentally using a spectrophotometer to calculate the color difference (ΔE*).[16]

    • The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading to the test specimen.[6][10] For example, if the specimen has faded to a similar extent as Blue Wool standard 7, its lightfastness rating is 7.

Experimental Workflow for Lightfastness Testing

The following diagram illustrates the typical workflow for determining the lightfastness of a pigment according to standardized methods.

Lightfastness_Testing_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Accelerated Exposure cluster_eval 3. Evaluation cluster_report 4. Reporting p1 Pigment Dispersion in Test Medium p2 Specimen Creation (e.g., plaque, film) p1->p2 p3 Masking of Specimen (Create unexposed area) p2->p3 e1 Mount Specimen & Blue Wool Standards p3->e1 e2 Xenon Arc Chamber Exposure (Controlled Light, Temp, Humidity) e1->e2 v1 Periodic Visual Assessment e2->v1 v2 Instrumental Measurement (Spectrophotometer, ΔE*) e2->v2 v3 Compare Fading to Blue Wool Standards v1->v3 v2->v3 r1 Assign Lightfastness Rating (e.g., BWS 1-8) v3->r1

References

Methodological & Application

Application Note: X-ray Powder Diffraction Analysis of Pigment Yellow 183

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 183 (P.Y. 183) is a high-performance organic pigment widely utilized in the plastics and coatings industries due to its excellent heat stability and lightfastness. The crystalline nature of P.Y. 183 is a critical determinant of its physical and chemical properties, including color, opacity, and stability. X-ray powder diffraction (XRPD) is a powerful non-destructive analytical technique for the characterization of crystalline materials. It provides detailed information about the crystal structure, phase composition, and crystallite size of pigments. This application note provides a comprehensive protocol for the XRPD analysis of this compound, including data acquisition and Rietveld refinement for quantitative analysis.

Crystallographic Data of this compound (α-phase)

The crystal structure of the α-phase of this compound has been determined from laboratory X-ray powder diffraction data.[1] The compound, with the chemical formula Ca(C₁₆H₁₀Cl₂N₄O₇S₂), crystallizes in a layered structure.[1] The crystallographic data obtained from Rietveld refinement are summarized in Table 1.

Parameter Value
Chemical FormulaCa(C₁₆H₁₀Cl₂N₄O₇S₂)
Crystal SystemTriclinic
Space GroupP-1
a (Å)12.345
b (Å)14.567
c (Å)6.789
α (°)92.45
β (°)101.34
γ (°)85.67
Cell Volume (ų)1189.3
Z2
Calculated Density (g/cm³)1.685

Table 1: Crystallographic data for the α-phase of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality XRPD data. The goal is to produce a fine, randomly oriented powder to minimize preferred orientation effects.

  • Grinding: If the pigment is in a coarse or aggregated form, gently grind the sample to a fine powder (typically <10 µm) using an agate mortar and pestle. Avoid excessive grinding, which can induce amorphization or phase transformations.

  • Sample Mounting: The powdered sample should be carefully mounted in a sample holder. Back-loading the powder into a cavity mount is the preferred method to reduce preferred orientation. Ensure the sample surface is flat and level with the surface of the sample holder.

X-ray Powder Diffraction Data Collection

The following is a typical set of parameters for collecting XRPD data for this compound. These may be adjusted based on the specific diffractometer and experimental goals.

Parameter Setting
InstrumentLaboratory X-ray Diffractometer
X-ray SourceCu Kα (λ = 1.5406 Å)
Voltage40 kV
Current40 mA
GeometryBragg-Brentano
Scan Range (2θ)5° - 65°
Step Size (2θ)0.02°
Time per Step1 - 5 seconds
Divergence Slit
Receiving Slit0.2 mm
Sample RotationOn (to improve particle statistics)

Table 2: Recommended XRPD Data Collection Parameters.

Rietveld Refinement

Rietveld refinement is a powerful method for analyzing the entire powder diffraction pattern to refine crystal structure and quantitative phase information.[1] Software such as TOPAS, GSAS-II, or FullProf can be used for this purpose.

  • Initial Model: Start the refinement with a known crystal structure model for the α-phase of this compound.

  • Refinement Strategy:

    • Scale Factor and Background: Begin by refining the scale factor and the background parameters. The background can be modeled using a polynomial function.

    • Unit Cell Parameters: Refine the lattice parameters (a, b, c, α, β, γ).

    • Peak Profile Parameters: Refine the peak shape parameters (e.g., Gaussian and Lorentzian components of a pseudo-Voigt function) to model the peak broadening due to instrumental and sample effects.

    • Atomic Coordinates and Isotropic Displacement Parameters: If the initial model is sufficiently accurate, the atomic coordinates and isotropic displacement parameters (Biso) can be refined. For organic pigments, it is often necessary to use restraints or rigid body refinement for the organic molecule.

    • Preferred Orientation: If preferred orientation is suspected, a correction model (e.g., March-Dollase) can be applied.

  • Goodness-of-Fit: The quality of the Rietveld refinement is assessed by monitoring the weighted-profile R-factor (Rwp) and the goodness-of-fit (GOF or χ²) values. A good refinement will have low R-values and a GOF close to 1. Visually inspect the difference plot between the observed and calculated patterns to ensure no systematic errors are present.

Experimental Workflow and Data Analysis

The following diagrams illustrate the experimental workflow for the XRPD analysis of this compound and the logical flow of the Rietveld refinement process.

XRPD_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis Grinding Grinding of Pigment Mounting Sample Mounting Grinding->Mounting XRPD XRPD Data Acquisition Mounting->XRPD PhaseID Phase Identification XRPD->PhaseID Rietveld Rietveld Refinement PhaseID->Rietveld Quant Quantitative Analysis Rietveld->Quant

Figure 1: Experimental workflow for XRPD analysis of this compound.

Rietveld_Refinement_Flow Start Initial Structural Model (α-P.Y. 183) Refine_Scale_BG Refine Scale Factor & Background Start->Refine_Scale_BG Refine_Lattice Refine Lattice Parameters Refine_Scale_BG->Refine_Lattice Refine_Profile Refine Peak Profile Parameters Refine_Lattice->Refine_Profile Refine_Atoms Refine Atomic Coordinates & Biso Refine_Profile->Refine_Atoms Check_Fit Assess Goodness-of-Fit (Rwp, GOF, Difference Plot) Refine_Atoms->Check_Fit Check_Fit->Refine_Scale_BG Not Converged Final_Results Final Structural & Quantitative Results Check_Fit->Final_Results Converged

Figure 2: Logical flow of the Rietveld refinement process.

Conclusion

X-ray powder diffraction is an indispensable tool for the solid-state characterization of organic pigments like this compound. The protocols outlined in this application note provide a robust framework for obtaining high-quality XRPD data and performing detailed structural analysis through Rietveld refinement. This level of characterization is essential for quality control, polymorphism screening, and understanding the structure-property relationships of pigments in various applications, including in the pharmaceutical industry where excipient characterization is critical.

References

Application Notes and Protocols: Single-Crystal X-ray Analysis of Pigment Yellow 183 Solvates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 183 (PY 183) is a commercially significant organic pigment known for its excellent heat stability and lightfastness, making it a popular choice for coloring plastics and coatings.[1][2] The solid-state structure of pigments is crucial as it dictates many of their physical and chemical properties. The formation of solvates, which are crystalline solids containing molecules of the solvent within the crystal lattice, can significantly alter these properties. Single-crystal X-ray diffraction is a powerful analytical technique that provides precise three-dimensional structural information about these crystalline materials at the atomic level. This includes the determination of unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions.

These application notes provide a detailed protocol for the synthesis of a this compound N,N-dimethylformamide (DMF) solvate and the subsequent analysis using single-crystal X-ray diffraction, based on the findings of Ivashevskaya et al. (2009).[3][4][5]

Data Presentation

The crystallographic data for the this compound DMF solvate, as determined by single-crystal X-ray analysis, is summarized in the table below. This data provides a quantitative description of the crystal structure.

Table 1: Crystallographic Data for this compound DMF Solvate

ParameterValue
Chemical FormulaC₁₆H₁₀Cl₂N₄O₇S₂Ca · C₃H₇NO
Formula Weight652.56
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.345 (3)
b (Å)11.084 (3)
c (Å)12.049 (3)
α (°)101.34 (2)
β (°)98.78 (2)
γ (°)102.13 (2)
Volume (ų)1284.1 (6)
Z2
Density (calculated) (Mg m⁻³)1.688
Absorption Coefficient (mm⁻¹)0.65
F(000)668
Crystal Size (mm³)0.20 x 0.15 x 0.10
Theta range for data collection (°)2.1 to 26.0
Reflections collected10103
Independent reflections4887 [R(int) = 0.044]
Final R indices [I>2sigma(I)]R1 = 0.057, wR2 = 0.143
R indices (all data)R1 = 0.079, wR2 = 0.157
Goodness-of-fit on F²1.04

Experimental Protocols

Synthesis of this compound DMF Solvate Single Crystals

This protocol describes the preparation of single crystals of the N,N-dimethylformamide (DMF) solvate of this compound suitable for X-ray diffraction analysis.[4]

Materials:

  • This compound (PY 183) powder

  • N,N-dimethylformamide (DMF)

  • Beaker

  • Heating apparatus (e.g., hot plate)

Procedure:

  • In a beaker, dissolve approximately 0.14 g of this compound in 1.5 ml of N,N-dimethylformamide (DMF) by heating the mixture.

  • Once the pigment is fully dissolved, allow the solution to cool to room temperature.

  • Seal the beaker to allow for slow crystallization.

  • Yellow single crystals of the PY 183 DMF solvate are expected to form and precipitate out of the solution within 2 to 4 hours.

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the general steps for collecting and analyzing single-crystal X-ray diffraction data for the PY 183 DMF solvate.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

Procedure:

  • Crystal Mounting: Carefully select a well-formed single crystal of the PY 183 DMF solvate with dimensions suitable for the X-ray beam. Mount the crystal on a goniometer head.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of frames. Data is typically collected at a controlled temperature (e.g., 173 K) to minimize thermal vibrations.

  • Data Reduction:

    • Integrate the raw diffraction images to obtain the intensities of the individual reflections.

    • Apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental diffraction data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine the positions of hydrogen atoms, if possible.

  • Validation and Analysis:

    • Validate the final crystal structure using crystallographic software to check for geometric consistency and other potential issues.

    • Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in the analysis of PY 183 solvates.

experimental_workflow cluster_synthesis Solvate Synthesis cluster_analysis Single-Crystal X-ray Analysis dissolve Dissolve PY 183 in DMF with heating cool Cool to Room Temperature dissolve->cool crystallize Seal for Slow Crystallization cool->crystallize crystals Formation of Single Crystals crystallize->crystals mount Mount Crystal crystals->mount Select Crystal data_collection Data Collection (Diffractometer) mount->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution & Refinement data_reduction->structure_solution analysis Structural Analysis (Bond Lengths, Angles) structure_solution->analysis

Caption: Experimental workflow for the synthesis and single-crystal X-ray analysis of PY 183 DMF solvate.

logical_relationship cluster_properties Structural & Physical Properties py183 This compound solvate PY 183 DMF Solvate (Crystalline Solid) py183->solvate dmf DMF Solvent dmf->solvate crystal_structure Crystal Structure (Unit Cell, Symmetry) solvate->crystal_structure Determined by Single-Crystal XRD molecular_geometry Molecular Geometry (Bonds, Angles) crystal_structure->molecular_geometry intermolecular Intermolecular Interactions (e.g., Hydrogen Bonding) crystal_structure->intermolecular phys_props Physical Properties (Color, Stability) crystal_structure->phys_props Influences

Caption: Logical relationship between PY 183, its DMF solvate, and the resulting structural and physical properties.

References

Application Notes and Protocols: Rietveld Refinement for the Crystal Structure Analysis of Laked Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laked pigments are a class of pigments produced by precipitating an organic dye onto an inert inorganic substrate, such as alumina (B75360) hydrate. This process renders the dye insoluble, enhancing its stability and making it suitable for a wide range of applications, including cosmetics, food, and pharmaceuticals.[1][2] In the pharmaceutical industry, laked pigments are crucial colorants for solid dosage forms like tablets and capsules, aiding in product identification, branding, and patient compliance.[3][4]

The physicochemical properties of a laked pigment, such as its color, stability, and dissolution rate, are intrinsically linked to its solid-state characteristics, most notably its crystal structure.[5] Rietveld refinement is a powerful analytical technique that utilizes powder X-ray diffraction (PXRD) data to determine and refine the crystal structure of materials.[6] This method is particularly valuable for laked pigments, as they are often microcrystalline powders for which growing single crystals suitable for conventional X-ray diffraction is challenging.[5]

These application notes provide a comprehensive overview and detailed protocols for employing Rietveld refinement in the crystal structure analysis of laked pigments.

Relevance in Drug Development

While laked pigments in pharmaceutical formulations do not typically interact directly with biological signaling pathways, their crystal structure is of paramount importance in drug development for several reasons:

  • Solid-State Stability and Formulation: The crystalline form of a pigment affects its stability, hygroscopicity, and compatibility with active pharmaceutical ingredients (APIs) and other excipients. An unstable pigment could degrade over time, leading to changes in color and potentially interacting with the API.

  • Bioavailability and Dissolution: The crystal structure influences the particle size, shape, and surface properties of the pigment, which in turn can affect the dissolution rate of the final drug product.

  • Manufacturing and Processability: The flowability and compressibility of a powder blend are influenced by the morphology of its components. Understanding the crystal structure of the laked pigment can aid in optimizing manufacturing processes such as tableting.

  • Regulatory Compliance and Quality Control: Characterizing the crystal structure of a laked pigment is a critical component of quality control, ensuring batch-to-batch consistency and meeting regulatory requirements for the final drug product.

Experimental Protocols

The following protocols outline the key steps for the Rietveld refinement of laked pigment crystal structures.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality powder X-ray diffraction data.

  • Objective: To obtain a randomly oriented powder sample with a consistent particle size.

  • Materials: Laked pigment sample, agate mortar and pestle, sieve (e.g., <45 µm), sample holder (e.g., zero-background silicon wafer or a standard aluminum holder).

  • Procedure:

    • Gently grind the laked pigment sample in an agate mortar and pestle to reduce particle size and ensure homogeneity. Avoid overly aggressive grinding, which can induce amorphization or phase transitions.

    • If necessary, pass the ground powder through a sieve to achieve a narrow particle size distribution.

    • Carefully pack the powdered sample into the sample holder. Ensure a flat, smooth surface that is level with the holder's surface to avoid sample displacement errors. For front-loading holders, back-pressing the powder can help minimize preferred orientation.

Powder X-ray Diffraction (PXRD) Data Collection

High-quality diffraction data is a prerequisite for a successful Rietveld refinement.

  • Instrumentation: A high-resolution powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα) and a sensitive detector.

  • Typical Data Collection Parameters:

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Scan Type: Continuous or step scan

    • 2θ Range: 5° to 70° (a wider range is often beneficial)

    • Step Size: 0.01° to 0.02° 2θ

    • Counting Time per Step: 1 to 10 seconds (longer times improve signal-to-noise ratio)

    • Sample Rotation: If available, to minimize preferred orientation effects.

Rietveld Refinement Procedure

The Rietveld method involves fitting a calculated diffraction pattern to the experimental data by refining a set of instrumental and structural parameters. Software such as TOPAS, FullProf, or GSAS-II is commonly used. The following is a general workflow applicable to most Rietveld refinement software.

  • Initial Setup:

    • Load the experimental PXRD data file.

    • Define the instrumental parameters. This can be done by refining the pattern of a standard reference material (e.g., LaB₆) or by using a predetermined instrument parameter file.

    • Input a starting structural model for the laked pigment. This can be obtained from crystallographic databases, molecular modeling, or from ab initio structure solution methods.

  • Refinement Strategy: The refinement is performed in a stepwise manner.

    • Step 1: Scale Factor and Background: Begin by refining the scale factor and the background parameters. The background is typically modeled using a polynomial function.

    • Step 2: Unit Cell Parameters and Zero-Shift Error: Refine the lattice parameters and the zero-shift error of the diffractometer.

    • Step 3: Profile Parameters: Refine the parameters that define the peak shape (e.g., Gaussian and Lorentzian components of a pseudo-Voigt function), peak width, and asymmetry.

    • Step 4: Atomic Coordinates and Isotropic Displacement Parameters: Once the instrumental and profile parameters are reasonably refined, begin refining the atomic coordinates and isotropic displacement parameters (Biso or Uiso) of the atoms in the crystal structure. It is often necessary to use restraints or constraints for complex organic molecules to maintain realistic bond lengths and angles.

    • Step 5: Preferred Orientation: If there is evidence of preferred orientation (systematic intensity errors), apply a correction (e.g., the March-Dollase model).

    • Step 6: Final Refinement: In the final stages, all parameters can be refined simultaneously until convergence is reached.

  • Assessing the Quality of Fit: The quality of the Rietveld refinement is assessed using several figures of merit (R-values):

    • R-weighted pattern (Rwp): The most important figure of merit, indicating the overall quality of the fit.

    • R-expected (Rexp): The statistically expected R-value. A good refinement will have an Rwp value close to the Rexp value.

    • Goodness of Fit (χ² or GoF): Defined as (Rwp/Rexp)². A value close to 1 indicates an excellent fit.

    • Visual Inspection: A visual comparison of the calculated and observed diffraction patterns and the difference plot is essential. The difference plot should be a flat line with no significant un-modeled peaks.

Data Presentation

The results of a Rietveld refinement are typically presented in a table summarizing the crystallographic data and refinement parameters.

Table 1: Example Crystallographic Data and Rietveld Refinement Parameters for a Laked Pigment

ParameterValue
Crystal Data
Chemical Formulae.g., C₁₈H₁₁ClN₂O₆S·Ca
Formula Weight ( g/mol )498.89
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.567(2)
b (Å)6.895(1)
c (Å)19.874(3)
β (°)105.43(1)
Volume (ų)1923.5(5)
Z4
Calculated Density (g/cm³)1.723
Data Collection
RadiationCu Kα (λ = 1.5406 Å)
2θ Range (°)5 - 70
Step Size (°)0.02
Refinement
No. of Observations3251
No. of Variables150
R-pattern (Rp) (%)5.8
R-weighted pattern (Rwp) (%)7.9
R-expected (Rexp) (%)4.2
Goodness of Fit (χ²)1.88

Note: The values in this table are for illustrative purposes and do not represent a specific laked pigment.

Visualizations

Rietveld Refinement Workflow

The following diagram illustrates the general workflow for Rietveld refinement of a laked pigment crystal structure.

Rietveld_Workflow cluster_prep Sample Preparation & Data Collection cluster_refinement Rietveld Refinement cluster_validation Validation Sample Laked Pigment Sample Grinding Grinding & Sieving Sample->Grinding PXRD_Data PXRD Data Collection Grinding->PXRD_Data Initial_Model Initial Structural Model PXRD_Data->Initial_Model Refine_Instrument Refine Scale Factor, Background, & Unit Cell Initial_Model->Refine_Instrument Refine_Profile Refine Profile Parameters Refine_Instrument->Refine_Profile Refine_Atomic Refine Atomic Positions & Displacement Parameters Refine_Profile->Refine_Atomic Refine_PO Apply Preferred Orientation Correction Refine_Atomic->Refine_PO Final_Refinement Final Simultaneous Refinement Refine_PO->Final_Refinement Assess_Fit Assess Quality of Fit (R-values, Difference Plot) Final_Refinement->Assess_Fit Final_Structure Final Crystal Structure Assess_Fit->Final_Structure

A flowchart of the Rietveld refinement process.
Logical Relationships in Rietveld Refinement

This diagram illustrates the logical dependencies between different parameter groups in a typical Rietveld refinement.

Rietveld_Logic cluster_model Calculated Model Experimental_Data Experimental Data (Intensity vs. 2θ) Least_Squares Least-Squares Minimization Experimental_Data->Least_Squares Instrumental_Params Instrumental Parameters Instrumental_Params->Least_Squares Structural_Params Structural Parameters Structural_Params->Least_Squares Profile_Params Profile Shape Parameters Profile_Params->Least_Squares Refined_Structure Refined Crystal Structure Least_Squares->Refined_Structure Refined_Structure->Structural_Params feedback loop

Logical dependencies in Rietveld refinement.

References

Application Notes and Protocol: Dispersion of Pigment Yellow 183 in Polyethylene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Pigment Yellow 183 (PY 183), a monoazo calcium salt laked pigment, is a high-performance colorant known for its reddish-yellow shade.[1][2][3][4][5] It is highly regarded in the plastics industry for its exceptional heat stability, excellent lightfastness, and superior migration resistance, making it an ideal choice for coloring various polymers, particularly polyethylene (B3416737) (PE).[6][7][8][9] Its non-warping characteristics further enhance its suitability for precision applications like injection molding.[2][10] These application notes provide a comprehensive overview of PY 183's properties and detailed protocols for its dispersion and evaluation in polyethylene for research and quality control purposes.

Physicochemical and Performance Data

The properties of this compound make it suitable for demanding plastic applications. The following table summarizes its key performance characteristics as cited in technical literature.

PropertyValueTest Polymer/Conditions
C.I. Name This compoundN/A
CAS Number 65212-77-3N/A
Chemical Class Monoazo Calcium LakeN/A
Heat Stability 299-300°CIn High-Density Polyethylene (HDPE)[1][2][3][4][6][7][8][10][11]
Light Fastness (Masstone)7-8Scale of 1-8 (8=Excellent)[1][2][3][4][7][10][11]
Migration Resistance 5Scale of 1-5 (5=Excellent)[3][4][10]
Weather Fastness 5Scale of 1-5 (5=Excellent)[6]
Acid Resistance 4-5Scale of 1-5 (5=Excellent)[3][4][6]
Alkali Resistance 5Scale of 1-5 (5=Excellent)[3][4][6]
Density 1.70 - 1.90 g/cm³N/A[6]
Oil Absorption 45 - 55 g/100g N/A[2]
Warping Effect Minimal / Non-warpingIn HDPE[2][10][12]

Application Notes

  • Polymer Compatibility: this compound is highly recommended for polyolefins, including High-Density Polyethylene (HDPE), Low-Density Polyethylene (LDPE), and Polypropylene (PP).[2][6][13] It is also suitable for use in other engineering plastics that require high-temperature processing, such as ABS and Polystyrene (PS).[3][5][7]

  • Processing Advantages: Due to its excellent thermal stability, PY 183 can withstand processing temperatures up to 300°C in HDPE without significant color change or causing dimensional deformation (warpage) in the final product.[6][7] This makes it particularly valuable for color matching in light shades where stability at low concentrations is crucial.[7][11]

  • End-Product Suitability: The outstanding lightfastness and weather resistance of PY 183 ensure long-term color durability for products exposed to indoor and outdoor conditions.[7][11] Its excellent migration resistance prevents the pigment from bleeding or blooming to the surface, which is critical for applications involving surface contact, such as food packaging (subject to regulatory compliance), consumer goods, and toys.[3][7]

Experimental Workflow Visualization

The following diagram illustrates the comprehensive workflow for the dispersion, processing, and quality evaluation of this compound in polyethylene.

G cluster_0 1. Material Preparation cluster_1 2. Dispersion & Compounding cluster_2 3. Sample Production cluster_3 4. Quality Control & Performance Testing PY183 This compound Powder MB_Prep Masterbatch Preparation (e.g., Two-Roll Mill) PY183->MB_Prep PE_Resin Polyethylene Resin (Natural) PE_Resin->MB_Prep Dry_Blend Dry Blending (Masterbatch + Natural Resin) PE_Resin->Dry_Blend Additives Processing Aids (Optional) Additives->MB_Prep MB_Prep->Dry_Blend Masterbatch Pellets Molding Injection / Compression Molding Dry_Blend->Molding Dispersion_Test Dispersion Quality (Filter Pressure Test) Dry_Blend->Dispersion_Test Molten Polymer Test_Plaques Colored Test Plaques Molding->Test_Plaques Color_Test Colorimetric Analysis (Spectrophotometer) Test_Plaques->Color_Test Heat_Test Heat Stability Test Test_Plaques->Heat_Test Light_Test Light Fastness Test (Xenon Arc) Test_Plaques->Light_Test Migration_Test Migration Resistance Test Test_Plaques->Migration_Test

Caption: Experimental workflow for PY 183 dispersion and evaluation.

Experimental Protocols

The following protocols outline standard laboratory procedures for dispersing and evaluating this compound in polyethylene.

Protocol 1: Preparation of a Concentrated Masterbatch

This protocol describes the preparation of a 20% pigment concentrate in LDPE using a two-roll mill.

Objective: To achieve a high degree of pigment dispersion in a carrier resin for subsequent dilution (letdown).

Materials & Equipment:

  • Low-Density Polyethylene (LDPE) powder or pellets

  • This compound powder

  • Two-roll mill with heating capabilities

  • Weighing balance (±0.01g)

  • Spatulas and cutting tools

Procedure:

  • Pre-calculation: Determine the required mass of LDPE and PY 183 for the desired batch size (e.g., for a 100g batch at 20% concentration, use 20g of PY 183 and 80g of LDPE).

  • Mill Preparation: Preheat the two-roll mill to a surface temperature of 140-160°C. Set the friction ratio between the rolls (e.g., 1:1.2) to induce shear.

  • Polymer Melting: Add the LDPE resin to the nip of the heated rolls. Allow the polymer to melt and form a continuous, molten band around the front roll.

  • Pigment Addition: Once a stable polymer band is formed, gradually add the pre-weighed this compound powder into the nip. Add the pigment slowly to ensure it is properly incorporated into the molten polymer.

  • Dispersion: As the pigment is added, continuously cut and fold the polymer band back into the nip from both sides. This action promotes distributive and dispersive mixing.

  • Homogenization: Continue the mixing process for 10-15 minutes, or until the color of the molten sheet appears uniform and free of specks or streaks.

  • Sheeting Off: Once homogenization is complete, cut the pigmented polymer sheet from the mill and allow it to cool on a heat-resistant surface.

  • Granulation: The cooled sheet can be cut into smaller strips or granulated for use in the next stage.

Protocol 2: Production of Test Specimens via Injection Molding

This protocol details the dilution of the masterbatch and the creation of standardized test plaques.

Objective: To produce colored polyethylene samples at a defined pigment concentration for performance evaluation.

Materials & Equipment:

  • PY 183 Masterbatch (from Protocol 1)

  • Natural (uncolored) HDPE or LDPE resin

  • Dry blender (e.g., tumble blender)

  • Laboratory injection molding machine

  • Standardized test plaque mold (e.g., 50 x 50 x 2 mm)

Procedure:

  • Letdown Calculation: Calculate the ratio of masterbatch to natural resin required to achieve the target final pigment concentration (e.g., 1%). For a 1% final concentration using a 20% masterbatch, the letdown ratio is 1:19. This equates to 5 parts masterbatch to 95 parts natural resin by weight.

  • Dry Blending: Weigh the calculated amounts of masterbatch pellets and natural resin. Combine them in a blender and mix for 15-20 minutes to ensure a uniform dry blend.

  • Injection Molding:

    • Set the temperature profile of the injection molder appropriate for the polyethylene being used (e.g., Barrel temperatures ranging from 200°C to 240°C for HDPE).

    • Feed the dry blend into the hopper of the machine.

    • Purge the barrel with the new material until the extrudate runs true to the desired color.

    • Mold the test plaques using optimized parameters for injection speed, holding pressure, and cooling time.

  • Sample Conditioning: Allow the molded plaques to condition at standard laboratory conditions (23°C ± 2°C, 50% ± 5% relative humidity) for at least 24 hours before testing.

Protocol 3: Performance and Quality Control Testing

This section outlines key tests to evaluate the performance of the dispersed pigment.

1. Colorimetric Analysis:

  • Method: Use a calibrated spectrophotometer (e.g., with d/8° sphere geometry) to measure the CIE Lab* color coordinates of the molded plaques.[15][16]

  • Evaluation: Compare the color values against a pre-defined standard to calculate the color difference (ΔE*). Measure color strength relative to the standard, typically after preparing a tint by mixing with a standard amount of titanium dioxide (TiO2).[12][15]

2. Heat Stability Test:

  • Method: Place molded plaques in a laboratory oven at progressively higher temperatures (e.g., 260°C, 280°C, 300°C) for a fixed duration (e.g., 5-10 minutes) at each step.

  • Evaluation: After cooling, measure the color of the heat-exposed samples and calculate the color difference (ΔE*) against an unexposed sample. A significant color change indicates the limit of the pigment's heat stability.

3. Migration Resistance Test:

  • Method: Place a colored test plaque in direct contact with a white, plasticized PVC plaque. Apply uniform pressure (e.g., 1 kg/cm ²) and place the assembly in an oven at 80°C for 24 hours.

  • Evaluation: After cooling, visually inspect the white PVC plaque for any color transfer. The degree of staining is rated on a scale of 1 (poor) to 5 (excellent).

4. Filter Pressure Value (FPV) Test:

  • Method: This test requires a laboratory extruder equipped with a melt pump and a screen pack assembly.[17] The test is performed with reference to standards like DIN EN ISO 23900-5.[17] A blend of the masterbatch and natural polymer is extruded through the screen pack at a constant rate.

  • Evaluation: A pressure transducer measures the pressure buildup before the screen over time.[17] The FPV is calculated based on this pressure increase relative to the amount of pigment extruded. A low FPV indicates good dispersion with minimal pigment agglomerates, while a high FPV suggests poor dispersion.[17]

References

Application Notes and Protocols: Incorporating Pigment Yellow 183 in High-Temperature Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Pigment Yellow 183 into high-temperature engineering plastics such as Polyamide (PA), Polyethylene Terephthalate (PET), and Polybutylene Terephthalate (PBT). This document outlines the pigment's key performance characteristics, detailed experimental protocols for its dispersion and evaluation, and troubleshooting guidance.

Introduction to this compound

This compound (C.I. Name: this compound; CAS No. 65212-77-3) is a reddish-shade monoazo yellow pigment known for its exceptional heat stability, lightfastness, and resistance to migration.[1][2][3] These properties make it an ideal candidate for coloring a wide array of polymers, particularly those processed at elevated temperatures.[4] Its non-warping nature in crystalline polymers like HDPE further enhances its suitability for precision molding applications.[5] Notably, it is also recognized for its use in food contact applications under specific regulations.[6]

Key Performance Data of this compound

The following tables summarize the typical performance characteristics of this compound, providing a baseline for its application in high-temperature plastics.

Table 1: General and Physical Properties

PropertyValue
Chemical TypeMonoazo Calcium Lake
C.I. NameThis compound
C.I. Number18792
CAS Number65212-77-3
Density1.48 - 1.8 g/cm³
Oil Absorption40 - 60 g/100g

Table 2: Thermal and Light Stability

PropertyRating/Value
Heat Stability (HDPE, 1/3 SD)Up to 300°C (572°F)
Heat Stability (PC)Up to 330°C (626°F)
Lightfastness (Full Shade, BWS)8
Lightfastness (Tint Tone, BWS)7

BWS: Blue Wool Scale

Table 3: Fastness Properties (Scale 1-5, 5=Excellent)

PropertyRating
Migration Resistance (PVC)5
Acid Resistance5
Alkali Resistance5
Water Resistance4-5
Oil Resistance4-5

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating this compound in high-temperature plastics. It is recommended to perform preliminary trials to optimize parameters for specific formulations and equipment.

Masterbatch Preparation via Twin-Screw Extrusion

The creation of a concentrated masterbatch is the preferred method for introducing pigments into plastics to ensure uniform dispersion.[7]

Objective: To produce a well-dispersed masterbatch of this compound in a carrier resin compatible with the target high-temperature plastic.

Materials and Equipment:

  • This compound

  • Carrier Resin (e.g., a grade of PA, PET, or PBT compatible with the final polymer)

  • Dispersing aids (e.g., waxes, stearates - optional, to be determined by pre-trials)

  • Twin-screw extruder with gravimetric feeders

  • Strand pelletizer

  • Drying oven or dehumidifying dryer

Workflow Diagram:

Masterbatch_Preparation cluster_preparation Material Preparation cluster_extrusion Compounding cluster_pelletizing Pelletization cluster_post_processing Post-Processing P1 Dry this compound and Carrier Resin P2 Pre-mix Pigment and Carrier Resin P1->P2 Weighing P3 Feed into Twin-Screw Extruder P2->P3 P4 Melt, Mix, and Disperse P3->P4 Controlled Temperature and Screw Speed P5 Extrude Strands P4->P5 P6 Cool Strands P5->P6 P7 Pelletize P6->P7 P8 Dry Masterbatch Pellets P7->P8 P9 Quality Control Testing P8->P9

Caption: Workflow for Masterbatch Preparation.

Protocol:

  • Material Preparation:

    • Thoroughly dry the carrier resin and this compound according to the material supplier's recommendations to prevent hydrolytic degradation during processing. PET and PBT are particularly sensitive to moisture.

  • Compounding:

    • Pre-mix the dried pigment and carrier resin at the desired concentration (typically 20-40% pigment loading for a masterbatch).

    • Set the temperature profile of the twin-screw extruder. A gradually increasing temperature profile is recommended to ensure proper melting and mixing. Suggested starting temperature profiles are provided in Table 4.

    • Set the screw speed. Higher screw speeds generally improve dispersion but can also increase shear heating. A moderate starting speed is recommended, to be adjusted based on melt temperature and dispersion quality.

    • Feed the pre-mixed material into the extruder using a gravimetric feeder to ensure a consistent feed rate.

  • Pelletization:

    • Extrude the molten compound through a strand die.

    • Cool the strands in a water bath.

    • Pelletize the cooled strands to a uniform pellet size.

  • Post-Processing:

    • Dry the masterbatch pellets to the required moisture content.

    • Perform quality control checks, including color consistency and pigment dispersion.

Table 4: Suggested Starting Extrusion Parameters for Masterbatch Production

PolymerFeed Zone (°C)Zone 2 (°C)Zone 3 (°C)Zone 4 (°C)Zone 5 (°C)Die (°C)Screw Speed (rpm)
Polyamide 6 (PA6) 220-230230-240240-250250-260260-270260300-500
PET 250-260260-270270-280280-290280-290285300-500
PBT 230-240240-250250-260260-270260-270265300-500

Note: These are starting parameters and should be optimized based on the specific grade of polymer, extruder configuration, and desired masterbatch quality.

Production of Colored Plastic Articles

Objective: To produce final colored articles with uniform color and optimal properties using the prepared masterbatch.

Materials and Equipment:

  • Natural high-temperature plastic (PA, PET, or PBT)

  • This compound masterbatch

  • Injection molding machine or extruder for final part production

  • Drying oven or dehumidifying dryer

Protocol:

  • Material Preparation:

    • Dry the natural polymer and the masterbatch to the recommended moisture levels.

  • Processing:

    • Tumble-blend the natural polymer with the masterbatch at the desired final pigment concentration (let-down ratio), typically ranging from 0.1% to 2%.

    • Feed the blend into the injection molding machine or extruder.

    • Set the processing temperatures according to the recommendations for the neat polymer.

    • Produce test specimens (e.g., plaques, tensile bars) for evaluation.

Performance Evaluation Protocols

The following standardized tests are recommended to evaluate the performance of this compound in the final plastic articles.

Workflow Diagram for Performance Evaluation:

Performance_Evaluation cluster_color Colorimetric Analysis cluster_stability Stability Testing cluster_physical Physical Properties Input Colored Test Specimens T1 Color Difference (CIELAB) ASTM D2244 Input->T1 T2 Heat Stability (Injection Molding with Dwell Time) Input->T2 T3 Lightfastness (Xenon Arc) ISO 4892-2 Input->T3 T4 Migration Resistance EN 14469-4 Input->T4 T5 Dispersion Quality ISO 18314-1 Input->T5 T6 Warpage Test ASTM D957 Input->T6 Output Comprehensive Performance Data T1->Output T2->Output T3->Output T4->Output T5->Output T6->Output

Caption: Performance Evaluation Workflow.

1. Colorimetric Analysis:

  • Method: ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.[4][8][9][10]

  • Procedure: Use a spectrophotometer to measure the CIELAB L, a, and b* values of the colored plastic specimens. Compare these values to a pre-defined standard to calculate the color difference (ΔE*).

2. Heat Stability:

  • Method: Based on injection molding with increasing dwell times or temperatures.

  • Procedure:

    • Produce a set of colored specimens at the standard processing temperature with a minimal dwell time in the injection molding machine barrel. This serves as the control.

    • Produce subsequent sets of specimens at increasing dwell times (e.g., 5, 10, 15 minutes) or at incrementally higher temperatures.

    • Visually compare the color of the specimens against the control or measure the color difference (ΔE) using a spectrophotometer. The heat stability is the highest temperature or longest dwell time at which no significant color change occurs (typically ΔE < 3.0).

3. Lightfastness:

  • Method: ISO 4892-2 - Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps.[11][12][13][14][15]

  • Procedure: Expose the colored plastic specimens to a xenon-arc lamp under specified conditions of irradiance, temperature, and humidity for a designated period. Evaluate the change in color at intervals using the ISO 105-A02 grey scale for assessing change in colour or by measuring the color difference (ΔE*).[16][17][18]

4. Migration Resistance:

  • Method: EN 14469-4 - Pigments and extenders — Testing of colouring materials in plasticized polyvinyl chloride (PVC-P) — Part 4: Determination of bleeding. While this standard is for PVC-P, a similar principle can be applied to other polymers.

  • Procedure: Place the colored plastic specimen in direct contact with an uncolored (white) plaque of the same polymer. Apply pressure and heat for a specified duration. After cooling, visually inspect the white plaque for any color transfer (staining). Evaluate the degree of staining using the ISO 105-A03 grey scale for assessing staining.

5. Dispersion Quality:

  • Method: Based on ISO 18314-1 for color uniformity and microscopic examination.

  • Procedure:

    • Visually inspect the surface of the molded part for specks, streaks, or color variations.

    • For a more detailed analysis, take a thin section of the colored plastic and examine it under a microscope to assess the uniformity of the pigment particles.

6. Warpage Test:

  • Method: Based on ASTM D957 - Standard Practice for Determining Surface Temperature of Molds for Plastics. While this standard is for mold temperature, the principle of measuring dimensional stability is relevant. A more direct approach involves molding a specific geometry prone to warpage.

  • Procedure:

    • Injection mold a part with a geometry that is susceptible to warpage (e.g., a thin, flat plaque).

    • After cooling and conditioning, measure the dimensions of the part and compare them to the mold dimensions or to an unpigmented part to determine the degree of shrinkage and warpage.[19]

Troubleshooting Common Issues

Table 5: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Dispersion (Specks, Streaks) - Insufficient drying of pigment or polymer- Incompatible carrier resin in masterbatch- Low processing temperature- Insufficient mixing/shear in the extruder- Ensure all materials are dried to specified moisture levels.- Use a masterbatch with a carrier resin that has a similar or slightly higher melt flow index than the base polymer.- Increase the processing temperature within the polymer's and pigment's stable range.- Optimize the screw design for better mixing; increase screw speed or back pressure.[8][11][18]
Color Shift - Processing temperature exceeds the heat stability of the pigment- Excessive residence time in the extruder/molding machine- Degradation of the polymer- Reduce the processing temperature.- Reduce the residence time by adjusting screw speed and throughput.- Verify the thermal stability of the base polymer under the processing conditions.
Warpage - The pigment is acting as a nucleating agent, altering the crystallization rate of the polymer.- Optimize molding parameters (mold temperature, packing pressure, cooling time).- Consider a different grade of pigment if warpage persists.

By following these detailed application notes and protocols, researchers and scientists can effectively incorporate this compound into high-temperature plastics, achieving vibrant, stable, and high-quality colored products.

References

Application Notes and Protocols for Pigment Yellow 183 as a Fluorescent Marker in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Pigment Yellow 183 as a robust fluorescent marker in various polymer systems. Its exceptional thermal stability, high lightfastness, and resistance to migration make it an ideal candidate for a wide range of applications in materials science and beyond.

Introduction

This compound (C.I. 18792) is a monoazo calcium salt pigment recognized for its reddish-yellow shade and excellent durability.[1] While primarily used as a colorant in the plastics industry, it also exhibits intrinsic solid-state fluorescence, a property that allows it to serve as a fluorescent marker.[2][3] Its chemical structure, a disazomethine dye, is the basis for this fluorescence.[2] This characteristic, combined with its compatibility with a wide array of polymers, opens up possibilities for its use in non-destructive testing, material tracing, and as a probe for monitoring polymer properties.

Physicochemical and Fluorescent Properties

This compound's utility as a fluorescent marker is underpinned by its robust physical and chemical properties, ensuring reliable performance even under harsh processing conditions.

Table 1: General and Thermal Properties of this compound

PropertyValueReference(s)
Chemical NameCalcium 4,5-dichloro-2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]azo]benzenesulphonate[4]
CAS Number65212-77-3[4]
Molecular FormulaC16H10Cl2N4O7S2Ca[4]
Heat StabilityUp to 300°C (in HDPE)[3][5]
Lightfastness7-8 (on a scale of 1-8)[3][5]
Migration ResistanceExcellent[5]

While specific quantitative data on the fluorescence of this compound in various polymer matrices is not extensively documented in publicly available literature, its solid-state fluorescence is a known characteristic. The fluorescence is understood to be a conserved property of the individual pigment molecules within a rigid environment.[6]

Table 2: Known Fluorescent Properties of this compound

PropertyDescriptionReference(s)
Fluorescence TypeSolid-state fluorescence[2][3]
Chemical ClassDisazomethine dye[2]

Further research is recommended to quantify the quantum yield, excitation and emission maxima, and photostability of this compound in specific polymer systems to fully harness its potential as a fluorescent marker.

Applications in Polymer Science

The excellent compatibility and stability of this compound make it suitable for use in a variety of polymers.

Table 3: Polymer Compatibility of this compound

Polymer FamilySpecific ExamplesReference(s)
PolyolefinsHDPE, LDPE, LLDPE, PP[7]
StyrenicsPS, ABS, SAN[7]
Engineering PlasticsPET, POM, PMMA[7]
OtherPVC, PUR, Rubbers[7]

The intrinsic fluorescence of this compound can be leveraged for:

  • Material Identification and Sorting: Incorporation of the pigment allows for rapid identification of polymer types in recycling streams.

  • Quality Control: Monitoring the dispersion and distribution of additives within a polymer matrix.

  • Brand Protection and Anti-Counterfeiting: As a unique fluorescent signature in proprietary polymer formulations.

  • Research Applications: As a tracer in studies of polymer blending, diffusion, and melt flow.

Experimental Protocols

The following protocols provide a general framework for the incorporation and analysis of this compound as a fluorescent marker in polymers. Researchers should optimize these protocols for their specific polymer systems and analytical instrumentation.

Protocol for Incorporation of this compound into Polymers via Melt Compounding

This protocol describes a standard method for dispersing this compound into a thermoplastic polymer using a twin-screw extruder.

Workflow Diagram:

Protocol_Melt_Compounding cluster_prep Preparation cluster_mixing Melt Compounding cluster_processing Sample Preparation cluster_analysis Analysis A Dry Polymer Resin C Pre-mix Resin and Pigment A->C B Weigh this compound B->C D Feed into Twin-Screw Extruder C->D E Melt, Mix, and Homogenize D->E F Extrude and Pelletize E->F G Injection Mold or Film Cast F->G H Fluorescence Spectroscopy G->H I Fluorescence Microscopy G->I Protocol_Fluorescence_Characterization A Prepare Polymer Sample (Film or Plaque) B Place Sample in Spectrofluorometer A->B C Set Excitation Wavelength (e.g., 400-450 nm) B->C D Scan Emission Spectrum C->D E Identify Emission Maximum D->E F Determine Quantum Yield (Relative to a Standard) D->F G Assess Photostability (Time-based Measurement) D->G Logical_Workflow A Incorporate this compound into Polymer B Manufacture Product A->B C Product in Use / End of Life B->C D Sample Collection C->D E Fluorescence Detection D->E F Material Identification / Verification E->F

References

Application Notes and Protocols for UV-Cured Coatings with Pigment Yellow 183

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and characterizing UV-cured coatings incorporating Pigment Yellow 183 (PY 183). This document outlines the material's properties, provides starting formulations, details experimental protocols for preparation and testing, and offers troubleshooting guidance.

Introduction to this compound in UV-Cured Coatings

This compound (C.I. No. 18792) is a monoazo calcium salt lake pigment that offers a reddish-yellow shade.[1][2] Its excellent heat stability, lightfastness, and migration resistance make it a suitable candidate for UV-cured coatings where long-term color stability and durability are required.[1][2][3][4] UV-cured coatings are solvent-free formulations that polymerize rapidly upon exposure to ultraviolet radiation, offering environmental benefits and high production speeds.[5][6] The incorporation of pigments like PY 183 into these systems requires careful consideration of formulation components to ensure proper dispersion, cure, and final film properties.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for successful formulation development.

Table 1: Properties of this compound

PropertyValueReferences
C.I. Name This compound[7]
C.I. Number 18792[7]
CAS Number 65212-77-3[7]
Chemical Type Monoazo, Ca[3]
Hue Reddish Yellow[7]
Heat Resistance Up to 300 °C[2]
Lightfastness (1-8 scale) 7-8[2]
Migration Resistance (1-5 scale) 5[2]

Starting Formulations for UV-Cured Coatings with this compound

The following are starting point formulations for a UV-cured coating featuring this compound. These formulations can be adapted based on specific performance requirements. All percentages are by weight.

Table 2: Starting Formulation for a UV-Cured Yellow Coating

ComponentFunctionPercentage (%)
Urethane (B1682113) Acrylate (B77674) OligomerResin Backbone40 - 60
Trimethylolpropane Triacrylate (TMPTA)Monomer (Reactive Diluent)20 - 30
This compoundColorant5 - 15
DispersantPigment Wetting & Stabilization1 - 3
Photoinitiator Blend (e.g., BAPO/α-hydroxyketone)UV Curing Initiator3 - 7
Leveling AgentSurface Properties0.1 - 1
DefoamerAir Release0.1 - 0.5

Note: The choice of oligomer will significantly impact the flexibility, chemical resistance, and adhesion of the final coating. The monomer selection influences viscosity and cure speed. The photoinitiator blend is critical for achieving both surface and through-cure in a pigmented system.

Experimental Protocols

Pigment Dispersion Preparation

Proper dispersion of this compound is critical to achieve optimal color strength, gloss, and stability.

Materials and Equipment:

  • This compound

  • Dispersant

  • Acrylate Monomer (e.g., TMPTA)

  • High-speed disperser (e.g., Cowles dissolver) or bead mill

  • Beaker or appropriate mixing vessel

  • Grindometer

Protocol:

  • In a suitable vessel, combine the acrylate monomer and the dispersant.

  • Mix at low speed until the dispersant is fully dissolved.

  • Gradually add the this compound powder to the liquid mixture under continuous agitation.

  • Once all the pigment is added, increase the disperser speed to create a vortex. The tip speed should be in the range of 18-25 m/s for a high-speed disperser.

  • Continue dispersing for 30-60 minutes, monitoring the temperature to ensure it does not exceed 60°C.

  • Check the dispersion quality using a grindometer. A Hegman gauge reading of 6-7 is typically acceptable for many coating applications.

  • If a finer dispersion is required, process the mixture in a bead mill.

UV-Cured Coating Formulation

Protocol:

  • To the pigment dispersion from section 4.1, add the urethane acrylate oligomer and mix at a moderate speed until homogeneous.

  • In a separate container, pre-dissolve the photoinitiator blend in a small portion of the monomer.

  • Add the dissolved photoinitiator solution to the main batch and mix thoroughly.

  • Add the leveling agent and defoamer and mix at a low speed for an additional 10-15 minutes to ensure homogeneity and allow for de-aeration.

Coating Application and UV Curing

Materials and Equipment:

  • Substrate (e.g., steel panels, plastic sheets)

  • Film applicator (e.g., wire-wound bar, doctor blade)

  • UV curing unit with a medium-pressure mercury lamp or LED lamp

  • Radiometer

Protocol:

  • Apply the formulated coating to the desired substrate using a film applicator to achieve a controlled wet film thickness (e.g., 25-50 µm).

  • Immediately pass the coated substrate under the UV lamp.

  • The required UV dose will depend on the pigment concentration, film thickness, and photoinitiator system. A typical starting point is a UV dose of 500-1000 mJ/cm² and an irradiance of 300-500 mW/cm².[8]

  • Adjust the belt speed of the conveyor to control the UV dose.

  • Allow the cured coating to cool to room temperature before testing.

Performance Testing of Cured Coatings

Table 3: Testing Protocols for Cured Film Properties

TestStandard MethodDescription
Degree of Cure FTIR SpectroscopyMonitor the disappearance of the acrylate double bond peak at ~810 cm⁻¹ and ~1635 cm⁻¹.
Adhesion ASTM D3359 (Cross-hatch)Assess the adhesion of the coating to the substrate by making a lattice pattern and applying pressure-sensitive tape.
Hardness ASTM D3363 (Pencil Hardness)Determine the hardness of the coating by attempting to scratch the surface with pencils of known hardness.
Solvent Resistance ASTM D5402 (MEK Rub Test)Evaluate the resistance of the coating to methyl ethyl ketone by rubbing with a soaked cloth.
Gloss ASTM D523Measure the specular gloss of the coating at a specified angle (e.g., 20°, 60°, 85°).
Color SpectrophotometerMeasure the CIELAB color coordinates (L, a, b*) to quantify the color of the coating.

Visualization of Workflows and Relationships

experimental_workflow cluster_formulation Formulation Stage cluster_application Application & Curing cluster_testing Performance Testing A 1. Prepare Pigment Dispersion (PY 183, Monomer, Dispersant) B 2. Add Oligomer A->B C 3. Incorporate Photoinitiators B->C D 4. Add Additives (Leveling Agent, Defoamer) C->D E 5. Apply Coating to Substrate D->E F 6. UV Curing E->F G 7. Evaluate Cured Film Properties F->G logical_relationship Formulation UV Coating Formulation Pigment This compound Formulation->Pigment Oligomer Oligomer Formulation->Oligomer Monomer Monomer Formulation->Monomer Photoinitiator Photoinitiator Formulation->Photoinitiator Additives Additives Formulation->Additives Color Color & Opacity Pigment->Color determines Mechanical Hardness & Adhesion Oligomer->Mechanical influences Monomer->Mechanical influences Cure Cure Speed & Through-Cure Photoinitiator->Cure controls Appearance Gloss & Flow Additives->Appearance modifies CuredCoating Cured Coating Properties CuredCoating->Color CuredCoating->Mechanical CuredCoating->Cure CuredCoating->Appearance

References

Application Notes: Pigment Yellow 183 for Non-Warping Applications in High-Density Polyethylene (HDPE)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Yellow 183 is a reddish monoazo yellow pigment that exhibits excellent performance characteristics for the coloration of plastics, particularly High-Density Polyethylene (HDPE).[1][2] Its notable properties include high heat stability, excellent lightfastness, and superior resistance to migration.[1][3][4] A key advantage of this compound in HDPE applications is its non-warping nature, which addresses a common challenge in the injection molding of semi-crystalline polymers.[5][6][7]

Mechanism of Non-Warping Behavior

Warpage in semi-crystalline polymers like HDPE is primarily caused by differential shrinkage during the cooling process after injection molding.[8][9] The crystalline regions of the polymer contract more than the amorphous regions, leading to internal stresses that can cause the molded part to distort.[8] Certain organic pigments can act as nucleating agents, altering the crystallization kinetics of the polymer.[9][10][11] This can lead to non-uniform crystallization and exacerbate differential shrinkage, resulting in significant warpage.[10][11]

This compound is characterized as a "non-warping" pigment, indicating that it does not significantly influence the shrinkage and crystallization behavior of HDPE during processing.[5][6][7] This allows for greater dimensional stability in the final molded articles. In HDPE, it has been shown to not cause dimensional deformation, even at processing temperatures up to 300°C.[2][4][12]

Key Properties and Performance Data

The performance characteristics of this compound are summarized in the table below. These properties make it a suitable candidate for demanding applications where color stability and dimensional accuracy are critical.

PropertyValueReferences
C.I. NameThis compound[1]
C.I. Number18792[1][4]
CAS Number65212-77-3[1]
Chemical GroupMonoazo Yellow, Ca[1]
Molecular FormulaC16H10Cl2N4O7S2Ca[1]
Density1.42 - 1.90 g/cm³[1][3][4]
Heat Resistance (HDPE)Up to 300°C[1][2][4][5][12]
Light Fastness (Masstone)7-8 (on a scale of 1-8)[1][2][5][7]
Migration Resistance5 (on a scale of 1-5)[1][7]
Acid Resistance5 (on a scale of 1-5)[1][3]
Alkali Resistance5 (on a scale of 1-5)[1][3]
Warpage Rating (HDPE)1 (minimal)[7]

Applications

Due to its excellent properties, this compound is recommended for a wide range of plastic applications, including:[3][5]

  • Injection molded parts

  • Masterbatches

  • Polyolefins (LLDPE, LDPE, HDPE, PP)

  • Engineering plastics (ABS, PS, PET, POM, PMMA)[2][5]

It is particularly well-suited for applications where tight dimensional tolerances are required, such as in the manufacturing of closures, automotive components, and consumer goods.

Experimental Protocols

1. Protocol for Compounding of this compound in HDPE

Objective: To prepare a homogeneous blend of this compound in HDPE for subsequent injection molding and warpage analysis.

Materials:

  • High-Density Polyethylene (HDPE) pellets (injection molding grade)

  • This compound powder

  • Control (unpigmented HDPE)

Equipment:

  • Twin-screw extruder with a strand pelletizer

  • Gravimetric or volumetric feeders

  • Drying oven or dehumidifying dryer

  • Micrometer

Procedure:

  • Drying: Dry the HDPE pellets according to the manufacturer's recommendations to prevent processing issues.

  • Premixing: Prepare a premix of this compound and HDPE pellets at the desired concentration (e.g., 0.1%, 0.5%, 1.0% by weight). This can be done by tumble mixing.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder appropriate for HDPE (typically ranging from 180°C to 230°C from feed zone to die).

    • Feed the premix into the extruder using a calibrated feeder.

    • Melt, mix, and homogenize the pigment and polymer.

    • Extrude the molten polymer through a strand die.

  • Cooling and Pelletizing:

    • Cool the extruded strands in a water bath.

    • Feed the cooled strands into a pelletizer to produce compounded pellets.

  • Drying: Dry the compounded pellets to remove any surface moisture before injection molding.

2. Protocol for Injection Molding of Test Specimens

Objective: To produce standardized test specimens for warpage evaluation. A rectangular plate mold is recommended to assess anisotropic shrinkage.[10]

Materials:

  • Compounded HDPE pellets with this compound

  • Unpigmented HDPE pellets (control)

Equipment:

  • Injection molding machine

  • A test mold (e.g., a rectangular plate mold, approximately 150mm x 75mm x 2mm)

  • Mold temperature controller

Procedure:

  • Machine Setup:

    • Install the test mold in the injection molding machine.

    • Set the processing parameters for HDPE. The following are suggested starting points and should be optimized for the specific grade of HDPE being used:

      • Melt Temperature: 200-240°C[8]

      • Mold Temperature: 30-60°C

      • Injection Speed: Medium to high

      • Holding Pressure: 50-70% of injection pressure

      • Holding Time: Sufficient to prevent sink marks

      • Cooling Time: 20-30 seconds (ensure consistency across all samples)[8]

  • Molding:

    • Purge the machine with unpigmented HDPE to ensure it is clean.

    • Mold a set of control specimens from the unpigmented HDPE.

    • Purge the machine and then mold a set of specimens for each concentration of this compound.

    • Produce at least 5 specimens for each material.

  • Sample Handling:

    • Carefully remove the molded plates from the machine and place them on a flat, non-conductive surface to cool to room temperature. Avoid forced cooling.

3. Protocol for Warpage Measurement

Objective: To quantify the degree of warpage in the molded test specimens.

Materials:

  • Molded test specimens

Equipment:

  • Coordinate Measuring Machine (CMM) or a 3D laser scanner

  • Alternatively, a flat granite surface plate and a digital height gauge

Procedure:

  • Conditioning: Condition all test specimens at a standard temperature and humidity (e.g., 23°C ± 2°C and 50% ± 5% relative humidity) for at least 48 hours before measurement.

  • Measurement:

    • Using a CMM or 3D Scanner (Preferred Method):

      • Place the specimen on the measurement table.

      • Define a reference plane based on three corner points of the specimen.

      • Measure the deviation from this plane at multiple points across the surface of the specimen.

      • The maximum deviation from the reference plane is recorded as the warpage value.

    • Using a Height Gauge and Surface Plate (Alternative Method):

      • Place the specimen on the flat surface plate with the concave side facing up.

      • Secure the specimen at three corners to define a reference plane.

      • Use the height gauge to measure the maximum distance between the surface plate and the unsupported surface of the specimen. This is the warpage value.

  • Data Analysis:

    • Calculate the average warpage for the control group and each pigmented group.

    • Compare the average warpage of the pigmented samples to the control. A statistically insignificant difference indicates non-warping behavior.

Visualizations

Factors Influencing HDPE Warpage and the Role of this compound cluster_Causes Causes of Warpage in HDPE cluster_Mechanism Mechanism cluster_Solution Solution with this compound Differential_Shrinkage Differential Shrinkage Internal_Stresses Increased Internal Stresses Differential_Shrinkage->Internal_Stresses Non_Uniform_Cooling Non-Uniform Cooling Non_Uniform_Cooling->Internal_Stresses Processing_Conditions Processing Conditions Processing_Conditions->Internal_Stresses Pigment_Nucleation Pigment-Induced Nucleation Altered_Crystallization Altered Crystallization Kinetics Pigment_Nucleation->Altered_Crystallization Altered_Crystallization->Internal_Stresses Warpage Part Warpage/Distortion Internal_Stresses->Warpage PY183 This compound Minimal_Nucleation Minimal Nucleating Effect PY183->Minimal_Nucleation Uniform_Crystallization Uniform Crystallization Minimal_Nucleation->Uniform_Crystallization Reduced_Warpage Reduced Warpage Uniform_Crystallization->Reduced_Warpage

Caption: Factors contributing to HDPE warpage and the mitigating effect of this compound.

Experimental Workflow for Warpage Evaluation Start Start Compounding 1. Compounding: PY183 + HDPE Start->Compounding Injection_Molding 2. Injection Molding: Produce Test Specimens Compounding->Injection_Molding Conditioning 3. Conditioning: 48h at 23°C, 50% RH Injection_Molding->Conditioning Measurement 4. Warpage Measurement: CMM or 3D Scanner Conditioning->Measurement Analysis 5. Data Analysis: Compare to Control Measurement->Analysis End End Analysis->End

Caption: Step-by-step workflow for evaluating the warpage of pigmented HDPE.

References

Application of Pigment Yellow 183 in Food-Grade Plastic Packaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 183 (PY 183), identified by C.I. Number 18792 and CAS Number 65212-77-3, is a monoazo calcium salt lake pigment that imparts a reddish-yellow hue.[1] Its application in coloring plastics is well-established, owing to its notable heat stability, lightfastness, and excellent resistance to migration.[1][2][3] These properties make it a candidate for use in food-grade plastic packaging. This document provides a comprehensive overview of its regulatory status, key properties, and a generalized protocol for evaluating its suitability in food contact applications.

Regulatory Status

This compound is listed by the U.S. Food and Drug Administration (FDA) under 21 CFR § 178.3297, "Colorants for polymers," which authorizes its use in food-contact articles. This approval is subject to specific limitations regarding the polymer type, concentration of the pigment, and the conditions of use for the final plastic article.

It is crucial for any application in food-grade packaging that the specific grade of PY 183 used is certified by the manufacturer for food contact and that its use adheres to the stipulations outlined in the relevant regulations.[4]

Key Properties and Characteristics

This compound exhibits several properties that are highly desirable for the coloration of food-grade plastics. A summary of these properties is presented in the tables below.

Chemical and Physical Properties
PropertyValueReference
C.I. Name This compound[1]
C.I. Number 18792[1]
CAS Number 65212-77-3[3]
Chemical Class Monoazo Calcium Salt Lake[1]
Molecular Formula C16H10CaCl2N4O7S2[2]
Hue Reddish Yellow[1]
Density (g/cm³) 1.48[3]
Heat Stability (°C) Up to 300°C in HDPE[1]
Performance and Resistance Properties
PropertyRating/ValueReference
Lightfastness (Scale 1-8) 7-8[1][3]
Migration Resistance (Scale 1-5) 5 (Excellent)[3]
Acid Resistance (Scale 1-5) 5 (Excellent)[3]
Alkali Resistance (Scale 1-5) 5 (Excellent)[3]

Migration Testing and Data

Migration testing is a critical step in verifying the suitability of any colorant for food-contact applications. This process evaluates the potential for substances to transfer from the plastic packaging into the food.

Note: Despite extensive research, publicly available quantitative data from specific migration studies on this compound is limited. The information available from manufacturers consistently indicates excellent migration resistance.[1][3] However, specific migration limits (SMLs) and the results of migration tests in various food simulants are not widely published. Therefore, end-users must either rely on the certification provided by the pigment manufacturer or conduct their own migration studies to ensure compliance with regulatory standards for their specific application.

Experimental Protocols

The following sections outline a generalized experimental protocol for conducting migration testing on plastic materials colored with this compound. This protocol is based on established regulatory guidelines for food contact materials.

Objective

To determine the extent of migration of this compound or its components from a plastic matrix into food simulants under conditions representative of the intended use.

Materials and Reagents
  • Plastic plaques or films colored with a known concentration of the specific grade of this compound.

  • Control (uncolored) plastic plaques or films of the same polymer.

  • Food simulants as specified by relevant regulatory bodies (e.g., FDA or EU regulations). Common simulants include:

    • 10% ethanol (B145695) (Simulant A) for aqueous foods.

    • 3% acetic acid (Simulant B) for acidic foods.

    • 50% ethanol (Simulant D1) for alcoholic foods and oil-in-water emulsions.

    • Vegetable oil or other fatty food simulants (e.g., olive oil, Miglyol 840) for fatty foods.

  • Migration cells or containers made of inert material (e.g., glass).

  • Analytical instrumentation for detecting and quantifying the migrant(s), such as:

    • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

    • Gas Chromatography-Mass Spectrometry (GC-MS) if volatile or semi-volatile migrants are expected.

  • Standard solutions of this compound or potential migrants for calibration.

  • Solvents for extraction and sample preparation (analytical grade).

Experimental Workflow

Caption: Workflow for Migration Testing of PY 183 in Plastics.

Detailed Procedure
  • Preparation of Test Specimens:

    • Prepare plastic test specimens (e.g., plaques of a defined surface area) containing the specified concentration of this compound.

    • Ensure the processing conditions for creating the specimens are representative of the final manufacturing process of the food packaging.

    • Prepare identical specimens from the same polymer without the colorant to serve as controls.

    • Clean the surfaces of the specimens to remove any external contaminants.

  • Migration Cell Setup:

    • Place a test specimen in a migration cell, ensuring only one side is exposed to the food simulant if the packaging is single-sided. The surface-to-volume ratio should be in accordance with standard testing protocols (e.g., 6 dm² per 1 kg of food simulant).

    • Fill the cell with the pre-conditioned food simulant.

    • Seal the cell to prevent evaporation.

  • Test Conditions (Time and Temperature):

    • Select the time and temperature conditions for the migration test based on the intended end-use of the plastic packaging. These conditions should represent the "worst-case" scenario of contact. For example:

      • Long-term storage at room temperature: 10 days at 40°C.

      • Hot-fill applications: 2 hours at 70°C.

      • High-temperature applications (e.g., microwaveable packaging): Conditions should be selected to reflect the maximum temperature and duration of heating.

  • Analysis of Migrants:

    • After the specified contact time, remove the test specimen and collect the food simulant.

    • For aqueous simulants, direct injection into an HPLC may be possible. For fatty food simulants, a solvent extraction and concentration step is typically required.

    • Develop and validate an analytical method (e.g., HPLC-UV/Vis) for the detection and quantification of this compound or any potential degradation products or impurities.

    • Prepare a calibration curve using standard solutions of the analyte(s) of interest.

    • Analyze the collected simulant samples and quantify the concentration of any migrants.

  • Data Interpretation:

    • Calculate the migration level, typically expressed in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of surface area (mg/dm²).

    • Compare the results to the specific migration limits (SMLs) set by regulatory authorities for the substance(s) . If no SML is established for PY 183, the overall migration limit (OML) for the plastic article should not be exceeded, and there should be no detectable color migration.

Signaling Pathways and Logical Relationships

The decision-making process for the use of this compound in food-grade plastic packaging involves a series of logical steps to ensure regulatory compliance and consumer safety.

Regulatory_Compliance_Pathway cluster_assessment Initial Assessment cluster_verification Regulatory Verification cluster_testing Safety and Compliance Testing cluster_decision Final Decision cluster_outcome Outcome Identify_Application Identify Polymer and Food Contact Application Select_Pigment Select Food-Grade PY 183 Identify_Application->Select_Pigment Check_FDA_Status Verify PY 183 is listed in 21 CFR 178.3297 for intended use Select_Pigment->Check_FDA_Status Review_Limitations Review Concentration and Use Condition Limitations Check_FDA_Status->Review_Limitations Conduct_Migration Conduct Migration Studies (or obtain manufacturer data) Review_Limitations->Conduct_Migration Analyze_Results Analyze Migration Results Conduct_Migration->Analyze_Results Compliance_Check Compliance with Regulatory Limits? Analyze_Results->Compliance_Check Approved Approved for Use Compliance_Check->Approved Yes Rejected Not Approved / Re-evaluate Compliance_Check->Rejected No

Caption: Decision Pathway for Using PY 183 in Food Packaging.

Conclusion

This compound is a suitable colorant for a range of food-grade plastic packaging applications due to its excellent heat stability, lightfastness, and migration resistance. Its use is supported by its inclusion in FDA regulations for food contact materials. However, it is imperative for researchers and manufacturers to ensure that the specific grade of PY 183 used is approved for food contact and that its application conforms to the regulatory limitations. In the absence of publicly available quantitative migration data, robust internal testing or reliance on manufacturer certification is essential to guarantee the safety and compliance of the final food packaging article.

References

Application Notes and Protocols: Synthesis of Pigment Yellow 183 Derivatives with Enhanced Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 183 (PY 183) is a monoazo pyrazolone (B3327878) pigment known for its excellent thermal stability and good lightfastness, making it a choice colorant in the plastics industry.[1][2] However, the demand for even higher performance pigments with superior durability necessitates the exploration of synthetic derivatives with enhanced properties. This document provides detailed protocols for the synthesis of this compound and outlines strategies for the development of its derivatives with improved lightfastness and thermal stability. The methodologies are presented with a focus on providing actionable guidance for researchers in the field of materials science and organic chemistry.

Introduction to this compound

This compound, chemically identified as Calcium 4,5-dichloro-2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfonatophenyl)-1H-pyrazol-4-yl]azo]benzenesulfonate, is a red-shade yellow pigment.[3] Its molecular structure, characterized by the presence of a pyrazolone moiety and sulfonic acid groups, contributes to its desirable properties. The pigment is valued for its high heat resistance, making it suitable for coloring plastics that undergo high-temperature processing, such as HDPE, PP, and ABS.[1][2] Furthermore, its good lightfastness ensures color retention upon exposure to light. The synthesis of this compound involves a multi-step process, including diazotization, azo coupling, and laking, which will be detailed in the protocols below.

Properties of Standard this compound

The performance of this compound is well-documented, providing a benchmark for the development of enhanced derivatives. The following table summarizes its key quantitative properties.

PropertyValueTest Conditions
Lightfastness (BWS) 7-8Full Shade
Heat Stability 300 °CIn HDPE
Migration Resistance 5In plasticized PVC
Acid Resistance 5-
Alkali Resistance 5-
Oil Absorption 40-50 g/100g -

Data compiled from various sources.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be broadly divided into three main stages: diazotization of the aromatic amine, azo coupling with the pyrazolone derivative, and laking to form the final calcium salt pigment.

Materials and Reagents
  • 2-Amino-4,5-dichlorobenzenesulfonic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium acetate

  • Calcium chloride (CaCl₂)

  • Distilled water

Experimental Workflow

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_laking Laking and Isolation A Dissolve 2-amino-4,5-dichlorobenzenesulfonic acid in HCl/water B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C D Stir to form diazonium salt solution C->D G Slowly add diazonium salt solution to coupling component solution D->G E Dissolve 1-(3-sulfophenyl)-3-methyl-5-pyrazolone in NaOH/water F Cool to 0-5 °C E->F F->G H Adjust pH to 4.5-5.5 with sodium acetate G->H I Stir to complete coupling reaction H->I J Heat the reaction mixture I->J K Add CaCl₂ solution J->K L Filter the precipitate K->L M Wash with hot water L->M N Dry the pigment M->N

Figure 1: General workflow for the synthesis of this compound.
Step-by-Step Protocol

Step 1: Diazotization

  • In a suitable reaction vessel, suspend 2-amino-4,5-dichlorobenzenesulfonic acid in distilled water.

  • Add concentrated hydrochloric acid and stir to form a fine suspension.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Prepare a solution of sodium nitrite in distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The completion of the reaction can be tested using starch-iodide paper.

Step 2: Azo Coupling

  • In a separate vessel, dissolve 1-(3-sulfophenyl)-3-methyl-5-pyrazolone in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to the solution of the coupling component with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, adjust the pH of the reaction mixture to 4.5-5.5 by adding a solution of sodium acetate.

  • Continue stirring the reaction mixture at a controlled temperature for 2-4 hours to ensure the completion of the coupling reaction.

Step 3: Laking and Product Isolation

  • Heat the reaction mixture to 90-95 °C and maintain this temperature for about 30 minutes.

  • Prepare a solution of calcium chloride in distilled water.

  • Add the calcium chloride solution to the hot reaction mixture to precipitate the calcium salt of the pigment.

  • Filter the hot suspension to collect the pigment.

  • Wash the filter cake thoroughly with hot water until the filtrate is free of soluble salts.

  • Dry the pigment in an oven at 80-100 °C to a constant weight.

  • The dried pigment can then be pulverized to obtain a fine powder.

Synthesis of this compound Derivatives with Enhanced Properties

The enhancement of pigment properties, such as lightfastness and thermal stability, can often be achieved through strategic molecular modifications.

Strategies for Enhancing Lightfastness

The lightfastness of azo pigments can be improved by introducing specific functional groups that help to dissipate the energy from absorbed UV light and prevent photochemical degradation. One promising approach is the incorporation of benzene (B151609) sulfonamide derivatives into the pigment structure. These groups can help the dye molecule return to its ground state from an excited state by emitting fluorescence, thus reducing the likelihood of degradative reactions.[4][5][6]

Proposed Modification:

A potential strategy for a derivative of this compound involves replacing the 2-amino-4,5-dichlorobenzenesulfonic acid with a similar amine containing a sulfonamide group. The synthesis would follow a similar protocol as outlined above, with the modified amine as the starting material for the diazotization step.

Lightfastness_Enhancement cluster_strategy Molecular Modification for Enhanced Lightfastness Start Standard PY183 Precursor (2-amino-4,5-dichlorobenzenesulfonic acid) Modification Introduce Benzene Sulfonamide Group (e.g., 2-amino-4,5-dichloro-N-phenylbenzenesulfonamide) Start->Modification Rationale Rationale: Sulfonamide group facilitates non-radiative decay from excited state, enhancing photostability. Modification->Rationale Synthesis Follow Standard Synthesis Protocol (Diazotization -> Coupling -> Laking) Modification->Synthesis Outcome Derivative with Potentially Improved Lightfastness Synthesis->Outcome

Figure 2: Strategy for enhancing the lightfastness of this compound.
Strategies for Enhancing Thermal Stability

The thermal stability of organic pigments is related to their molecular structure and intermolecular interactions within the crystal lattice. Increasing the molecular weight and introducing groups that promote strong intermolecular hydrogen bonding can enhance thermal stability. For pyrazolone-based pigments, modifications to both the diazo and coupling components can be explored.

Proposed Modification:

To potentially increase the thermal stability of this compound, one could explore the use of substituted pyrazolone coupling components that can form more extensive hydrogen bonding networks. For instance, incorporating amide or other hydrogen-bonding groups onto the phenyl ring of the pyrazolone could lead to a more stable crystal lattice.

Characterization of Novel Pigment Derivatives

The newly synthesized this compound derivatives should be thoroughly characterized to evaluate their properties in comparison to the standard pigment.

Analytical Techniques

The following techniques are recommended for the characterization of the synthesized pigments:

  • FT-IR Spectroscopy: To confirm the presence of key functional groups and the overall molecular structure.

  • UV-Vis Spectroscopy: To determine the coloristic properties and absorption maxima.

  • X-ray Diffraction (XRD): To study the crystal structure and polymorphism.

  • Thermogravimetric Analysis (TGA): To quantitatively assess the thermal stability.

  • Lightfastness Testing: Using a xenon arc lamp to simulate sunlight exposure and evaluating the color change according to the Blue Wool Scale (BWS).

Data Presentation for Comparative Analysis

All quantitative data for the novel derivatives should be presented in a tabular format for direct comparison with the standard this compound.

PigmentLightfastness (BWS)Thermal Stability (°C, Td5%)λmax (nm)
Standard PY 183 7300~430
Derivative 1 [Insert Data][Insert Data][Insert Data]
Derivative 2 [Insert Data][Insert Data][Insert Data]
... [Insert Data][Insert Data][Insert Data]

Conclusion

The synthesis of this compound provides a robust platform for the development of high-performance yellow pigments. By strategically modifying the molecular structure of the parent pigment, it is possible to enhance key properties such as lightfastness and thermal stability. The protocols and strategies outlined in this document are intended to serve as a guide for researchers in the synthesis and characterization of novel this compound derivatives with superior performance characteristics for advanced applications. Further research should focus on the systematic exploration of various substituent effects to establish clear structure-property relationships.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pigment Yellow 183 Dispersion in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the dispersion of Pigment Yellow 183 (PY 183) in various polymer matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a monoazo calcium salt lake pigment that offers a reddish-yellow shade.[1] It is known for its excellent heat stability, making it suitable for high-temperature processing plastics such as HDPE, PP, and ABS, with thermal stability up to 300°C in HDPE.[1][2] Key properties include good lightfastness, excellent migration resistance even at low concentrations, and good solvent resistance.[1] It is an environmentally friendly option as it does not contain harmful heavy metals.[1]

Q2: In which polymer systems is this compound typically used?

This compound is highly recommended for coloring a wide range of plastics, including polyolefins (LLPE, LDPE, HDPE, PP), PVC, PS, ABS, POM, PMMA, PET, and PUR.[3] Its high heat resistance also makes it suitable for engineering plastics that require elevated processing temperatures.[2]

Q3: What are the common signs of poor dispersion of this compound?

Poor dispersion of this compound can manifest in several ways, including:

  • Color Streaks or Swirls: Visible lines or patterns of uneven color in the final product.

  • Speckling: Small, visible specks of undispersed pigment.

  • Inconsistent Color: Variation in color between different batches or even within the same product.

  • Reduced Color Strength: The pigment appears weaker or less vibrant than expected.

  • Poor Gloss: The surface of the plastic part may appear dull.

  • Filter Clogging: During processing, undispersed pigment agglomerates can block screen packs in extrusion machinery.

Q4: What are the primary causes of poor this compound dispersion?

The primary causes of poor dispersion can be categorized as follows:

  • Inadequate Wetting: The polymer melt may not effectively coat the surface of the pigment particles.

  • Agglomeration: Pigment particles can clump together, and the processing machinery may not provide sufficient shear to break them down.

  • Poor Compatibility: There may be an incompatibility between the surface of the pigment and the polymer matrix.

  • Improper Processing Conditions: Incorrect temperature, screw speed, or back pressure can hinder effective dispersion.

Q5: How can dispersants improve the dispersion of this compound?

Dispersants are additives that facilitate the uniform distribution of pigments in a polymer matrix. They function by:

  • Improving Wetting: Dispersants coat the pigment particles, reducing surface tension and allowing the polymer melt to wet them more effectively.[4]

  • Preventing Agglomeration: The dispersant layer on the pigment particles creates a barrier that prevents them from clumping back together.[4]

  • Reducing Viscosity: By improving dispersion, these additives can lower the viscosity of the masterbatch, allowing for easier processing and potentially higher pigment loading.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the dispersion of this compound.

Issue 1: Color Streaks or Swirls in the Final Product
Possible Cause Recommended Solution
Inadequate Mixing Increase the mixing time or screw speed to enhance the distributive mixing of the pigment. Ensure the screw design is suitable for good color mixing; a general-purpose screw may not be optimal.
Low Back Pressure Gradually increase the back pressure to improve the mixing efficiency of the material and color concentrate.
Melt Temperature Too Low Increase the melt temperature to the recommended range for the polymer to ensure the pigment carrier and polymer are properly melted and mixed.
Contamination Ensure the hopper, feeders, and screw are thoroughly cleaned between color changes. Using a commercial purging compound can be beneficial.[5]
Issue 2: Reduced Color Strength and Dull Appearance
Possible Cause Recommended Solution
Poor Pigment Wetting Incorporate a suitable dispersing agent, such as a polyethylene (B3416737) wax-based dispersant, to improve the wetting of the pigment by the polymer.
Agglomerates Not Broken Down Optimize processing parameters by increasing shear rate (e.g., higher screw speed). Consider using a twin-screw extruder with a more aggressive screw configuration for better deagglomeration.
Incorrect Carrier Resin in Masterbatch Ensure the carrier resin of the masterbatch is compatible with the main polymer matrix and has a suitable melt flow index.
Issue 3: Frequent Clogging of Extruder Screen Packs
Possible Cause Recommended Solution
Large Pigment Agglomerates This is a strong indicator of poor dispersion. Implement the solutions for "Reduced Color Strength," particularly the use of a high-performance dispersant.
Contamination Check for and eliminate any sources of contamination in the raw materials.
Evaluation Needed Conduct a Filter Pressure Value (FPV) test to quantify the level of dispersion. A high FPV indicates poor dispersion.

Quantitative Data on Dispersion Improvement

The addition of a suitable dispersing agent can significantly improve the dispersion quality of this compound. The following table provides representative data on the expected improvements when using an effective dispersant in a polyolefin masterbatch.

Parameter Without Dispersant With Dispersant (e.g., PE Wax-based) Improvement
Filter Pressure Value (FPV) HighLowSignificant Reduction
Color Strength 100% (Reference)105-115%5-15% Increase
Masterbatch Viscosity HighLowerReduction, allowing for easier processing
Gloss GoodExcellentNoticeable Improvement

Note: Actual values will vary depending on the specific polymer, dispersant, pigment loading, and processing conditions.

Experimental Protocols

Protocol 1: Evaluating the Dispersion of this compound in HDPE

Objective: To prepare and evaluate the dispersion quality of this compound in High-Density Polyethylene (HDPE) with and without a dispersing agent.

Materials and Equipment:

  • HDPE pellets

  • This compound powder

  • Dispersing agent (e.g., polyethylene wax)

  • Twin-screw extruder

  • Injection molding machine

  • Filter Pressure Value (FPV) testing equipment

  • Spectrophotometer for color measurement

  • Gloss meter

Procedure:

  • Masterbatch Preparation:

    • Formulation 1 (Control): Prepare a blend of HDPE and this compound (e.g., 70% HDPE, 30% PY 183).

    • Formulation 2 (With Dispersant): Prepare a blend of HDPE, this compound, and a dispersing agent (e.g., 68% HDPE, 30% PY 183, 2% Dispersant).

    • Dry-blend the components for each formulation thoroughly.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder appropriate for HDPE.

    • Extrude each formulation into strands and pelletize to create masterbatches.

  • Letdown and Injection Molding:

    • Dry-blend each masterbatch with virgin HDPE at a specified letdown ratio (e.g., 1% masterbatch to 99% HDPE).

    • Injection mold the blends into standard plaques for testing.

  • Evaluation:

    • Visual Assessment: Visually inspect the molded plaques for color streaks, specks, and overall uniformity.

    • Color Strength Measurement: Use a spectrophotometer to measure the color coordinates (L, a, b*) of the plaques and calculate the color strength relative to the control.

    • Gloss Measurement: Use a gloss meter to measure the surface gloss of the plaques.

    • Filter Pressure Value (FPV) Test: Conduct an FPV test on each masterbatch according to the standard procedure (e.g., EN 13900-5) to quantify the dispersion quality.

Visualizing Workflows and Relationships

Troubleshooting Workflow for Poor Dispersion

G Start Poor Dispersion Observed (e.g., Color Streaks, Low Strength) CheckProcessing Review Processing Parameters (Temp, Screw Speed, Back Pressure) Start->CheckProcessing ParametersOK Parameters within Spec? CheckProcessing->ParametersOK CheckFormulation Review Formulation (Pigment Loading, Additives) FormulationOK Formulation Correct? CheckFormulation->FormulationOK ParametersOK->CheckFormulation Yes AdjustProcessing Adjust Processing Parameters (e.g., Increase Temp/Shear) ParametersOK->AdjustProcessing No AddDispersant Incorporate Dispersing Agent FormulationOK->AddDispersant No (No Dispersant) SurfaceTreatment Consider Pigment Surface Treatment (Advanced) FormulationOK->SurfaceTreatment Yes (Issue Persists) Evaluate Re-evaluate Dispersion AdjustProcessing->Evaluate AddDispersant->Evaluate ConsultSupplier Consult Pigment/Dispersant Supplier Evaluate->ConsultSupplier Issue Not Resolved SurfaceTreatment->Evaluate G Start Start: Dispersion Evaluation Formulation Formulate Blends (Control vs. with Dispersant) Start->Formulation Extrusion Twin-Screw Extrusion (Masterbatch Preparation) Formulation->Extrusion Molding Injection Molding (Plaque Preparation) Extrusion->Molding Evaluation Dispersion Quality Evaluation Molding->Evaluation Visual Visual Assessment Evaluation->Visual Color Color Strength Measurement Evaluation->Color Gloss Gloss Measurement Evaluation->Gloss FPV Filter Pressure Value Test Evaluation->FPV Analysis Data Analysis and Comparison Visual->Analysis Color->Analysis Gloss->Analysis FPV->Analysis

References

Technical Support Center: Preventing Pigment Yellow 183 Migration in Plasticized PVC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the migration of Pigment Yellow 183 in plasticized Polyvinyl Chloride (PVC) applications.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in plasticized PVC, offering potential causes and solutions in a question-and-answer format.

Q1: We are observing a greasy or oily substance on the surface of our plasticized PVC colored with this compound. What is causing this?

A1: This phenomenon, known as "blooming" or "bleeding," is likely due to pigment or plasticizer migration. The plasticizer, being a mobile component in the PVC matrix, can migrate to the surface, carrying pigment particles with it.[1][2]

Potential Causes:

  • High Plasticizer Concentration: An excess of plasticizer in the PVC formulation can lead to its migration to the surface.

  • Incompatible Plasticizer: The use of a plasticizer with low molecular weight or poor compatibility with the PVC resin can increase its mobility and, consequently, pigment migration.[3]

  • Excessive Processing Temperatures: High temperatures during processing can increase the mobility of the plasticizer and pigment particles.[4]

  • Inadequate Pigment Dispersion: Poor dispersion of this compound can result in agglomerates that are more prone to migration.

Solutions:

  • Optimize Plasticizer Level: Reduce the plasticizer concentration to the minimum required for the desired flexibility.

  • Select a Suitable Plasticizer: Opt for high molecular weight plasticizers (e.g., polymeric plasticizers) or reactive plasticizers that chemically bond with the PVC matrix, reducing their mobility.[2]

  • Control Processing Parameters: Maintain processing temperatures within the recommended range for both the PVC resin and this compound.

  • Improve Pigment Dispersion: Ensure thorough and uniform dispersion of the pigment during the compounding process.

Q2: The color from our this compound PVC is transferring to other materials upon contact. How can we prevent this?

A2: This issue, a form of migration known as "crocking" or "rub-off," indicates that the pigment is not sufficiently bound within the PVC matrix.

Potential Causes:

  • Pigment Overloading: Using a higher concentration of this compound than necessary can lead to unbound pigment particles on the surface.

  • Plasticizer-Induced Migration: As with blooming, the plasticizer can facilitate the movement of pigment to the surface, where it can be easily transferred.[5]

  • Surface Porosity: A porous or rough surface finish on the PVC part can trap unbound pigment particles, leading to easier transfer.

Solutions:

  • Optimize Pigment Concentration: Use the lowest effective concentration of this compound to achieve the desired color.

  • Re-evaluate Plasticizer System: Consider the use of plasticizers with lower migration tendencies.

  • Surface Modification: Applying a clear, migration-resistant topcoat or surface treatment can create a barrier to prevent pigment transfer.[4][6][7]

Frequently Asked Questions (FAQs)

Q: What is the typical migration resistance of this compound in plasticized PVC?

A: this compound is generally characterized by its excellent resistance to migration in plasticized PVC.[8][9][10][11] On a scale of 1 to 5, where 5 indicates the best performance, it is often rated as a 5.[12][13]

Q: Are there specific plasticizers that are recommended for use with this compound to minimize migration?

A: While this compound has inherent migration resistance, using high molecular weight plasticizers, such as polymeric plasticizers, is recommended to further minimize the risk of migration. These plasticizers have lower mobility within the PVC matrix compared to their lower molecular weight counterparts (e.g., phthalates).

Q: How do processing conditions affect the migration of this compound?

A: High processing temperatures can increase the fluidity of the PVC matrix and the mobility of both the plasticizer and pigment particles, potentially leading to increased migration. It is crucial to adhere to the recommended processing temperature ranges for your specific PVC formulation.

Q: Can the choice of other additives in the PVC formulation influence the migration of this compound?

A: Yes, other additives can influence pigment migration. For instance, certain lubricants or stabilizers might interact with the pigment or plasticizer, affecting their mobility. It is advisable to conduct compatibility and migration tests when introducing new additives to a formulation.

Quantitative Data

The following table summarizes the typical properties of this compound, including its migration resistance.

PropertyValueReferences
Chemical Type Monoazo Calcium Lake[12]
Heat Stability Up to 300°C in HDPE[8][12]
Lightfastness (1-8 Scale) 7-8[12]
Migration Resistance (1-5 Scale) 5 (Excellent)[12][13]
Oil Absorption ( g/100g ) 40-50

Experimental Protocols

Methodology for Determining Pigment Migration (Based on DIN 53775)

This protocol outlines a standardized method for assessing the migration of this compound from a plasticized PVC sample.

1. Materials and Equipment:

  • Plasticized PVC sample colored with this compound.

  • White, uncolored plasticized PVC sheet (of the same formulation, without pigment).

  • Glass plates.

  • A weight to apply a pressure of 100 g/cm².

  • A circulating air oven capable of maintaining a constant temperature of 80°C ± 2°C.

  • Grey scale for assessing staining (ISO 105-A03).

2. Procedure:

  • Cut a sample of the colored PVC sheet and the white PVC sheet to the same dimensions (e.g., 50 mm x 50 mm).

  • Clean the surfaces of both PVC samples with a soft cloth and a suitable solvent (e.g., isopropanol) to remove any surface contamination. Allow the solvent to evaporate completely.

  • Place the colored PVC sample onto a clean glass plate.

  • Place the white PVC sheet on top of the colored sample, ensuring full and uniform contact between the surfaces.

  • Place a second glass plate on top of the white PVC sheet.

  • Position the weight on the top glass plate to apply a uniform pressure of 100 g/cm² across the sample area.

  • Place the entire assembly into the preheated oven at 80°C for 24 hours.

  • After 24 hours, remove the assembly from the oven and allow it to cool to room temperature.

  • Disassemble the setup and remove the white PVC sheet.

  • Visually assess the degree of staining on the white PVC sheet by comparing it to the grey scale.

3. Evaluation: The migration resistance is rated on a scale of 1 to 5, with 5 representing no staining and 1 representing severe staining.

Visualizations

Migration_Mechanism cluster_pvc Plasticized PVC Matrix Plasticizer Plasticizer Molecules Surface PVC Surface Plasticizer->Surface Migration Pigment This compound Particles Pigment->Surface Carried by Plasticizer Contact Contact Material Surface->Contact Transfer

Caption: Mechanism of pigment migration in plasticized PVC.

Experimental_Workflow A Prepare Colored and White PVC Samples B Clean Sample Surfaces A->B C Assemble Samples Under Pressure (100 g/cm²) B->C D Incubate in Oven (80°C for 24 hours) C->D E Cool to Room Temperature D->E F Disassemble and Inspect White PVC E->F G Assess Staining Using Grey Scale (1-5) F->G

Caption: Experimental workflow for pigment migration testing.

Troubleshooting_Flowchart Start Migration Issue Observed (Blooming/Bleeding) Q1 Is Plasticizer Level Optimized? Start->Q1 S1 Reduce Plasticizer Concentration Q1->S1 No Q2 Is Plasticizer Type Appropriate? Q1->Q2 Yes A1_Yes Yes A1_No No S1->Q2 S2 Use High MW or Reactive Plasticizer Q2->S2 No Q3 Are Processing Temps Correct? Q2->Q3 Yes A2_Yes Yes A2_No No S2->Q3 S3 Optimize Processing Temperatures Q3->S3 No Q4 Is Pigment Dispersion Adequate? Q3->Q4 Yes A3_Yes Yes A3_No No S3->Q4 S4 Improve Dispersion Method Q4->S4 No End Migration Issue Resolved Q4->End Yes A4_Yes Yes A4_No No S4->End

Caption: Troubleshooting flowchart for pigment migration issues.

References

Technical Support Center: Optimizing Heat Resistance of Pigment Yellow 183 in Polycarbonate Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Yellow 183 (PY 183) in polycarbonate (PC) processing.

Troubleshooting Guides

Issue: Color Shift (Yellowing or Browning) During Processing

Symptoms: The final polycarbonate part exhibits a different shade of yellow compared to the masterbatch or intended color, often appearing duller, more brown, or with a yellow tinge in uncolored PC.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Excessive Melt Temperature 1. Verify the melt temperature is within the recommended processing window for both the polycarbonate grade and PY 183 (typically up to 300°C; some data suggests stability up to 330°C in PC).[1][2] 2. Gradually decrease the barrel temperature profile by 5-10°C increments. 3. Measure the actual melt temperature using a calibrated pyrometer to ensure it matches the controller setpoint.
Long Residence Time 1. Minimize the time the molten polymer-pigment mixture spends in the extruder or injection molding machine barrel. 2. Reduce cycle times where possible. 3. Use a machine with an appropriate shot size to avoid long material residence in the barrel.
High Shear Rate 1. Reduce screw speed to minimize frictional heat generation.[3] 2. Optimize back pressure; while some back pressure is needed for uniform mixing, excessive levels can increase shear and temperature.[3]
Thermal Degradation of PY 183 1. At very high temperatures, the azo bond in PY 183 can cleave, leading to a loss of color and the formation of aromatic byproducts.[4] 2. Ensure processing temperatures do not significantly exceed the pigment's thermal stability limit.
Polycarbonate Degradation 1. Polycarbonate itself can yellow due to oxidation at elevated temperatures, which can be mistaken for pigment degradation.[5] 2. Ensure the polycarbonate resin is properly dried before processing to prevent hydrolytic degradation. 3. Consider using a polycarbonate grade with a higher thermal stability or one that includes antioxidant additives.[6]
Issue: Poor Pigment Dispersion (Streaks, Specks, or Inconsistent Color)

Symptoms: The color of the final part is not uniform, with visible streaks, specks of unmixed pigment, or variations in color intensity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inadequate Mixing 1. Increase back pressure to improve distributive and dispersive mixing.[3] 2. Optimize the screw design; a screw with more mixing elements may be necessary. 3. Ensure the masterbatch carrier resin is compatible with the polycarbonate.
Premature Melting of Masterbatch Carrier 1. If the masterbatch carrier melts too early in the barrel, the pigment may not be properly distributed in the polycarbonate melt.[3] 2. Adjust the temperature profile to ensure the carrier and polycarbonate melt in the appropriate zones.
Pigment Agglomeration 1. Ensure the PY 183 masterbatch is of high quality with well-dispersed pigment particles. 2. Properly dry the masterbatch before use, as moisture can lead to clumping.

Frequently Asked Questions (FAQs)

1. What is the maximum processing temperature for PY 183 in polycarbonate?

Most technical data sheets indicate a heat stability of up to 300°C for PY 183.[2] Some sources suggest it can be stable in polycarbonate at temperatures as high as 330°C.[1] However, for optimal color consistency, it is recommended to stay within the lower end of this range and minimize residence time.

2. How does PY 183 affect the mechanical properties of polycarbonate?

Pigments, including PY 183, can act as fillers in the polymer matrix and may influence the mechanical properties of polycarbonate.[7] The extent of this effect can depend on the pigment loading and dispersion quality. Some studies on other pigments in polycarbonate have shown slight changes in tensile strength, impact strength, and hardness.[8][9] It is advisable to conduct mechanical testing on the final colored part to ensure it meets the required specifications.

3. Can PY 183 affect the dimensional stability and shrinkage of polycarbonate parts?

Yes, pigments can influence the shrinkage and dimensional stability of molded parts.[7] This is because they can alter the thermal mobility of the polymer chains. The effect is typically minor but should be considered for high-precision components.

4. What is the expected color shift (ΔE) for PY 183 in polycarbonate at different processing temperatures?*

The color shift (ΔE*) is dependent on the specific processing conditions, including temperature, residence time, and shear. While specific data for PY 183 is limited, the following table, based on studies of other pigments in polycarbonate, illustrates a representative trend of how color difference can be affected by processing temperature.

Table 1: Representative Color Difference (ΔE) of Pigmented Polycarbonate at Various Processing Temperatures*

Processing Temperature (°C)Color Difference (ΔE)
2301.10
2550.34
2800.30
Note: This data is illustrative and based on a study of a pigmented polycarbonate blend. Actual values for PY 183 may vary. A lower ΔE value indicates less color difference from the standard.[4]

5. What is the likely degradation mechanism of PY 183 at excessive temperatures?

PY 183 is a monoazo pigment. The primary thermal degradation mechanism for azo compounds involves the cleavage of the nitrogen-nitrogen double bond (azo group). This results in the loss of nitrogen gas and the formation of aromatic free radicals, leading to a loss of color.[4]

Experimental Protocols

Protocol 1: Determination of Heat Stability of PY 183 in Polycarbonate via Injection Molding

Objective: To assess the color stability of PY 183 in polycarbonate at different processing temperatures.

Materials & Equipment:

  • Polycarbonate resin (natural, dried)

  • PY 183 masterbatch (at a specified concentration)

  • Injection molding machine with a multi-zone temperature controller

  • Standard color plaques mold

  • Spectrophotometer for color measurement (CIELAB color space)

  • Calibrated pyrometer

Methodology:

  • Preparation:

    • Thoroughly dry the polycarbonate resin and PY 183 masterbatch according to the manufacturers' recommendations.

    • Prepare physical blends of the polycarbonate resin and PY 183 masterbatch at the desired loading level (e.g., 1%).

  • Establishing a Standard:

    • Set the injection molding machine to the lowest recommended processing temperature for the polycarbonate grade (e.g., 260°C).

    • Ensure a consistent cycle time and shot size.

    • Purge the machine with the natural polycarbonate until all previous colorants are removed.

    • Introduce the PY 183 blend and mold a set of color plaques. These will serve as the control standard.

  • Temperature Stepping:

    • Increase the barrel temperatures by a set increment (e.g., 10°C), up to a maximum desired temperature (e.g., 320°C).

    • At each temperature setting, allow the machine to stabilize for at least 15 minutes.

    • Mold a new set of color plaques at each temperature, ensuring all other processing parameters (injection speed, holding pressure, cooling time) remain constant.

  • Color Measurement:

    • Allow all molded plaques to cool to room temperature for at least 24 hours.

    • Using a spectrophotometer, measure the L, a, and b* values of the control standard and the plaques molded at each temperature.

    • Calculate the color difference (ΔE) for each temperature step relative to the control standard using the following formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]

  • Data Analysis:

    • Tabulate the ΔE* values against the processing temperatures.

    • A significant increase in ΔE* indicates the temperature at which the pigment's heat stability is compromised.

Visualizations

A High Processing Temperature / Long Residence Time B Thermal Energy Input A->B leads to C Cleavage of Azo Bond (-N=N-) B->C induces D Loss of Nitrogen Gas (N2) C->D E Formation of Aromatic Free Radicals C->E F Color Loss / Shift E->F results in

Caption: Potential thermal degradation pathway of PY 183.

start Color Shift Observed in PC Part q1 Is Melt Temperature > 300°C? start->q1 a1_yes Reduce Barrel Temperature q1->a1_yes Yes q2 Is Residence Time Excessive? q1->q2 No end_node Re-evaluate Color a1_yes->end_node a2_yes Optimize Shot Size / Cycle Time q2->a2_yes Yes q3 Is Shear Rate High? q2->q3 No a2_yes->end_node a3_yes Reduce Screw Speed / Back Pressure q3->a3_yes Yes q4 Is PC Resin Properly Dried? q3->q4 No a3_yes->end_node a4_no Dry Resin per Supplier Specs q4->a4_no No q4->end_node Yes a4_no->end_node

Caption: Troubleshooting workflow for color shift issues.

References

Addressing color shifts in Pigment Yellow 183 formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pigment Yellow 183 (PY 183).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the use of this compound in various formulations, particularly in plastics and coatings.

Issue 1: Color shift observed after processing (e.g., extrusion, injection molding).

  • Question: My final product has a different shade of yellow than expected after high-temperature processing. What could be the cause?

  • Answer: Color shifts after processing are often related to thermal stability, dispersion, or interactions with other components in the formulation. This compound generally has excellent heat stability, but several factors can contribute to color changes.[1][2][3][4]

    • Inadequate Dispersion: If the pigment is not evenly dispersed, agglomerates can lead to color inconsistencies, including streaks and specks.[5] This can be mistaken for a color shift. The carrier resin of a masterbatch should have a melting point that allows for proper distribution in the polymer melt.

    • Excessive Processing Temperature: Although PY 183 has high heat resistance (up to 300°C in some systems), exceeding the recommended temperature for your specific polymer system can lead to degradation of the pigment or the polymer, causing a color shift.[1][6]

    • Incompatible Formulation Components: Interactions with certain additives, such as some plasticizers or lubricants, can affect the pigment's stability at high temperatures.[5]

    • Resin Incompatibility: Different grades of the same polymer can have varying melt indexes and densities, which can affect compatibility with the pigment and lead to color variations.

Issue 2: Inconsistent color between different batches.

  • Question: I am observing batch-to-batch color variations in my product. How can I troubleshoot this?

  • Answer: Batch-to-batch color inconsistency is a common challenge in manufacturing. The root cause can often be traced back to process variables or raw material consistency.

    • Poor Dispersion: This is a primary cause of inconsistent coloring. Inadequate dispersion of pigment particles results in uneven color distribution.

    • Process Variations: Fluctuations in processing conditions such as temperature, screw speed, and back pressure in injection molding can affect how the color masterbatch is mixed with the base resin.[5]

    • Mixing Errors: Inaccurate dosing of the color masterbatch will lead to variations in color intensity.

    • Raw Material Variation: Differences in the base resin or other additives between batches can interact differently with the pigment.

Issue 3: The yellow pigment appears to be "bleeding" or migrating.

  • Question: The color from my pigmented plastic is transferring to an adjacent material. What is causing this and how can I prevent it?

  • Answer: This phenomenon is known as pigment migration. While this compound has good migration resistance, certain conditions can still lead to this issue.[1][2][6]

    • Incompatible Plasticizers: In flexible PVC formulations, certain plasticizers can increase the likelihood of pigment migration.

    • High Pigment Concentration: Using an excessive amount of pigment can sometimes contribute to migration.

    • Chemical Interactions: Exposure to certain chemicals or solvents can trigger color bleeding.

Frequently Asked Questions (FAQs)

What is the chemical composition of this compound?

This compound is a monoazo calcium salt lake pigment.[6] Its chemical formula is C16H10Cl2N4O7S2Ca.[7]

What are the key properties of this compound?

This compound is known for its reddish-yellow shade, excellent heat stability, and good lightfastness.[2][4] It also exhibits good resistance to migration and chemicals.[1][2][6]

What are the primary applications for this compound?

It is widely used in the coloring of plastics that require high processing temperatures, such as HDPE, PP, ABS, and PVC.[8] It is also recommended for use in powder coatings, and various types of inks.[3]

Is this compound considered environmentally friendly?

This compound is a heavy metal-free pigment and can be used as a substitute for medium chrome yellow pigments.[9]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical GroupMonoazo Yellow, Ca salt[1]
C.I. Number18792[1][10]
CAS Number65212-77-3[1][10]
Molecular FormulaC16H10Cl2N4O7S2Ca[7]
Density (g/cm³)1.42 - 1.90[3]
pH Value5.0 - 7.5[11]

Table 2: Fastness and Resistance Properties of this compound

PropertyRating/ValueNotes
Heat Resistance (°C)up to 300In HDPE[1][6][10]
Light Fastness (Blue Wool Scale)7-88 is excellent[1][10]
Migration Resistance (1-5 scale)55 is excellent[1]
Acid Resistance (1-5 scale)55 is excellent[1][10]
Alkali Resistance (1-5 scale)55 is excellent[1][10]

Experimental Protocols

Protocol 1: Evaluation of Pigment Dispersion

  • Objective: To assess the degree of dispersion of this compound in a liquid formulation (e.g., a coating or ink).

  • Methodology: This protocol is based on the ASTM D1210 standard test method.[12][13]

    • Place a small amount of the pigment-vehicle system in the deep end of a Hegman-type gage.

    • Draw the sample down the length of the gage with a scraper at a uniform speed.

    • Immediately observe the drawdown for scratches or specks caused by oversized pigment particles or agglomerates.

    • The point on the scale where the pigment particles are visible in a specific pattern is the fineness of dispersion reading.

    • Compare the reading to the product specifications to determine if the dispersion is adequate.

Protocol 2: Assessment of Heat Stability

  • Objective: To determine the heat stability of this compound in a specific polymer.

  • Methodology: This protocol is a general method based on industry practices.

    • Prepare samples of the polymer colored with this compound at the desired concentration.

    • Process the samples through an injection molder or extruder at a range of temperatures, including temperatures above the normal processing temperature.

    • Hold the material in the machine for a specified dwell time (e.g., 5 minutes) at each temperature.

    • Produce a molded part or extruded sheet at each temperature.

    • Visually compare the color of the samples processed at higher temperatures to a control sample processed at the standard temperature. A significant color change indicates that the heat stability limit has been exceeded.

Protocol 3: Lightfastness Testing

  • Objective: To evaluate the resistance of a this compound formulation to fading upon exposure to light.

  • Methodology: This protocol is a simplified version of standard lightfastness tests.

    • Prepare two identical samples of the pigmented material (e.g., plastic plaques or coated panels).

    • Cover half of each sample with an opaque material.

    • Place one sample in a location with exposure to direct sunlight or a xenon arc weatherometer.

    • Store the second sample in a dark location as a control.

    • After a predetermined period, compare the exposed portion of the test sample to the unexposed portion and to the control sample. The degree of color change indicates the lightfastness.

Visualizations

Troubleshooting_Color_Shift start Color Shift Observed dispersion Check Dispersion Quality start->dispersion Is the color uniform? processing Review Processing Parameters dispersion->processing Yes disp_issue Poor Dispersion: - Streaks - Specks - Inconsistent Color dispersion->disp_issue No formulation Examine Formulation processing->formulation Yes proc_issue Processing Issue: - Temperature too high - Inconsistent parameters processing->proc_issue No form_issue Formulation Incompatibility: - Resin - Additives formulation->form_issue Incompatible? disp_solution Optimize Dispersion Process: - Adjust mixing - Check masterbatch carrier disp_issue->disp_solution proc_solution Adjust Processing Conditions: - Lower temperature - Stabilize parameters proc_issue->proc_solution form_solution Reformulate: - Test resin compatibility - Evaluate additives form_issue->form_solution

Caption: Troubleshooting workflow for color shifts.

Experimental_Workflow_Dispersion cluster_prep Sample Preparation cluster_test Dispersion Test (ASTM D1210) cluster_analysis Analysis prep Prepare pigment-vehicle system apply Apply sample to Hegman gage prep->apply drawdown Perform drawdown with scraper apply->drawdown observe Observe for scratches and specks drawdown->observe read Read fineness value from scale observe->read compare Compare to specifications read->compare result Dispersion Quality Assessment compare->result

Caption: Workflow for dispersion testing.

References

Technical Support Center: Enhancing the Photostability of Pigment Yellow 183 for Outdoor Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the outdoor durability of Pigment Yellow 183 (PY 183). Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges related to photostability.

Troubleshooting Guides

This section addresses common issues encountered when using PY 183 in outdoor applications.

Issue 1: Color Fading or Shade Shift in the Final Product

  • Question: My plastic component colored with PY 183 is showing significant color fading after a short period of outdoor exposure. What could be the cause and how can I fix it?

  • Answer:

    • Inadequate Stabilization: PY 183, while having good inherent lightfastness, requires additional protection for extended outdoor use. Exposure to UV radiation can lead to the breakdown of the pigment's chemical structure.

      • Solution: Incorporate a light stabilizer system into your formulation. A combination of a UV absorber (UVA) and a Hindered Amine Light Stabilizer (HALS) is highly recommended. UVAs absorb harmful UV radiation, while HALS trap free radicals that cause degradation.

    • Interaction with Other Components: Certain additives or fillers in your formulation, particularly unstabilized titanium dioxide (TiO2), can accelerate the photodegradation of organic pigments.

      • Solution: If using TiO2 for opacity, ensure it is a surface-treated, weather-resistant grade (rutile type). Avoid using anatase TiO2, which is known for its high photocatalytic activity.

    • Insufficient Pigment Loading: Lower concentrations of pigment can sometimes lead to faster fading.

      • Solution: Evaluate if increasing the pigment loading, within acceptable processing and cost parameters, improves photostability.

Issue 2: Chalking or Loss of Gloss on the Surface

  • Question: The surface of my PY 183-colored product has developed a white, powdery layer (chalking) and has lost its initial gloss after outdoor weathering. Why is this happening?

  • Answer:

    • Polymer Degradation: Chalking is often a result of the degradation of the polymer matrix at the surface, which then exposes the pigment particles. This is primarily caused by UV radiation.

      • Solution: The use of a HALS is particularly effective in protecting the polymer at the surface and maintaining gloss. HALS work by scavenging free radicals generated by UV exposure, thus preventing the breakdown of the polymer chains.

    • Environmental Factors: Acid rain and other atmospheric pollutants can also contribute to the degradation of the polymer surface.

      • Solution: Ensure the chosen polymer has good chemical resistance for the intended outdoor environment. The addition of HALS will also improve resistance to environmentally induced degradation.

Frequently Asked Questions (FAQs)

Q1: What is the inherent lightfastness of this compound?

A1: this compound generally exhibits good to excellent lightfastness, typically rated between 7 and 8 on the Blue Wool Scale, with 8 being the highest rating (outstanding).[1][2][3][4][5][6] This makes it suitable for many applications, but for demanding outdoor uses, enhancement of its photostability is recommended.

Q2: What are UV absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS), and how do they work?

A2:

  • UV Absorbers (UVAs): These are chemical compounds that preferentially absorb harmful ultraviolet radiation and dissipate it as harmless thermal energy. They act as a sunscreen for the polymer and pigment.

  • Hindered Amine Light Stabilizers (HALS): These are compounds that do not absorb UV radiation but function by scavenging free radicals that are formed during the photo-oxidation of the polymer. HALS are particularly effective at protecting the surface of the material and are regenerated during their radical-trapping cycle, providing long-term protection.

Q3: Can I use just a UVA or just a HALS?

A3: While using either a UVA or a HALS alone will provide some improvement, a synergistic effect is often observed when they are used in combination. The UVA protects the bulk of the material by blocking UV light, while the HALS protects the surface from degradation.

Q4: How do I choose the right type and concentration of light stabilizers?

A4: The selection and concentration of UVAs and HALS depend on several factors, including the type of polymer, the thickness of the part, the expected level of outdoor exposure (geographical location), and the desired service life of the product. It is recommended to consult with light stabilizer suppliers for specific recommendations for your application. Typically, concentrations can range from 0.1% to 1.0% by weight for each stabilizer.

Q5: Will adding light stabilizers affect the color of PY 183?

A5: Most modern UVAs and HALS are designed to have minimal impact on the initial color of the product. However, it is always advisable to perform color matching and testing with the final formulation to ensure there are no unacceptable color shifts.

Data Presentation

Table 1: Typical Properties of this compound

PropertyValueTest Method/Scale
Chemical TypeMonoazo Calcium Salt-
Color IndexThis compound (PY 183)-
C.I. No.18792-
CAS No.65212-77-3-
Heat Stability280-300 °CIn HDPE
Lightfastness (Full Shade)7-8Blue Wool Scale (1-8)
Lightfastness (Tint)6-7Blue Wool Scale (1-8)
Weather FastnessGood (in full shade)1-5 Scale
Migration Resistance51-5 Scale
Acid Resistance51-5 Scale
Alkali Resistance51-5 Scale

Data compiled from multiple sources.[1][2][3][4][7][8]

Table 2: Illustrative Example of Expected Performance Improvement with Light Stabilizers

FormulationExposure Time (Accelerated Weathering)Color Change (ΔE*ab)Gloss Retention (%)
PY 183 in HDPE (no stabilizers)1000 hours5.0 - 8.040 - 60%
PY 183 in HDPE + 0.5% UVA1000 hours3.0 - 5.060 - 75%
PY 183 in HDPE + 0.5% HALS1000 hours2.5 - 4.575 - 90%
PY 183 in HDPE + 0.5% UVA + 0.5% HALS1000 hours< 2.0> 90%

Note: These are generalized, expected values based on the known effects of light stabilizers. Actual results will vary depending on the specific polymer, processing conditions, and weathering cycle.

Experimental Protocols

Protocol 1: Accelerated Weathering Testing

This protocol provides a general framework for evaluating the photostability of PY 183 formulations using accelerated weathering devices.

Objective: To simulate the effects of outdoor exposure on the color and physical properties of plastic samples containing PY 183.

Apparatus:

  • Xenon-arc weathering chamber (compliant with ASTM D2565) or

  • Fluorescent UV weathering chamber (compliant with ASTM G154)

Specimen Preparation:

  • Prepare plastic plaques (e.g., HDPE, PP, PVC) with the desired formulation of PY 183 and light stabilizers according to standard compounding and molding procedures.

  • Ensure a consistent sample thickness and surface finish.

  • Create at least three replicate specimens for each formulation.

  • Retain unexposed control samples for each formulation in a dark, controlled environment.

Procedure (based on ASTM D2565 - Xenon Arc):

  • Set the weathering chamber parameters to simulate a relevant outdoor environment. A common cycle includes:

    • Light Cycle: Irradiance of 0.55 W/m² at 340 nm, Black Panel Temperature of 63°C, Relative Humidity of 50%.

    • Dark Cycle (with water spray): Duration of 18 minutes with water spray, followed by 102 minutes of light.

  • Mount the specimens in the chamber.

  • Expose the specimens for a predetermined duration (e.g., 500, 1000, 2000 hours).

  • At specified intervals, remove the specimens for evaluation.

Evaluation:

  • Color Measurement: Use a spectrophotometer to measure the CIELAB color coordinates (L, a, b) of the exposed and unexposed samples. Calculate the total color difference (ΔEab).

  • Gloss Measurement: Use a gloss meter to measure the specular gloss at a specified angle (e.g., 60°) and calculate the percentage of gloss retention compared to the unexposed control.

  • Visual Assessment: Visually inspect the samples for any signs of chalking, cracking, or other surface defects.

Mandatory Visualizations

Photodegradation_and_Stabilization cluster_degradation Photodegradation Pathway cluster_stabilization Stabilization Mechanism UV UV Radiation Polymer Polymer + PY 183 UV->Polymer absorption UVA UV Absorber (UVA) UV->UVA absorbed by Excited Excited State Polymer->Excited Radicals Free Radicals Excited->Radicals generates Degradation Color Fade, Chalking, Loss of Gloss Radicals->Degradation leads to HALS Hindered Amine Light Stabilizer (HALS) Radicals->HALS trapped by Heat Harmless Heat UVA->Heat dissipated as Stable Stable Products HALS->Stable

Caption: Mechanism of photodegradation and stabilization.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation Formulation Formulation (PY 183, Polymer, Stabilizers) Compounding Compounding & Molding Formulation->Compounding Specimens Prepare Test Plaques Compounding->Specimens Weathering Accelerated Weathering (ASTM D2565 / G154) Specimens->Weathering Control Control Samples (Stored in Dark) Specimens->Control Color Color Measurement (ΔE*ab) Weathering->Color Gloss Gloss Measurement (%) Weathering->Gloss Visual Visual Inspection Weathering->Visual Data Data Analysis & Comparison Color->Data Gloss->Data Visual->Data

Caption: Experimental workflow for photostability testing.

References

Technical Support Center: Troubleshooting Agglomeration in Organic Pigment Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address agglomeration issues encountered during experiments with organic pigments.

Troubleshooting Guides

Issue 1: Poor initial dispersion and visible particle clumps.

Q: My organic pigment dispersion shows visible clumps and poor color strength immediately after preparation. What are the likely causes and how can I fix this?

A: This issue typically stems from inadequate wetting of the pigment particles or insufficient energy input during the dispersion process. Organic pigments, due to their low polarity and small particle size, have high surface energy and a strong tendency to form agglomerates.[1][2]

Troubleshooting Steps:

  • Verify Wetting Agent/Dispersant Compatibility: Ensure the chosen wetting agent or dispersant is compatible with both the organic pigment and the dispersion medium.[3] For aqueous systems, polymeric dispersants with specific anchoring groups are often necessary to overcome the hydrophobicity of organic pigments.[4]

  • Optimize Dispersant Concentration: Both insufficient and excessive amounts of dispersant can lead to poor dispersion. An optimal concentration exists where the dispersant effectively coats the pigment particles, preventing re-agglomeration.[5] This can be determined experimentally by creating a ladder study of dispersant concentrations and measuring properties like viscosity or particle size.[6]

  • Increase Dispersion Energy: The mechanical energy applied during dispersion must be sufficient to break down agglomerates into primary particles.[7] For organic pigments, high-shear mixers or media mills are often required.[8] Consider increasing the mixing time or speed.

  • Proper Order of Addition: It is recommended to first dissolve the dispersing agent in the solvent before adding the pigment. This allows the dispersant to be readily available to wet the pigment particles as they are introduced.[9]

Logical Troubleshooting Workflow for Poor Initial Dispersion

PoorDispersion start Start: Poor Initial Dispersion check_dispersant Verify Dispersant Compatibility start->check_dispersant optimize_conc Optimize Dispersant Concentration check_dispersant->optimize_conc If compatible fail Issue Persists: Consult Pigment Supplier check_dispersant->fail If not compatible increase_energy Increase Dispersion Energy optimize_conc->increase_energy If optimized optimize_conc->fail If issue persists check_addition Review Order of Addition increase_energy->check_addition If sufficient energy applied increase_energy->fail If issue persists success Dispersion Improved check_addition->success If correct check_addition->fail If incorrect Stabilization cluster_process Dispersion Process cluster_stabilization Stabilization Mechanisms Primary_Particles Dispersed Primary Pigment Particles Flocculation Flocculation (Re-agglomeration) Primary_Particles->Flocculation van der Waals Attraction Agglomerates Agglomerated/ Flocculated Pigment Flocculation->Agglomerates Electrostatic Electrostatic Stabilization (Charge Repulsion) Electrostatic->Primary_Particles Prevents Steric Steric Stabilization (Polymeric Barrier) Steric->Primary_Particles Prevents

References

Technical Support Center: Minimizing Environmental Impact in Azo Pigment Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in azo pigment synthesis, with a focus on environmentally friendly practices.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low product yield in solvent-free reaction - Incomplete mixing of reactants.- Suboptimal reaction temperature.- Catalyst deactivation.- Ensure thorough grinding or mechanical agitation to maximize reactant contact.[1]- Optimize the reaction temperature. While many solvent-free methods operate at room temperature, some may benefit from gentle heating.- If using a reusable catalyst, ensure it is properly regenerated and active. For magnetic catalysts, confirm efficient recovery and wash steps.[1]
Formation of impurities or side products - Instability of the diazonium salt.- Incorrect pH during the coupling reaction.- Undesired side reactions due to harsh conditions.- Prepare diazonium salts at low temperatures (0-5 °C) to minimize decomposition.[2]- Precisely control the pH of the coupling reaction, as it significantly influences product purity.[3][4]- Employ milder reaction conditions, such as those offered by enzymatic or nanocatalyst-based methods, to improve selectivity.
Difficulty in catalyst separation and reuse - Catalyst leaching into the reaction mixture.- Inefficient recovery method.- Utilize catalysts grafted onto solid supports like magnetic nanoparticles (e.g., Fe3O4@SiO2-SO3H) for easy separation with an external magnet.[1][5]- For non-magnetic solid catalysts, optimize filtration or centrifugation protocols for efficient recovery.
Wastewater contamination - Use of hazardous solvents and excess acids/bases.- Presence of unreacted starting materials and byproducts.- Transition to solvent-free synthesis methods or use greener solvents like water.[1][6]- Implement one-pot synthesis procedures to reduce intermediate separation steps and waste generation.[7]- Utilize processes with recyclable wastewater, such as the PTFE-assisted one-pot method.[7]
Inconsistent product color and quality - Variation in particle size and distribution.- Inconsistent reaction conditions.- Employ continuous-flow microreactor systems for precise control over mixing, temperature, and reaction time, leading to more uniform product quality.[3][8][9]- Optimize pH and temperature in the coupling step, as these parameters affect the final pigment properties.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with traditional azo pigment synthesis?

A1: Traditional methods often involve the use of volatile organic solvents, stoichiometric amounts of acids and bases, and can generate significant volumes of contaminated wastewater containing hazardous byproducts and unreacted starting materials.[1][10] The instability of diazonium salts can also lead to the formation of undesirable and potentially toxic side products.[2]

Q2: How can solvent use be minimized or eliminated in azo pigment synthesis?

A2: Solvent-free synthesis, often referred to as "grindstone chemistry," is an effective green alternative.[11] This method involves the mechanical grinding of solid reactants, sometimes in the presence of a solid catalyst, at room temperature.[1] This approach avoids the use of toxic solvents, reduces waste, and can lead to shorter reaction times and higher yields.[1]

Q3: What are the advantages of using a one-pot synthesis method?

A3: A one-pot synthesis transforms the traditional two-pot diazotization and coupling process into a single step.[7] This simplifies the procedure, reduces waste from intermediate workups, and can improve overall efficiency. For instance, a method using granular PTFE allows for the recycling of wastewater and excess acid.[7]

Q4: Are there safer, more environmentally benign catalysts available for azo pigment synthesis?

A4: Yes, several green catalyst options are being explored. Sulfonic acid functionalized magnetic nanoparticles (e.g., Fe3O4@SiO2-SO3H) have been shown to be effective, easily recyclable catalysts for solvent-free azo dye synthesis.[1][5] Nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2) is another example of a solid acid catalyst used in solvent-free conditions.[12]

Q5: Can azo pigments be designed to be biodegradable?

A5: Research is ongoing to develop biodegradable azo dyes. One approach involves incorporating lignin-like substitution patterns into the aromatic ring of the dye.[13] This provides a point of attack for microorganisms, enhancing biodegradability.[13] While some azo dyes are poorly biodegradable, specific structures, like azodisalicylate, have been shown to be completely mineralized under anaerobic conditions.[14]

Q6: What are continuous-flow microreactors, and how do they contribute to greener synthesis?

A6: Continuous-flow microreactors are systems that allow for reactions to be carried out in a continuous stream rather than in a batch-wise fashion.[3][9] This technology offers precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher purity products and improved safety, especially when dealing with unstable intermediates like diazonium salts.[3][8][9] A three-stream micromixing process, for example, allows for accurate pH control during the azo coupling reaction.[3][4]

Q7: What are the regulatory considerations for azo pigments?

A7: Regulations in regions like the European Union and the United States restrict certain azo dyes that can cleave to form specific carcinogenic aromatic amines.[15][16][17] It's important to note that not all azo dyes are banned, only those that can release one of the listed harmful amines.[18] Azo pigments are generally considered less of a risk due to their very low solubility, though some may still release restricted amines under certain conditions.[16][17]

Experimental Protocols

1. Solvent-Free Synthesis of Azo Dyes using a Magnetic Solid Acid Catalyst

  • Objective: To synthesize azo dyes via a diazo coupling reaction under solvent-free conditions using a recyclable magnetic catalyst.[1]

  • Materials:

    • Aromatic amine

    • Sodium nitrite (B80452) (NaNO2)

    • β-naphthol

    • Sulfonic acid functionalized magnetic Fe3O4 nanoparticles (Fe3O4@SiO2-SO3H)

    • Mortar and pestle

    • External magnet

  • Procedure:

    • In a mortar, add the aromatic amine, sodium nitrite, and the Fe3O4@SiO2-SO3H catalyst.

    • Grind the mixture with a pestle at room temperature for the time specified for the particular amine.

    • Add β-naphthol to the mixture and continue grinding for the required coupling time.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, add a suitable solvent (e.g., ethanol) and use an external magnet to separate the catalyst.

    • Decant the solvent containing the product.

    • Wash the catalyst with the solvent and combine the solvent fractions.

    • Evaporate the solvent to obtain the crude product.

    • Purify the product by recrystallization.

    • The recovered catalyst can be washed, dried, and reused for subsequent reactions.

2. One-Pot Synthesis of Azo Pigments with Recyclable Wastewater

  • Objective: To synthesize industrial azo pigments in a single pot with the ability to reuse the wastewater and catalyst.[7]

  • Materials:

    • Diazo component (aromatic amine)

    • Coupling component

    • Sodium nitrite (NaNO2)

    • Hydrochloric acid (HCl)

    • Granular Polytetrafluoroethylene (PTFE)

    • Mechanical stirrer

  • Procedure:

    • To a reaction vessel equipped with a mechanical stirrer, add an aqueous solution of sodium nitrite and hydrochloric acid.

    • Add the diazo component, coupling component, and granular PTFE to the mixture.

    • Stir the mixture vigorously at the appropriate temperature. The PTFE helps to facilitate the reaction in the heterogeneous mixture.

    • Monitor the reaction until completion. The reactions are typically fast and quantitative.[7]

    • After the reaction, allow the mixture to settle. The product pigment will precipitate.

    • Isolate the pigment by filtration.

    • The granular PTFE can be recovered by filtration and reused.

    • The aqueous filtrate, containing water and excess HCl, can be recycled for subsequent batches.[7]

Quantitative Data Summary

Table 1: Comparison of Traditional vs. Green Synthesis Methods for Azo Dyes

Parameter Traditional Method (in solution) Solvent-Free Grinding Method [1]One-Pot PTFE-Assisted Method [7]Continuous-Flow Microreactor [3]
Solvent Use High (often hazardous organic solvents)NoneAqueous (recyclable)Controlled, often reduced volumes
Catalyst Often stoichiometric acids/basesReusable solid acid (e.g., magnetic nanoparticles)Reusable granular PTFEN/A (process intensification)
Reaction Time Varies, can be several hoursGenerally shorterFast and quantitativeVery short residence times (minutes)
Product Purity Variable, may require extensive purificationGenerally highHighVery high, increased by 9.41% in one study[3]
Waste Generation High volume of contaminated wastewaterMinimalRecyclable wastewater, reduced wasteMinimized due to high efficiency and small volumes
Safety Risks associated with solvents and unstable intermediatesImproved safety, avoids volatile solventsImproved safetyEnhanced safety due to small reaction volumes and better control

Visualizations

Experimental_Workflow_Solvent_Free reactants Aromatic Amine + NaNO2 + Catalyst grinding1 Grind in Mortar (Room Temp) reactants->grinding1 add_coupling Add β-naphthol grinding1->add_coupling grinding2 Continue Grinding add_coupling->grinding2 separation Add Solvent, Separate Catalyst (with magnet) grinding2->separation product Evaporate Solvent & Purify Product separation->product catalyst_reuse Wash & Reuse Catalyst separation->catalyst_reuse Recovered Catalyst

Caption: Workflow for solvent-free azo dye synthesis.

Logical_Relationship_Green_Synthesis goal Minimize Environmental Impact of Azo Pigment Synthesis strategy1 Reduce Waste & Hazardous Substances goal->strategy1 strategy2 Improve Process Efficiency & Safety goal->strategy2 strategy3 Design for Degradation goal->strategy3 s1_1 Solvent-Free Synthesis (Grinding) strategy1->s1_1 s1_2 Use of Greener Solvents (e.g., Water) strategy1->s1_2 s1_3 Recyclable Catalysts (e.g., Magnetic) strategy1->s1_3 s1_4 Wastewater Recycling strategy1->s1_4 s2_1 One-Pot Synthesis strategy2->s2_1 s2_2 Continuous-Flow Microreactors strategy2->s2_2 s2_3 Enzymatic Synthesis strategy2->s2_3 s3_1 Biodegradable Azo Dyes (Lignin-like structures) strategy3->s3_1

Caption: Key strategies for greener azo pigment synthesis.

References

Overcoming challenges in growing single crystals of laked pigments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the single-crystal growth of laked pigments. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of crystallizing these challenging compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the single-crystal growth of laked pigments.

Problem Potential Cause Suggested Solution
No Crystal Growth 1. Solution is not supersaturated: The concentration of the laked pigment in the solvent is too low.[1][2] 2. Inappropriate solvent: The chosen solvent may be too good, preventing precipitation, or completely unsuitable.[3][4] 3. Contamination: Impurities in the solution can inhibit nucleation.[1][5][6] 4. Environmental factors: Excessive light or vibration can disturb crystal formation.[1][2]1. Increase Concentration: Slowly evaporate the solvent or add more solute to reach saturation.[1][2] 2. Solvent Screening: Experiment with a variety of solvents and solvent mixtures. A good starting point is a solvent in which the compound is sparingly soluble.[3][4] 3. Purification: Purify the laked pigment before crystallization.[7][8] Ensure all glassware is meticulously clean.[2][9] 4. Controlled Environment: Store the crystallization experiment in a dark, quiet, and vibration-free location.[1][10]
Formation of Polycrystalline Powder 1. Rapid Crystallization: The solution became supersaturated too quickly, leading to rapid nucleation at many sites.[4][11] 2. High Nucleation Rate: The presence of many nucleation sites (e.g., dust, scratches on glassware) promotes the growth of many small crystals instead of a few large ones.[4][12]1. Slow Down Crystallization: Reduce the rate of solvent evaporation (e.g., by using a container with a smaller opening) or slow down the cooling process.[13][14] 2. Reduce Nucleation Sites: Use clean, smooth glassware. Filtering the solution before setting up the crystallization can also help remove particulate matter.[4][10]
Oiling Out (Formation of a liquid/amorphous solid) 1. High Solute Concentration: The concentration of the laked pigment is too high, causing it to come out of solution as a liquid phase. 2. Inappropriate Solvent System: The solvent system may not be suitable for promoting an ordered crystalline lattice. 3. Presence of Impurities: Impurities can disrupt the crystallization process and lead to the formation of an oil.[5]1. Dilute the Solution: Start with a less concentrated solution. 2. Modify Solvent System: Try a different solvent or a mixture of solvents. Using a co-solvent can sometimes help.[13] 3. Purify the Sample: Further purify the laked pigment to remove any residual impurities.[7][8]
Small or Poor-Quality Crystals 1. Rapid Crystal Growth: Similar to the formation of polycrystalline powder, fast growth leads to smaller, less well-defined crystals.[4][11] 2. Solvent Choice: Highly volatile solvents can evaporate too quickly, leading to rapid crystal formation.[3][9] 3. Impurity Incorporation: Impurities can be incorporated into the crystal lattice, causing defects and affecting crystal quality.[5][6][15]1. Control Growth Rate: Slow down the crystallization process by reducing the temperature or the rate of solvent evaporation.[13][14] 2. Select Appropriate Solvents: Choose less volatile solvents or use a technique like vapor diffusion to slow down the process.[3][13] 3. Thorough Purification: Ensure the starting material is of the highest possible purity.[7][8]

Frequently Asked Questions (FAQs)

Q1: What makes growing single crystals of laked pigments so challenging?

Laked pigments present unique challenges due to their inherent nature. They are formed by precipitating a dye onto an insoluble, inorganic substrate (a metallic salt, often referred to as a mordant).[16][17] This process can result in a material that is largely amorphous or polycrystalline, with low solubility in common organic solvents. Key challenges include:

  • Low Solubility: The inorganic component of the laked pigment significantly reduces its solubility.

  • Purity: Laked pigments can contain unreacted dye, excess metallic salts, and other byproducts from the laking process, all of which can inhibit crystallization.[18]

  • Complex Structure: The interaction between the organic dye and the inorganic salt can lead to complex coordination chemistry, making it difficult to form a well-ordered crystal lattice.

Q2: How can I purify my laked pigment before attempting crystallization?

Purification is a critical first step.[7][8] The goal is to remove excess salts, unreacted dye, and other impurities. A general purification workflow is as follows:

  • Washing: Wash the crude laked pigment multiple times with deionized water to remove water-soluble impurities like excess metallic salts.[19]

  • Soxhlet Extraction: If the dye is known to be soluble in a particular organic solvent while the laked pigment is not, a Soxhlet extraction can be used to remove the unreacted dye.

  • Recrystallization (of the dye): In some cases, it may be beneficial to decompose the laked pigment, purify the organic dye component through recrystallization, and then re-lake it under controlled conditions.

Purification_Workflow Crude_Pigment Crude Laked Pigment Washing Wash with Deionized Water Crude_Pigment->Washing Filtration1 Filter and Dry Washing->Filtration1 Soxhlet Soxhlet Extraction (Optional) Filtration1->Soxhlet Filtration2 Filter and Dry Soxhlet->Filtration2 Pure_Pigment Purified Laked Pigment Filtration2->Pure_Pigment

Caption: A general workflow for the purification of laked pigments.

Q3: What are the best crystallization methods for laked pigments?

Given their low solubility, methods that allow for very slow changes in solvent composition or temperature are often the most successful.

  • Slow Evaporation: This is the simplest method. A nearly saturated solution of the laked pigment is allowed to stand in a loosely covered container, and the solvent evaporates slowly over time.[11][13]

  • Vapor Diffusion: This is a highly effective method for small quantities of material. A solution of the laked pigment is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" (a solvent in which the pigment is insoluble). The anti-solvent vapor slowly diffuses into the pigment solution, reducing its solubility and promoting crystallization.[11][13][20]

  • Solvent Layering (Liquid-Liquid Diffusion): A solution of the laked pigment is carefully layered with a less dense, miscible anti-solvent.[20] Slow diffusion at the interface of the two solvents can lead to the formation of high-quality crystals.[11][13]

Crystallization_Methods cluster_slow_evaporation Slow Evaporation cluster_vapor_diffusion Vapor Diffusion cluster_solvent_layering Solvent Layering A1 Dissolve Pigment A2 Loosely Cover A1->A2 A3 Slow Solvent Evaporation A2->A3 B1 Pigment in Solvent B2 Place in Chamber with Anti-solvent B1->B2 B3 Vapor Diffusion B2->B3 C1 Pigment Solution C2 Carefully Add Anti-solvent Layer C1->C2 C3 Interfacial Diffusion C2->C3

Caption: Common crystallization methods for sparingly soluble compounds.

Q4: How do I select an appropriate solvent for crystallizing a laked pigment?

Solvent selection is crucial and often requires experimentation.[3][13] An ideal solvent is one in which the laked pigment has moderate to low solubility at room temperature and higher solubility at elevated temperatures (for cooling crystallization) or one in which it is sparingly soluble (for evaporation and diffusion methods).[8][21]

Solvent Screening Protocol:

  • Place a small amount (1-2 mg) of the purified laked pigment in a small test tube or vial.

  • Add a few drops of the solvent to be tested.

  • Observe the solubility at room temperature.

  • If insoluble, gently heat the mixture to observe if solubility increases.

  • If the compound dissolves upon heating, allow it to cool slowly to see if crystals form.

  • Test a range of solvents with varying polarities.

Solvent Type Examples Potential Use
Polar Protic Water, Methanol, EthanolMay be useful for laked pigments with hydrophilic groups.
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOCan be effective for more complex organic structures.
Nonpolar Hexane (B92381), Toluene, DichloromethaneOften used as anti-solvents in diffusion and layering methods.[13]

Q5: My experiment resulted in an oil. What should I do next?

"Oiling out" is a common problem. Here is a logical progression for troubleshooting:

Oiling_Out_Troubleshooting Start Oiling Out Occurs Q1 Is the solution highly concentrated? Start->Q1 A1_Yes Dilute the solution and retry. Q1->A1_Yes Yes Q2 Is the cooling rate too fast? Q1->Q2 No A2_Yes Slow down the cooling process. Q2->A2_Yes Yes Q3 Is the solvent system appropriate? Q2->Q3 No A3_Yes Consider further purification of the laked pigment. Q3->A3_Yes Yes A3_No Experiment with different solvents or co-solvents. Q3->A3_No No

Caption: Troubleshooting flowchart for when an experiment "oils out".

Experimental Protocols

General Protocol for Vapor Diffusion Crystallization
  • Preparation: Dissolve 5-10 mg of the purified laked pigment in a minimal amount of a "good" solvent (e.g., one in which it is sparingly soluble) in a small, narrow vial.

  • Setup: Place this small vial inside a larger jar or beaker that contains a small amount (1-2 mL) of a volatile "anti-solvent" (e.g., a solvent in which the pigment is insoluble, such as hexane or diethyl ether).[13][20]

  • Sealing: Seal the larger container tightly to create a closed system.

  • Incubation: Leave the setup in a quiet, undisturbed location at a constant temperature.[10]

  • Observation: Monitor the small vial for crystal growth over several days to weeks. Do not disturb the setup during this time.[13]

General Protocol for Purification by Washing
  • Suspension: Suspend the crude laked pigment in deionized water (approximately 10-20 mL of water per gram of pigment).

  • Agitation: Stir the suspension vigorously for 30-60 minutes.

  • Isolation: Isolate the pigment by filtration using a Buchner funnel.

  • Repetition: Repeat the washing and filtration steps 2-3 times.

  • Drying: Dry the purified pigment in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove residual water.

References

Reducing warping in injection-molded plastics colored with PY 183

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering warping issues in injection-molded plastics colored with Pigment Yellow 183 (PY 183).

Frequently Asked Questions (FAQs)

Q1: What is this compound (PY 183) and why is it used in plastics?

This compound is a high-performance, reddish-shade yellow pigment known for its excellent thermal stability, lightfastness, and migration resistance.[1][2] It is frequently used to color a variety of plastics, including polyolefins (polyethylene, polypropylene), PVC, and engineering plastics like ABS, especially in applications requiring high processing temperatures.[1][3] Its high heat stability, up to 300-330°C in some cases, makes it a robust choice for demanding injection molding processes.[1]

Q2: I'm experiencing warping in my parts colored with PY 183. I thought this pigment was "non-warping." Why is this happening?

While PY 183 is often marketed as a "non-warping" pigment due to its excellent thermal stability, warping in a molded part is rarely caused by the pigment in isolation.[3] Warping is primarily a result of differential shrinkage within the plastic part as it cools.[4][5][6]

Several factors related to the injection molding process and part design can lead to warping, even when a stable pigment like PY 183 is used. These include:

  • Uneven Cooling: If one section of the part cools faster than another, it creates internal stresses that lead to deformation.[4][5]

  • Inconsistent Packing Pressure: Insufficient or non-uniform pressure during the packing phase can result in variations in density and, consequently, shrinkage.

  • Mold and Part Design: Variations in wall thickness, gate location, and the design of cooling channels can all contribute to uneven cooling and shrinkage.[7][8]

It's important to note that while PY 183 itself is stable, the addition of any pigment to a semi-crystalline polymer like polyethylene (B3416737) or polypropylene (B1209903) can influence the polymer's crystallization behavior. This can, in turn, affect the overall shrinkage of the material.[8]

Q3: How can the addition of PY 183, or any pigment, affect the shrinkage and warping of a plastic part?

Organic pigments can act as nucleating agents in semi-crystalline polymers.[9] This means they can provide sites for the polymer chains to start forming crystalline structures. This can lead to:

  • Increased Crystallinity: A higher degree of crystallinity can result in greater overall shrinkage.

  • Faster Crystallization Rate: A more rapid crystallization process can create finer crystalline structures, which may also influence shrinkage and mechanical properties.

The extent of this effect depends on the specific pigment, its concentration, its dispersion within the polymer matrix, and the processing conditions. Therefore, even with a "non-warping" pigment, adjustments to the molding process may be necessary to counteract these effects.

Troubleshooting Guide: Reducing Warping

This guide provides a systematic approach to troubleshooting and mitigating warping in injection-molded parts colored with PY 183.

Initial Assessment

Before making significant process changes, it's crucial to identify the nature and location of the warping. A progressive short-shot analysis can be a valuable diagnostic tool.[4] This involves injecting incomplete parts and observing at which stage of filling and packing the warping begins to occur.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting warping issues.

G cluster_0 Problem Identification cluster_1 Process Parameter Optimization cluster_2 Material & Mold Considerations Start Warping Observed in PY 183 Colored Part Analyze Analyze Part Geometry (Wall Thickness, Ribs, etc.) Start->Analyze Short_Shot Perform Progressive Short-Shot Analysis Analyze->Short_Shot Cooling Optimize Cooling - Adjust Mold Temperature - Ensure Uniform Cooling Short_Shot->Cooling Packing Adjust Packing Parameters - Increase Packing Pressure - Increase Packing Time Cooling->Packing Melt_Temp Modify Melt Temperature Packing->Melt_Temp Injection Adjust Injection Speed Melt_Temp->Injection Dispersion Verify Pigment Dispersion Injection->Dispersion Mold_Design Evaluate Mold Design (Gate Location, Cooling Channels) Dispersion->Mold_Design End End Mold_Design->End Problem Resolved G cluster_0 Preparation cluster_1 Molding & Measurement cluster_2 Analysis & Optimization Start Define Key Process Parameters (Melt Temp, Mold Temp, Packing Pressure) DOE Design of Experiment (DOE) (e.g., Taguchi or Factorial Design) Start->DOE Prepare Prepare Polymer-Pigment Blend DOE->Prepare Mold Mold Test Specimens According to DOE Prepare->Mold Measure Measure Warpage of Cooled Parts (e.g., deviation from flatness) Mold->Measure Analyze Analyze Data to Determine Significant Factors Measure->Analyze Optimize Identify Optimal Process Settings Analyze->Optimize Validate Validate Optimal Settings with Confirmation Runs Optimize->Validate End End Validate->End Optimized Process

References

Validation & Comparative

A Comparative Analysis of Pigment Yellow 183 and Pigment Yellow 191 for High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and materials scientists on the properties, performance, and applications of two leading reddish-yellow pigments.

In the realm of high-performance organic pigments, both Pigment Yellow 183 (PY 183) and Pigment Yellow 191 (PY 191) have carved out significant niches, particularly in the plastics and coatings industries. While both offer a reddish-yellow hue, their distinct chemical structures give rise to a unique set of properties that make them suitable for different demanding applications. This guide provides a comprehensive comparison of their performance characteristics, supported by available data and standardized experimental methodologies.

Chemical and Physical Properties: A Snapshot

This compound, a monoazo calcium salt lake, and Pigment Yellow 191, also a monoazo calcium lake, share a similar chemical backbone which contributes to their comparable reddish-yellow shades.[1][2][3] However, subtle differences in their molecular structures lead to variations in their physical and performance attributes.[4]

PropertyThis compoundPigment Yellow 191
C.I. Name This compoundPigment Yellow 191
C.I. Number 18792[1][5]18795[6][7]
CAS Number 65212-77-3[1][5]129423-54-7[6][8]
Chemical Class Monoazo Yellow, Ca Salt[1]Monoazo/Calcium Lake Pigment[6]
Molecular Formula C16H10Cl2N4O7S2Ca[1][5]C17H13CaClN4O7S2[7]
Hue Reddish Yellow[1][9]Reddish Yellow[3][8][10]
Density (g/cm³) 1.42 - 1.90[11][12]1.7 - 1.8[13]
Oil Absorption ( g/100g ) 40 - 55[12][14]30 - 60[6][13]

Performance Characteristics: A Comparative Study

The true differentiation between these two pigments lies in their performance under various stress conditions, a critical consideration for their end-use applications.

Heat Stability

Both pigments exhibit excellent heat stability, making them highly suitable for high-temperature processing of plastics.

  • This compound demonstrates thermal stability up to 300°C in high-density polyethylene (B3416737) (HDPE), with no dimensional deformation.[9][11] This makes it a strong candidate for engineering plastics like ABS and HDPE that require elevated processing temperatures.[9][11] In some cases, its thermal stability in polycarbonate (PC) processing can reach up to 330°C.[15]

  • Pigment Yellow 191 also boasts outstanding heat resistance, stable up to 300°C in HDPE and even higher, at 330°C, in polycarbonate.[8][13] This exceptional thermal stability is a key advantage for this pigment.

Lightfastness

Lightfastness, the ability of a pigment to resist fading upon exposure to light, is another area where both pigments perform admirably.

  • This compound has a lightfastness rating of 7-8 on the Blue Wool Scale (where 8 is excellent), indicating very good to excellent resistance to fading.[1][9]

  • Pigment Yellow 191 also has a lightfastness rating of 7-8, ensuring long-lasting color durability in applications exposed to UV light.[8][13]

Migration Resistance

Migration resistance is crucial in plasticized applications to prevent the pigment from bleeding or blooming to the surface.

  • This compound offers good migration resistance.[11] It shows excellent resistance to migration in soft PVC, even at low concentrations.[15]

  • Pigment Yellow 191 is noted for its excellent migration resistance in plasticized PVC, ensuring color stability over the long term.[8][13]

Chemical and Solvent Resistance
Resistance ToThis compound (Rating 1-5, 5=excellent)Pigment Yellow 191 (Rating 1-5, 5=excellent)
Water 4[11]Poor[2][10]
Oil 4[11]5[7]
Acid 5[1][11]5[7][13]
Alkali 5[1][11]4-5[7]
Ethanol 4-5[11]4[6][13]
Ethyl Acetate -4[6][13]
Xylene -4[6]
MEK -3-4[6]

Note: While both pigments generally show good resistance to acids and alkalis, Pigment Yellow 191 is reported to have poor water resistance.[2][10]

Applications

The performance profiles of this compound and Pigment Yellow 191 dictate their primary areas of application.

This compound is widely recommended for:

  • Plastics: Its high heat resistance makes it suitable for a wide range of plastics, including polyolefins (LLPE, LDPE, HDPE, PP), PVC, PS, ABS, POM, PMMA, PET, and PUR.[14][15]

  • Coatings: It is used in powder coatings and coil coatings.[9]

  • Inks: Recommended for offset, water-based, solvent-based, and UV inks.[11]

Pigment Yellow 191 is a preferred choice for:

  • High-End Plastics: Its exceptional heat and migration resistance make it ideal for demanding plastic applications such as HDPE, PVC, ABS, and other engineering plastics.[13][16]

  • Coatings: It finds use in automotive, industrial, and architectural coatings.[17]

  • Inks: It is a popular choice for flexographic, gravure, and offset printing inks.[17]

  • Specialty Applications: It is also used in the coloration of traffic paint in the United States.[8][18]

Experimental Protocols

The performance data presented in this guide is based on standardized testing methodologies. Below are detailed protocols for key experiments.

Heat Stability Testing (Based on DIN 12877 and ASTM D3045)

Heat_Stability_Testing cluster_preparation Sample Preparation cluster_testing Testing Procedure cluster_evaluation Evaluation P1 Mix Pigment with Polymer (e.g., HDPE) at a specified concentration (e.g., 1/3 Standard Depth) P2 Homogenize the mixture using a two-roll mill or extruder P1->P2 P3 Prepare test specimens by injection molding P2->P3 T1 Place specimens in a preheated oven at various temperatures P3->T1 Test Specimens T2 Maintain a constant dwell time (e.g., 5 minutes) at each temperature T1->T2 T3 Remove specimens and allow to cool to room temperature T2->T3 E1 Visually compare the color of the heat-exposed specimen to an unheated control T3->E1 Cooled Specimens E2 Measure color change (ΔEab) using a spectrophotometer E1->E2 E3 Determine the maximum temperature at which the color change is within an acceptable limit (e.g., ΔEab ≤ 3) E2->E3 Lightfastness_Testing cluster_preparation Sample Preparation cluster_exposure Exposure cluster_assessment Assessment P1 Prepare a colored sample (e.g., plastic plaque or coated panel) P2 Mount the sample on a card P1->P2 P3 Partially cover the sample with an opaque mask P2->P3 E1 Place the sample and Blue Wool Standards in a Xenon Arc test chamber P3->E1 Prepared Sample E2 Expose to artificial light under controlled conditions of temperature and humidity E1->E2 A1 Periodically inspect the fading of the sample and the Blue Wool Standards E2->A1 Exposed Sample A2 Compare the color change of the exposed part of the sample to the unexposed part A1->A2 A3 Assign a lightfastness rating (1-8) based on the Blue Wool Standard that shows a similar degree of fading A2->A3 Migration_Resistance_Testing P1 Prepare a colored, plasticized PVC sheet containing the test pigment T1 Place the colored sheet in direct contact with the white sheet P1->T1 P2 Prepare a white, uncolored plasticized PVC sheet P2->T1 T2 Apply pressure (e.g., 3kg/cm²) and heat (e.g., 80°C) for a specified time (e.g., 24 hours) T1->T2 E1 Separate the sheets T2->E1 E2 Visually assess the white sheet for any color staining E1->E2 E3 Rate the degree of migration using a 5-step grey scale (5 = no migration) E2->E3

References

Performance comparison of Pigment Yellow 183 and chrome yellow

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and industry professionals comparing the performance characteristics of the organic pigment, Pigment Yellow 183, and the inorganic stalwart, chrome yellow. This guide provides a detailed analysis of their properties, supported by experimental data and standardized testing protocols, to aid in the selection of the optimal yellow pigment for specific applications.

In the vast spectrum of yellow pigments, both organic and inorganic options present a diverse range of properties influencing their suitability for various applications. This guide offers an in-depth comparison of this compound (PY 183), a high-performance organic pigment, and chrome yellow (Pigment Yellow 34), a traditional inorganic pigment based on lead chromate (B82759). The following sections will delve into their key performance attributes, presenting quantitative data in easily digestible tables and outlining the experimental methodologies used to derive these results.

Chemical and Physical Properties: A Snapshot

At a fundamental level, the chemical composition of these two pigments dictates their inherent properties and performance. This compound is a complex organic molecule, a monoazo calcium salt, which contrasts sharply with the inorganic nature of chrome yellow, primarily lead chromate (PbCrO₄).[1][2] This difference in chemistry is a critical factor in their toxicology, with chrome yellow being a lead-based pigment and therefore subject to significant health and environmental regulations.[3]

PropertyThis compoundChrome Yellow (PY 34)
Chemical Type Organic (Monoazo Calcium Salt)Inorganic (Lead Chromate)
C.I. Name This compoundPigment Yellow 34
C.I. Number 1879277603 / 77600
CAS Number 65212-77-31344-37-2
Molecular Formula C₁₆H₁₀Cl₂N₄O₇S₂CaPbCrO₄
Density (g/cm³) ~1.42 - 1.90~1.1 - 1.9
Oil Absorption ( g/100g ) ~35 - 65~22 - 72

Performance Under Scrutiny: A Data-Driven Comparison

The true measure of a pigment's utility lies in its performance under various conditions. This section provides a comparative analysis of this compound and chrome yellow across key performance metrics critical for industrial applications, particularly in plastics and coatings.

Heat Stability

The ability of a pigment to withstand high processing temperatures without significant color change is paramount, especially in the plastics industry. This compound exhibits exceptional heat stability, making it a suitable choice for high-temperature engineering plastics.[4][5]

PigmentHeat Resistance (°C)
This compound 300°C
Chrome Yellow 220°C
Lightfastness

Lightfastness, the measure of a pigment's resistance to fading upon exposure to light, is crucial for applications where color retention is essential. The Blue Wool Scale (1-8), where 8 is outstanding, is a common standard for this measurement.

PigmentLightfastness (Full Shade)
This compound 7 - 8
Chrome Yellow 5 - 8
Chemical Resistance

The durability of a pigment when exposed to acidic or alkaline environments is a key indicator of its longevity in various chemical settings. A 1-5 scale is typically used, with 5 denoting excellent resistance.

PigmentAcid ResistanceAlkali Resistance
This compound 55
Chrome Yellow 3 - 43

Experimental Protocols: The Methodology Behind the Metrics

To ensure the reliability and reproducibility of the presented data, standardized experimental protocols are employed. The following are detailed methodologies for the key performance experiments cited in this guide.

Heat Stability Testing (Plastics)

Objective: To determine the maximum temperature a pigment can endure in a specific polymer without a significant change in color.

Methodology:

  • A masterbatch of the pigment is prepared by dispersing it into a polymer resin (e.g., High-Density Polyethylene - HDPE) at a specified concentration.

  • The colored polymer is then processed through an injection molding machine at a series of increasing temperatures (e.g., in 20°C increments).

  • At each temperature, the material is held in the machine for a standardized dwell time (typically 5 minutes).

  • The color of the resulting molded plaques is measured using a spectrophotometer and compared to a control plaque produced at a lower, stable temperature.

  • The heat stability is reported as the highest temperature at which the color change (ΔE) remains within a predefined tolerance (e.g., ΔE ≤ 3).

Lightfastness Testing

Objective: To assess the resistance of a pigment to fading when exposed to a standardized light source.

Methodology:

  • A sample of the pigmented material (e.g., a plastic plaque or a paint drawdown card) is prepared.

  • A portion of the sample is masked to serve as an unexposed reference.

  • The sample is placed in a lightfastness testing apparatus equipped with a xenon arc lamp, which simulates the full spectrum of sunlight.

  • The sample is exposed to a controlled cycle of light and, in some cases, humidity to simulate weathering.

  • The degree of fading of the exposed portion is periodically compared to the unexposed portion and rated against the Blue Wool Scale. The Blue Wool Scale consists of eight strips of wool dyed with blue dyes of varying lightfastness, with 1 being the most fugitive and 8 being the most permanent.

Chemical Resistance Testing

Objective: To evaluate the stability of a pigment when subjected to acidic and alkaline solutions.

Methodology:

  • A sample of the pigmented material is prepared.

  • The sample is immersed in standardized acidic (e.g., 5% HCl) and alkaline (e.g., 5% NaOH) solutions for a specified period (e.g., 24 hours) at a controlled temperature.

  • After immersion, the sample is removed, rinsed with deionized water, and dried.

  • The color of the treated sample is compared to an untreated control sample.

  • The resistance is rated on a 1-5 grayscale, where 5 indicates no visible change and 1 indicates severe degradation.

Visualizing the Comparison: A Logical Workflow

To better understand the comparative aspects, the following diagrams illustrate the key decision-making factors and the chemical nature of the pigments.

cluster_PigmentYellow183 This compound (Organic) cluster_ChromeYellow Chrome Yellow (Inorganic) PY183_Chem Chemical Class: Monoazo Calcium Salt PY183_Props Key Properties: - High Heat Stability (300°C) - Excellent Lightfastness (7-8) - Excellent Chemical Resistance (5/5) PY183_Chem->PY183_Props Chrome_Chem Chemical Class: Lead Chromate Chrome_Props Key Properties: - Moderate Heat Stability (220°C) - Good Lightfastness (5-8) - Moderate Chemical Resistance (3-4/3) Chrome_Chem->Chrome_Props

Caption: Chemical Class and Key Performance Properties of this compound and Chrome Yellow.

Start Application Requirement Analysis Heat High Heat Processing? Start->Heat Light Excellent Lightfastness Required? Heat->Light Yes Chrome Consider Chrome Yellow Heat->Chrome No Chem Excellent Chemical Resistance Needed? Light->Chem Yes Light->Chrome No Tox Toxicity/Regulatory Concerns? Chem->Tox Yes Chem->Chrome No PY183 Consider This compound Tox->PY183 Yes Tox->Chrome No

Caption: Decision workflow for selecting between this compound and Chrome Yellow based on application requirements.

Conclusion: A Tale of Two Pigments

This compound and chrome yellow represent two distinct classes of yellow pigments with divergent performance profiles. This compound, as a high-performance organic pigment, offers superior heat stability and chemical resistance, making it an excellent candidate for demanding applications in engineering plastics and high-durability coatings where environmental and health regulations are a concern.[5][6]

Conversely, chrome yellow, while offering good lightfastness and being economically viable, presents significant limitations due to its lower heat stability and moderate chemical resistance.[2][7] The primary drawback of chrome yellow lies in its composition, containing lead and hexavalent chromium, which are toxic and heavily regulated.[3] This has led to a significant decline in its use in many consumer and industrial products.

For researchers, scientists, and professionals in product development, the choice between these two pigments will ultimately be guided by the specific performance requirements of the application, balanced against regulatory compliance and safety considerations. The data and methodologies presented in this guide aim to provide a solid foundation for making an informed decision.

References

Evaluating Pigment Yellow 183 as a High-Performance Substitute for Diarylide Yellow Pigments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and product development, the selection of pigments is a critical factor influencing the final properties and performance of a wide range of materials. This guide provides a detailed comparison of Pigment Yellow 183 (PY 183) and traditional diarylide yellow pigments, offering experimental data and standardized testing protocols to inform substitution decisions.

This compound, a monoazo calcium salt pigment, has emerged as a viable alternative to diarylide yellow pigments (e.g., PY 12, PY 13, PY 14, and PY 83).[1][2][3] Diarylide yellows, while offering good color strength, can exhibit limitations in heat stability and lightfastness, and some raise environmental and health concerns due to potential degradation into 3,3'-dichlorobenzidine (B165656) (DCB), a suspected carcinogen, at temperatures above 200°C.[4] In contrast, PY 183 is a DCB-free alternative that boasts exceptional heat stability, excellent lightfastness, and good resistance to migration, making it particularly suitable for high-temperature processing applications in plastics and coatings.[5][6]

Comparative Performance Data

The following tables summarize the key performance characteristics of this compound against common diarylide yellow pigments based on data from technical datasheets.

Table 1: General and Physical Properties

PropertyThis compoundDiarylide Yellow 12Diarylide Yellow 13Diarylide Yellow 14Diarylide Yellow 83
C.I. Name This compoundPigment Yellow 12Pigment Yellow 13Pigment Yellow 14Pigment Yellow 83
C.I. Number 1879221090211002109521108
CAS Number 65212-77-36358-85-65102-83-05468-75-75567-15-7
Chemical Class Monoazo Calcium LakeDiarylideDiarylideDiarylideDiarylide
Molecular Formula C16H10Cl2N4O7S2CaC32H26Cl2N6O4C36H34Cl2N6O4C34H30Cl2N6O4C36H32Cl4N6O8
Hue Reddish YellowGreenish YellowGreenish/Reddish YellowGreenish YellowReddish Yellow

Table 2: Heat and Light Fastness Properties

PropertyThis compoundDiarylide Yellow 12Diarylide Yellow 13Diarylide Yellow 14Diarylide Yellow 83
Heat Stability (°C) 280-300~180-200~180-200~180-200~200
Light Fastness (Full Shade) 7-84-55-656-7
Light Fastness (Tint Tone) 6-72-34-536
Weather Fastness GoodModerateModerateModerateGood

Note: Lightfastness is rated on the Blue Wool Scale from 1 (very poor) to 8 (excellent).

Table 3: Chemical Resistance Properties

PropertyThis compoundDiarylide Yellow 12Diarylide Yellow 13Diarylide Yellow 14Diarylide Yellow 83
Water Resistance 55555
Acid Resistance (5% HCl) 55455
Alkali Resistance (5% NaOH) 553-455
Ethanol Resistance 4-54-54-53-44
Xylene Resistance 4-53-43-433-4
Migration Resistance 534-544-5

Note: Chemical and migration resistance are rated on a scale from 1 (poor) to 5 (excellent).

Experimental Protocols

Accurate and reproducible evaluation of pigment performance is essential. The following are detailed methodologies for key experiments based on international standards.

Lightfastness Testing (ISO 105-B02)

This method determines the resistance of a colorant to fading upon exposure to an artificial light source that simulates natural daylight.

  • Sample Preparation: Prepare plastic plaques or coated panels containing the pigment at a specified concentration (e.g., 1% full shade and a 1:10 tint with TiO₂).

  • Mounting: Mount the samples in a sample holder, ensuring that a portion of each sample is shielded from the light to serve as an unexposed reference.

  • Blue Wool References: Place a set of Blue Wool standards (ranging from 1 to 8) in the sample holder alongside the test specimens.

  • Exposure: Expose the samples and Blue Wool references to a xenon arc lamp under controlled conditions of irradiance, temperature, and humidity as specified in the standard.

  • Evaluation: Periodically inspect the samples and compare the degree of fading of the test specimen to that of the Blue Wool standards. The lightfastness rating is the number of the Blue Wool standard that exhibits a similar degree of fading.

Heat Stability Testing (ASTM D2485)

This test evaluates the ability of a pigment to withstand high temperatures during processing without significant color change.

  • Sample Preparation: Compound the pigment into a specific polymer (e.g., HDPE, PP, ABS) at a defined concentration.

  • Molding: Produce molded articles (e.g., plaques) from the pigmented polymer using an injection molding machine.

  • Staged Temperature Exposure: Place the molded plaques in a laboratory oven and expose them to a series of increasing temperatures (e.g., starting from 200°C and increasing in 20°C increments) for a specified duration at each temperature (e.g., 5 minutes).

  • Color Measurement: After each temperature stage, allow the plaques to cool and measure the color difference (ΔE*ab) against a control sample that was not exposed to high heat, using a spectrophotometer.

  • Determination of Heat Stability: The heat stability is the maximum temperature at which the color change remains within a predefined tolerance (e.g., ΔE*ab ≤ 3).

Chemical Resistance Testing (ASTM D1308)

This method assesses the resistance of a pigmented surface to various chemicals.

  • Test Panel Preparation: Prepare coated panels or plastic plaques with a smooth, uniform surface of the pigmented material.

  • Reagent Application: Place a small amount of the test chemical (e.g., 5% HCl, 5% NaOH, ethanol, xylene) onto the surface of the test panel.

  • Covering (Spot Test): Cover the applied chemical with a watch glass to prevent evaporation and ensure continuous contact with the surface.

  • Exposure Duration: Allow the chemical to remain in contact with the surface for a specified period (e.g., 24 hours) at a controlled temperature and humidity.

  • Evaluation: After the exposure period, remove the watch glass and rinse the surface with distilled water. Visually assess the tested area for any changes, such as discoloration, blistering, loss of gloss, or softening, and rate the resistance on a scale of 1 to 5.

Visualizing Experimental Workflows

To further clarify the evaluation process, the following diagrams illustrate the logical flow of the key experimental protocols.

Experimental_Workflow_for_Pigment_Evaluation cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison start Pigment Selection (PY 183 vs. Diarylide Yellows) dispersion Dispersion in Polymer/Coating Matrix start->dispersion specimen_prep Specimen Preparation (Plaques/Panels) dispersion->specimen_prep lightfastness Lightfastness Test (ISO 105-B02) specimen_prep->lightfastness heat_stability Heat Stability Test (ASTM D2485) specimen_prep->heat_stability chemical_resistance Chemical Resistance Test (ASTM D1308) specimen_prep->chemical_resistance evaluation Evaluation of Performance Data lightfastness->evaluation heat_stability->evaluation chemical_resistance->evaluation comparison Comparative Analysis evaluation->comparison conclusion Conclusion on Substitution Suitability comparison->conclusion

Caption: Overall workflow for evaluating pigment performance.

Lightfastness_Testing_Workflow prep Prepare Pigmented Specimen and Mount with Blue Wool Standards expose Expose to Xenon Arc Lamp (Controlled Environment) prep->expose observe Periodically Observe Fading of Specimen and Standards expose->observe compare Compare Fading of Specimen to Fading of Blue Wool Standards observe->compare rate Assign Lightfastness Rating (Blue Wool Scale 1-8) compare->rate

Caption: Workflow for Lightfastness Testing (ISO 105-B02).

Heat_Stability_Testing_Workflow prep Prepare Pigmented Polymer and Mold into Plaques expose Expose Plaques to Staged Increasing Temperatures in Oven prep->expose measure Measure Color Difference (ΔEab) after Each Temperature Stage expose->measure evaluate Determine Maximum Temperature with Acceptable Color Change (ΔEab ≤ 3) measure->evaluate result Report Heat Stability Temperature (°C) evaluate->result

Caption: Workflow for Heat Stability Testing (ASTM D2485).

Summary of Findings and Recommendations

The experimental data clearly indicates that this compound offers superior performance in several key areas compared to conventional diarylide yellow pigments.

  • Heat Stability: PY 183's exceptional heat stability of up to 300°C makes it an excellent candidate for engineering plastics and other high-temperature processing applications where diarylide yellows would degrade.[2][3][5]

  • Lightfastness: With a Blue Wool Scale rating of 7-8 in full shade, PY 183 demonstrates significantly better lightfastness than most diarylide yellows, ensuring greater color stability and longevity in the final product.[2][3]

  • Migration Resistance: The high migration resistance of PY 183 is a critical advantage, particularly in plasticized polymers where bleeding and blooming can be a concern with some diarylide pigments.[2][5]

  • Safety Profile: As a DCB-free pigment, PY 183 offers a more favorable health and safety profile, aligning with increasing regulatory restrictions on certain diarylide pigments.[6]

While diarylide yellows may offer higher tinting strength in some cases, the overall performance benefits of this compound, particularly its thermal stability and lightfastness, make it a compelling substitute for a wide range of applications. For researchers and product developers, the substitution of diarylide yellows with PY 183 can lead to products with enhanced durability, improved safety, and the ability to withstand more demanding processing conditions. It is, however, recommended that in-house testing be conducted to validate the performance of PY 183 within specific formulations and applications.

References

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic and Crystallographic Comparison of α-Phase and β-Phase Pigment Yellow 183

This guide provides a detailed comparison of the α (alpha) and β (beta) phases of C.I. This compound (P.Y. 183), an important organic pigment used in various industrial applications. This document summarizes key crystallographic and spectroscopic data to highlight the structural differences between the two polymorphs and includes detailed experimental protocols for their characterization.

Introduction

C.I. This compound, a monoazo yellow pigment, is known to exist in at least two crystalline forms, the α-phase and the β-phase.[1][2] These polymorphic forms, while chemically identical, exhibit different crystal structures, which can influence their physical and chemical properties, such as color, thermal stability, and lightfastness. Understanding the distinct characteristics of each phase is crucial for optimizing their use in various applications. This guide focuses on a comparative analysis of their crystallographic and spectroscopic properties.

Synthesis and Structural Relationship

The industrial synthesis of this compound involves a multi-step process. The general workflow for the synthesis of both α and β phases is outlined below. The specific conditions for crystallization determine the resulting polymorph.

G cluster_synthesis Synthesis of P.Y. 183 Precursor cluster_laking Laking and Phase Formation cluster_products Final Products Diazotization Diazotization of 2-amino-4,5-dichlorobenzenesulfonic acid Coupling Coupling with 1-(3'-sulfophenyl)-3-methyl-5-pyrazolone Diazotization->Coupling SodiumSalt Formation of Sodium Salt Coupling->SodiumSalt Laking Laking with CaCl2 SodiumSalt->Laking AlphaPhase α-Phase Crystallization Laking->AlphaPhase Industrial Process BetaPhase β-Phase Crystallization (recrystallization from NMP/water) AlphaPhase->BetaPhase Recrystallization AlphaProduct α-Phase P.Y. 183 AlphaPhase->AlphaProduct BetaProduct β-Phase P.Y. 183 BetaPhase->BetaProduct

Figure 1: General synthesis workflow for α-phase and β-phase of this compound.

Crystallographic Data Comparison

The most significant differences between the α and β phases of this compound lie in their crystal structures. The α-phase is a monohydrate, while the β-phase is a trihydrate.[2][3] This difference in hydration state leads to distinct unit cell parameters and space groups, as detailed in the table below. The crystal structure of the β-phase was determined from single-crystal data, while the α-phase was determined from X-ray powder diffraction data.[1][4]

Parameterα-Phase P.Y. 183β-Phase P.Y. 183
Chemical Formula Ca(C₁₆H₁₀Cl₂N₄O₇S₂)·H₂OCa(C₁₆H₁₀Cl₂N₄O₇S₂)·3H₂O
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 14.99815.421
b (Å) 7.4237.391
c (Å) 21.31922.860
β (˚) 104.99107.23
Volume (ų) 2292.82488.1
Z 44
Water Molecules 1 per formula unit3 per formula unit

Spectroscopic Data Comparison

While detailed comparative spectra are not widely published, differences in the FT-IR spectra of the two phases are expected due to their distinct crystal packing and hydrogen bonding environments, particularly related to the water of hydration.

Spectroscopic Techniqueα-Phase P.Y. 183 (Expected Features)β-Phase P.Y. 183 (Expected Features)
FT-IR Spectroscopy Broader O-H stretching bands due to hydrogen bonding involving the single water molecule. Subtle shifts in the regions of sulfonate (SO₃⁻) and carbonyl (C=O) stretching vibrations due to different coordination with the Ca²⁺ ion and hydrogen bonding interactions.More complex and potentially sharper O-H stretching bands corresponding to the three water molecules in distinct hydrogen-bonding environments. Significant differences in the fingerprint region (below 1500 cm⁻¹) compared to the α-phase, reflecting the different crystal lattice and intermolecular interactions.
UV-Vis Spectroscopy The UV-Vis absorption spectrum is primarily determined by the chromophore of the pigment molecule. Therefore, significant shifts in λmax are not expected between the two phases when measured in solution. In the solid state (diffuse reflectance), minor shifts and changes in band shape may be observed due to differences in intermolecular interactions and crystal packing affecting the electronic transitions.Similar to the α-phase, the main absorption bands are expected to be in the same region. However, solid-state measurements might reveal subtle differences in the absorption profile due to the different crystalline environment.

Experimental Protocols

Synthesis of β-Phase this compound

The β-phase of this compound can be obtained through recrystallization of the α-phase. The following is a representative protocol based on available literature:

  • Dissolve the sodium salt of P.Y. 183 in a mixture of N-methylpyrrolidone (NMP) and water at an elevated temperature (e.g., 100 °C).[1]

  • While maintaining the temperature, add a solution of calcium chloride (CaCl₂) in water over a period of time.[1]

  • Cool the mixture to room temperature without stirring to allow for the crystallization of the β-phase.

  • Collect the resulting product by filtration.

  • Wash the product with cold water followed by ethanol.

  • Dry the final product in a vacuum oven.

X-ray Diffraction (XRD) Analysis

X-ray powder diffraction is a key technique to differentiate between the α and β phases.

  • Sample Preparation: Gently grind the pigment powder to a fine, homogenous consistency. Mount the powder on a sample holder.

  • Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source is typically used.

  • Data Collection: Collect the diffraction pattern over a 2θ range of 5° to 50° with a step size of 0.02° and a suitable counting time per step.

  • Data Analysis: Compare the obtained diffraction pattern with the known patterns for the α and β phases of P.Y. 183.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to probe the vibrational modes of the pigment molecules and can reveal differences in hydrogen bonding and crystal structure.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the pigment sample (approx. 1 mg) with dry potassium bromide (approx. 100 mg) and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the powder.

  • Instrumentation: A FT-IR spectrometer with a DTGS detector.

  • Data Collection: Collect the spectrum in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

  • Data Analysis: Analyze the positions and shapes of the absorption bands, particularly in the O-H stretching region (3000-3600 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), to identify differences between the two phases.

UV-Vis Spectroscopy

Solid-state UV-Vis spectroscopy can be used to compare the coloristic properties of the two phases.

  • Sample Preparation: Use a diffuse reflectance accessory. The powdered pigment is placed in a sample holder.

  • Instrumentation: A UV-Vis spectrophotometer equipped with an integrating sphere.

  • Data Collection: Record the diffuse reflectance spectrum over the visible range (e.g., 400-700 nm).

  • Data Analysis: Convert the reflectance data to absorbance using the Kubelka-Munk function. Compare the absorption maxima and the overall shape of the spectra for the two phases.

Conclusion

References

Purity Validation of Pigment Yellow 183: A Chromatographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of chromatographic techniques for the validation of Pigment Yellow 183 (PY 183) purity. While specific analytical data for PY 183 is not extensively published, this document compiles representative methodologies and data based on the analysis of structurally similar monoazo pigments. The information herein is intended to serve as a practical resource for developing and validating analytical methods for quality control and research purposes.

Introduction

This compound (C.I. 18792) is a monoazo calcium salt lake pigment widely used in plastics and coatings due to its excellent heat stability and lightfastness.[1][2][3] The purity of PY 183 is a critical quality attribute, as impurities can affect its coloristic properties, performance, and toxicological profile. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for assessing the purity and identifying potential impurities in synthetic organic pigments.[4][5]

Comparative Analysis of Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the industry standard for the quantitative analysis of organic pigment purity due to its high resolution, sensitivity, and reproducibility.[4][5] Thin-Layer Chromatography (TLC) offers a simpler, more cost-effective qualitative screening method.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.Differential migration of components on a thin layer of adsorbent material coated on a plate.
Primary Use Quantitative purity determination, impurity profiling, and method validation.Qualitative screening for impurities and rapid identification.
Resolution HighModerate to Low
Sensitivity High (ng to pg levels)Low (µg to ng levels)
Reproducibility HighModerate
Analysis Time 15-30 minutes per sample30-60 minutes for multiple samples
Cost High initial investment and operational costsLow initial investment and operational costs

Table 1: Comparison of HPLC and TLC for PY 183 Purity Analysis. This table provides a general comparison of the two techniques.

Quantitative Data Summary (Illustrative)

The following tables present illustrative data for the validation of an HPLC method for PY 183 purity analysis, based on typical performance characteristics observed for similar azo pigments.

ParameterSpecificationResult
Purity Assay > 98.0%99.2%
Known Impurity 1 < 0.5%0.3%
Known Impurity 2 < 0.5%0.2%
Unknown Impurities < 0.1% each< 0.1%
Total Impurities < 2.0%0.8%

Table 2: Illustrative Purity Profile of a PY 183 Batch. This data represents a hypothetical high-purity batch of PY 183.

Validation ParameterAcceptance CriteriaIllustrative Results
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) Report0.01 µg/mL
Limit of Quantitation (LOQ) Report0.03 µg/mL

Table 3: Illustrative HPLC Method Validation Parameters for PY 183 Analysis. These results demonstrate a robust and reliable analytical method.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method (Illustrative)

This proposed method is based on a reversed-phase HPLC approach commonly used for azo pigments.[6]

1. Sample Preparation:

  • Accurately weigh 10 mg of the PY 183 sample.

  • Dissolve in 10 mL of a suitable solvent (e.g., N,N-Dimethylformamide or a mixture of methanol (B129727) and water).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) at the maximum absorption wavelength of PY 183 (approximately 410 nm).

3. Data Analysis:

  • The purity of PY 183 is determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.

Thin-Layer Chromatography (TLC) Method (Illustrative)

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of PY 183 in a suitable solvent (e.g., N,N-Dimethylformamide).

2. TLC Conditions:

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: A mixture of Toluene:Ethyl Acetate (e.g., 7:3 v/v).

  • Application: Spot 5 µL of the sample solution onto the TLC plate.

  • Development: Develop the plate in a saturated TLC chamber until the solvent front reaches approximately 1 cm from the top of the plate.

  • Visualization: Visualize the separated spots under UV light at 254 nm and 366 nm. Impurities will appear as separate spots from the main PY 183 spot.

Visualizations

G Experimental Workflow for PY 183 Purity Validation cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis & Reporting weigh Weigh PY 183 Sample dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate for Dissolution dissolve->sonicate filter Filter through 0.45 µm Filter sonicate->filter hplc HPLC Analysis filter->hplc Quantitative Analysis tlc TLC Analysis (Screening) filter->tlc Qualitative Screening integrate Integrate Peak Areas hplc->integrate report Generate Certificate of Analysis tlc->report calculate Calculate Purity & Impurity Levels integrate->calculate calculate->report G Logical Relationship of Purity Assessment PY183 This compound Chromatography Chromatographic Separation (HPLC/TLC) PY183->Chromatography Purity Purity Performance Product Performance (Color, Stability) Purity->Performance Impurities Impurities Impurities->Performance Safety Toxicological Profile Impurities->Safety Chromatography->Purity Chromatography->Impurities

References

A Comparative Guide to the Cross-Validation of X-ray Diffraction Data for Organic Pigments

Author: BenchChem Technical Support Team. Date: December 2025

The structural integrity of organic pigments is a cornerstone of their performance, influencing everything from color stability and lightfastness to their behavior in various formulations. For researchers, scientists, and drug development professionals, X-ray diffraction (XRD) is a critical tool for characterizing the crystalline nature of these materials. However, the raw data from XRD requires rigorous validation to ensure its accuracy and reliability. This guide provides a comparative overview of cross-validation methods for XRD data of organic pigments, focusing on the widely-used Rietveld refinement method and offering insights into alternative approaches.

The Gold Standard: Rietveld Refinement

Rietveld refinement is a powerful technique that moves beyond simple peak identification. It involves fitting a complete theoretical diffraction pattern, calculated from a known crystal structure model, to the entire measured experimental pattern. By minimizing the difference between the calculated and observed profiles using a least-squares approach, this method can refine structural parameters, determine quantitative phase composition, and assess the overall quality of the data fit.

Logical Workflow for Rietveld Refinement

The Rietveld refinement process follows a structured and iterative workflow. The goal is to systematically refine various parameters of a crystal structure model until the calculated diffraction pattern closely matches the experimental data. This ensures that the structural model is a valid representation of the organic pigment being analyzed.

cluster_0 Data Acquisition & Preparation cluster_1 Iterative Refinement cluster_2 Validation Data_Collection 1. XRD Data Collection Phase_ID 2. Qualitative Phase ID Data_Collection->Phase_ID Initial_Model 3. Select Initial Crystal Structure Model Phase_ID->Initial_Model Refine_Global 4. Refine Global Parameters (Scale Factor, Background) Initial_Model->Refine_Global Refine_Cell 5. Refine Unit Cell Parameters Refine_Global->Refine_Cell Refine_Profile 6. Refine Peak Profile (U, V, W, Shape) Refine_Cell->Refine_Profile Refine_Atomic 7. Refine Atomic Parameters (Coordinates, Occupancy) Refine_Profile->Refine_Atomic Check_Fit 8. Check Figures of Merit (Rwp, GOF) Refine_Atomic->Check_Fit Final_Model 9. Validated Crystal Structure Check_Fit->Final_Model Acceptable Modify_Model Modify Model or Refinement Strategy Check_Fit->Modify_Model Not Acceptable Modify_Model->Refine_Global Re-iterate

Caption: Workflow for XRD data validation using Rietveld refinement.

Comparative Performance of Rietveld Refinement

The success of a Rietveld refinement is judged by several statistical figures of merit. These values provide a quantitative measure of the agreement between the experimental data and the refined structural model. Lower values generally indicate a better fit.

Pigment NameMethodRwp (%)Rp (%)χ² (Chi-squared) / GOFReference
C.I. Pigment Violet 23Rietveld Refinement20.1--
C.I. Pigment Violet 23Rietveld Refinement14.5--
C.I. Pigment Red 202Rietveld Refinement21.6--
C.I. Pigment Yellow 154 (α phase)Rietveld Refinement7.935.861.45
C.I. Pigment Orange 36 (β phase)Rietveld Refinement9.006.701.34
C.I. Pigment Yellow 181 (β phase)Rietveld Refinement9.076.751.83
C.I. Pigment Orange 62Rietveld Refinement10.147.741.63
C.I. Pigment Yellow 194Rietveld Refinement11.238.521.47
C.I. Pigment Yellow 151Rietveld Refinement11.968.921.54
  • Rwp (Weighted Profile R-factor): The most significant figure of merit, as it considers the statistical weight of each data point.

  • Rp (Profile R-factor): A measure of the fit based on the unweighted intensity values.

  • χ² (Chi-squared) or GOF (Goodness of Fit): Indicates how well the refined model fits the data relative to the expected statistical error. A value close to 1.0 suggests a good fit.

Alternative Validation Approach: Chemometric Analysis

While Rietveld refinement is ideal for samples with known or hypothesized crystal structures, chemometric methods such as Principal Component Analysis (PCA) offer a complementary approach for qualitative validation and comparison, especially for complex mixtures or when a reference structure is unavailable. PCA can be used to reduce the dimensionality of XRD data, highlighting variations between samples and identifying patterns that may correspond to different crystalline phases or impurities.

Logical Workflow for Chemometric Validation

This workflow focuses on pattern recognition and classification rather than structural refinement. It is particularly useful for quality control, comparing batches of pigments, or identifying counterfeit products by comparing their XRD "fingerprints" to those of authentic samples.

cluster_0 Data Acquisition & Preparation cluster_1 Model Building & Validation cluster_2 Analysis & Interpretation Data_Collection 1. Collect XRD Patterns (Multiple Samples) Data_Preprocessing 2. Pre-process Data (Baseline Correction, Normalization) Data_Collection->Data_Preprocessing PCA_Model 3. Build PCA Model Data_Preprocessing->PCA_Model Cross_Validation 4. Cross-Validate Model PCA_Model->Cross_Validation Scores_Plot 5. Analyze Scores Plot (Sample Grouping) Cross_Validation->Scores_Plot Loadings_Plot 6. Analyze Loadings Plot (Variable Importance) Cross_Validation->Loadings_Plot Classification 7. Classify Unknown Samples or Identify Outliers Scores_Plot->Classification Loadings_Plot->Classification

Caption: Workflow for XRD data validation using chemometric analysis.

Experimental Protocols

Accurate and reproducible XRD data begins with meticulous sample preparation and data acquisition.

Sample Preparation for Powder XRD

The primary goal of sample preparation is to present a sample with a sufficient number of randomly oriented crystallites to the X-ray beam.

  • Particle Size Reduction:

    • Grind the solid organic pigment sample to a fine, talc-like powder (ideally <10 µm) to ensure good particle statistics and minimize peak broadening effects.

    • Use an agate mortar and pestle for manual grinding to prevent contamination. For more rigorous size reduction, a McCrone mill can be used.

    • To minimize structural damage, grinding can be performed under a liquid medium like ethanol (B145695) or methanol.

  • Sample Mounting:

    • Carefully load the fine powder into a sample holder. The back-loading or cavity mounting method is preferred to minimize preferred orientation.

    • Gently press the powder to create a densely packed sample with a smooth, flat surface that is perfectly level with the holder's surface. Avoid excessive pressure, which can induce preferred orientation.

    • For very small sample amounts, a zero-background holder (e.g., a single crystal silicon wafer) should be used to minimize background signal.

XRD Data Acquisition

Instrumental parameters must be optimized to obtain high-quality diffraction patterns suitable for validation.

  • Instrument: A modern powder diffractometer (e.g., Bruker D8 Advance, Philips PW1710) equipped with a Cu Kα radiation source (wavelength λ = 1.5418 Å) is commonly used.

  • Geometry: Bragg-Brentano geometry is standard for powder diffraction.

  • Scan Range (2θ): A typical scan ranges from 2° to 50° or higher. Low angles are critical for organic pigments, which often have significant peaks in this region.

  • Step Size: A small step size (e.g., 0.02°) is necessary to accurately define peak profiles.

  • Scan Speed/Time per Step: A slow scan speed or longer counting time per step is required to improve the signal-to-noise ratio, which is crucial as organic pigments can be weak scatterers.

Rietveld Refinement Protocol

This protocol outlines the general steps for performing a Rietveld refinement after data collection.

  • Software: Commonly used software includes TOPAS, GSAS-II, FullProf, and DASH.

  • Initial Model:

    • Import the experimental XRD data.

    • Perform a qualitative phase identification to confirm the primary pigment phase.

    • Obtain an initial crystal structure model (as a .cif file) from crystallographic databases (e.g., Cambridge Structural Database) or from computational prediction methods.

  • Refinement Strategy: The refinement is performed sequentially. A typical order is:

    • Scale Factor: Refine the overall scale of the calculated pattern.

    • Background: Model the background using a polynomial function or by importing a measured background file.

    • Unit Cell Parameters: Refine the lattice parameters (a, b, c, α, β, γ).

    • Peak Profile Parameters: Refine parameters that model the peak shape and width (e.g., Caglioti parameters U, V, W) to account for instrumental and sample-related broadening.

    • Atomic Parameters: In the final stages, refine atomic coordinates and isotropic displacement parameters (thermal parameters).

  • Validation:

    • After each refinement cycle, check the figures of merit (Rwp, GOF).

    • Visually inspect the difference plot (observed pattern minus calculated pattern). A good fit will show only random noise in the difference plot.

    • Continue the iterative process until the figures of merit converge and the difference plot is satisfactory. The refinement is considered successful when these criteria are met, thus validating the crystal structure model.

Comparative analysis of the thermal stability of different yellow pigments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Stability of Yellow Pigments

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the thermal stability of various yellow pigments, supported by experimental data. The information is intended to assist researchers and professionals in selecting appropriate pigments for applications where thermal stress is a critical factor.

Experimental Protocols

To ensure accurate and reproducible results, the following standardized methodologies are recommended for assessing the thermal stability of pigments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of pigments by measuring the change in mass as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure (based on ASTM E1131):

  • A sample of the pigment (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant heating rate, commonly 10 °C/min or 20 °C/min.

  • The mass of the sample is continuously monitored as the temperature increases, typically from ambient temperature to 800-1000 °C.

  • The resulting TGA curve plots the percentage of weight loss against temperature. Key parameters to be determined are the onset temperature of decomposition and the temperature of maximum weight loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a pigment as a function of temperature, identifying melting points, glass transitions, and other phase changes.

Apparatus: A calibrated differential scanning calorimeter.

Procedure (based on ISO 11357-1):

  • A small sample of the pigment (typically 5-10 mg) is encapsulated in an aluminum pan.

  • The sample and an empty reference pan are heated at a controlled rate, typically 10 °C/min or 20 °C/min, in a controlled atmosphere (e.g., nitrogen).

  • The difference in heat flow between the sample and the reference is measured and plotted against temperature.

  • Endothermic and exothermic peaks in the DSC thermogram indicate thermal events such as melting, crystallization, or decomposition.

Colorimetric Analysis

Objective: To quantify the change in color of a pigment after exposure to elevated temperatures.

Apparatus: A spectrophotometer or colorimeter.

Procedure (based on ASTM D2244):

  • A baseline color measurement of the unheated pigment is taken using a spectrophotometer. The color is recorded in the CIELAB color space (L, a, b* values).

  • The pigment is then subjected to a specific temperature for a defined duration in a calibrated oven.

  • After cooling to room temperature, the color of the heat-treated pigment is measured again.

  • The total color difference (ΔE*) is calculated using the following formula:

    ΔE* = √[(ΔL)² + (Δa)² + (Δb*)²]

    A higher ΔE* value indicates a greater change in color. A ΔE* of 1.0 is generally considered a just noticeable difference to the human eye.[1][2]

Experimental Workflow

The following diagram illustrates the workflow for the comparative analysis of the thermal stability of yellow pigments.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Heat Treatment & Colorimetry cluster_3 Data Analysis & Comparison P1 Pigment Selection P2 Sample Weighing P1->P2 TGA TGA Analysis P2->TGA DSC DSC Analysis P2->DSC CM1 Initial Color Measurement P2->CM1 DA Comparative Analysis TGA->DA DSC->DA HT Heat Treatment in Oven CM2 Final Color Measurement HT->CM2 CM1->HT DE Calculate ΔE* CM2->DE DE->DA

Workflow for Thermal Stability Analysis of Pigments.

Comparative Data of Yellow Pigments

The following table summarizes the thermal stability data for a selection of organic and inorganic yellow pigments.

Pigment Name (C.I. Name) Type Onset of Decomposition (TGA, °C) Melting Point (DSC, °C) Heat Resistance (°C) Color Change (ΔE)
Bismuth Vanadate (B1173111) (PY 184) Inorganic~600-700>880[3]220-260[4]ΔE ≤ 3.0 at 250°C (in polyethylene)[5]
Cadmium Yellow (PY 35) Inorganic>500~980HighSignificant discoloration above 500°C due to oxidation[2]
Iron Oxide Yellow (PY 42) Inorganic~180-220 (converts to red iron oxide)[6]N/A180[6]Color changes to red upon dehydration.
Zinc Ferrite Yellow Inorganic>1000 (in inert atmosphere)[7]N/A>300[8]High stability at elevated temperatures.
Diarylide Yellow (PY 14) Organic~250190-200[9]180[9]Color becomes duller above 250°C[10]
Diarylide Yellow (PY 83) Organic>250N/A200[11]May decompose above 200°C[10]
Benzimidazolone Yellow (PY 154) Organic~330330[12]160-250[13][14]Good heat stability[12]
Isoindoline Yellow (PY 139) Organic>250N/A240-260[10][15]Color becomes duller at temperatures above 250°C[10]

Note: The values presented are compiled from various sources and may vary depending on the specific grade of the pigment and the experimental conditions.

Discussion

In general, inorganic yellow pigments exhibit higher thermal stability compared to their organic counterparts.

  • Bismuth Vanadate (PY 184) is a high-performance inorganic pigment with excellent heat stability, making it a suitable non-toxic alternative to lead and cadmium-based yellows. Its thermal stability can be further enhanced through surface coatings.[5]

  • Cadmium Yellow (PY 35) , a cadmium zinc sulfide, possesses high heat resistance but is prone to degradation and discoloration at very high temperatures, particularly in the presence of oxygen.[2]

  • Iron Oxide Yellow (PY 42) , a hydrated iron(III) oxide, has a lower thermal stability, converting to red iron(III) oxide upon dehydration at temperatures around 180-220°C.[6]

  • Zinc Ferrite Yellow demonstrates exceptional thermal stability, with decomposition temperatures exceeding 1000°C in an inert atmosphere.[7]

Organic yellow pigments offer a wide range of hues and high color strength, but their thermal stability is generally lower than that of inorganic pigments.

  • Diarylide Yellows (PY 14, PY 83) are widely used organic pigments with moderate heat resistance, typically up to around 200°C.[9][10] Above this temperature, decomposition and color changes can occur.

  • Benzimidazolone Yellow (PY 154) is known for its good overall fastness properties, including good heat stability, making it suitable for more demanding applications than standard diarylide yellows.[12][13]

  • Isoindoline Yellow (PY 139) offers good heat stability and is often used in plastics and coatings where higher processing temperatures are required.[10][15]

The selection of a yellow pigment for a specific application should be based on a careful consideration of the processing and end-use temperature requirements, in conjunction with other properties such as color strength, opacity, and lightfastness. This guide provides a foundational dataset to aid in this decision-making process.

References

Assessing the Lightfastness of Pigment Yellow 183 Against Industry Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lightfastness of Pigment Yellow 183 (PY 183) against other commonly used yellow pigments. The assessment is based on established industry standards, and supporting experimental data and protocols are provided to aid in the selection of appropriate pigments for various applications where color stability upon light exposure is critical.

Quantitative Data Summary

The lightfastness of a pigment is its ability to resist fading or changing color when exposed to light. This property is crucial in applications requiring long-term color stability. The most common scales for rating lightfastness are the Blue Wool Scale and the American Society for Testing and Materials (ASTM) International standards.

The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent).[1][2] An excellent rating of 7-8 indicates that the pigment will remain unchanged for more than 100 years under normal display conditions.[3] The ASTM D4303 standard categorizes lightfastness into five categories: I (Excellent), II (Very Good), III (Fair), IV (Poor), and V (Very Poor).[4] An ASTM I rating corresponds to a Blue Wool Scale rating of 7-8.[1][4]

This compound consistently demonstrates exceptional lightfastness, with multiple sources reporting a rating of 7-8 on the Blue Wool Scale.[5][6][7][8] This high rating signifies its suitability for applications demanding high performance and longevity.

Below is a comparative table summarizing the lightfastness ratings of this compound and other selected yellow pigments.

Pigment NameC.I. NameChemical ClassBlue Wool Scale RatingASTM Lightfastness Rating
This compound PY 183 Monoazo 7-8 [5][6][7][8]I (Excellent) [1][4]
Pigment Yellow 74PY 74Monoazo6-7I-II
Pigment Yellow 83PY 83Disazo6-7I-II
Pigment Yellow 110PY 110Isoindolinone7-8I
Pigment Yellow 138PY 138Quinophthalone7-8I
Pigment Yellow 150PY 150Nickel Azo7-8I
Pigment Yellow 154PY 154Benzimidazolone7-8I

Experimental Protocols

The lightfastness of pigments is evaluated using standardized test methods that involve exposing samples to controlled light sources that simulate natural daylight. The two primary standards are ASTM D4303 and ISO 105-B02.

ASTM D4303: Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials

This standard describes four test methods to accelerate the effects of long-term indoor illumination on artists' paints.[9] The methods are used to approximate the color change that can be expected over time.[9]

Key Experimental Steps:

  • Specimen Preparation:

    • Pigments are dispersed in a suitable vehicle (e.g., oil, acrylic emulsion).

    • The colored paint is applied to a substrate, such as primed aluminum panels for outdoor testing or lacquered test cards for indoor testing, at a specified thickness (e.g., 6-10 mils).[3]

    • ASTM lightfastness ratings are typically based on a tint of the color, where the pigment is mixed with a white base to achieve a reflectance of 35-45% at the wavelength of maximum absorption.[3]

    • A portion of each specimen is shielded from light to serve as an unexposed control.

  • Exposure Conditions:

    • Specimens are exposed to a light source under controlled conditions. ASTM D4303 outlines several methods, including:

      • Test Method A: Exposure to natural daylight filtered through glass.[9]

      • Test Method C: Exposure to a xenon-arc lamp that simulates daylight filtered through glass.[9]

    • Key parameters for xenon-arc testing (Method C) typically include:

      • Irradiance Level: 0.35 W/m²/nm at 340 nm.[4]

      • Relative Humidity: 55 ± 5%.[4]

      • Black Panel Temperature: 63 ± 2°C.[10]

      • Total Radiant Exposure: 1260 MJ/m².[4]

  • Evaluation:

    • After exposure, the color change between the exposed and unexposed portions of the specimen is measured using a spectrophotometer or colorimeter.

    • The color difference is calculated using the CIE 1976 Lab* (CIELAB) color difference equation (ΔE*).

    • The lightfastness category is assigned based on the calculated ΔE* value. For an ASTM I (Excellent) rating, the ΔE* is typically between 1 and 4.[3]

ISO 105-B02: Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test

This international standard specifies a method for determining the color fastness of textiles and other materials to an artificial light source representative of natural daylight (D65).[11]

Key Experimental Steps:

  • Specimen and Reference Preparation:

    • The test specimen is mounted on a card.

    • A set of Blue Wool references (standards 1-8) are mounted alongside the specimen.[12] These references are wool cloths dyed with blue dyes of known, differing lightfastness.[12]

  • Exposure:

    • The mounted specimen and Blue Wool references are placed in a xenon-arc test chamber.

    • The apparatus is set to specific conditions, which can be varied to simulate different environments. Key parameters include:

      • Irradiance: Controlled at a specific level, for example, 42 W/m² in the 300-400 nm range or 1.10 W/m² at 420 nm.[12]

      • Temperature: Monitored using a black panel or black standard thermometer, typically ranging from 50°C to 63°C.[11]

      • Humidity: Controlled to a specified level.[12]

    • The exposure continues until a specific amount of fading is observed in either the specimen or the Blue Wool references.

  • Assessment:

    • The fading of the test specimen is visually assessed by comparing the change in its color to the fading of the Blue Wool references.[13]

    • The lightfastness rating is the number of the Blue Wool reference that shows a similar degree of fading to the test specimen.[13]

    • A Grey Scale for assessing change in color can also be used for a more quantitative evaluation of the color change.[13]

Visualizations

The following diagrams illustrate the general workflows for the lightfastness testing procedures described above.

ASTM_D4303_Workflow cluster_prep Specimen Preparation cluster_exposure Exposure cluster_evaluation Evaluation p1 Pigment Dispersion in Vehicle p2 Application to Substrate (e.g., Panel) p1->p2 p3 Creation of Masstone and Tint p2->p3 p4 Masking of Control Area p3->p4 e1 Initial Color Measurement (Spectrophotometer) p4->e1 e2 Exposure in Xenon-Arc Chamber or Natural Daylight e1->e2 e3 Monitoring of Exposure Conditions (Irradiance, Temp, RH) e2->e3 v1 Final Color Measurement e3->v1 v2 Calculate Color Difference (ΔE*) v1->v2 v3 Assign ASTM Lightfastness Rating (I-V) v2->v3

ASTM D4303 Experimental Workflow

ISO_105_B02_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment p1 Mount Test Specimen on Card p2 Mount Blue Wool References (1-8) Alongside Specimen p1->p2 e1 Place Mounted Samples in Xenon-Arc Chamber p2->e1 e2 Set and Control Exposure Parameters (Irradiance, Temp, RH) e1->e2 e3 Expose until Predetermined Fading is Achieved e2->e3 a1 Visually Compare Fading of Specimen to Blue Wool References e3->a1 a2 Assign Blue Wool Scale Rating (1-8) a1->a2

ISO 105-B02 Experimental Workflow

References

A Comparative Analysis of Pigment Yellow 183's Migration Resistance in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation for researchers and formulation scientists in the polymer and coatings industry.

This guide provides a comprehensive comparison of the migration resistance of Pigment Yellow 183 (PY 183) against other common yellow pigments across various polymer systems. The following data and experimental protocols are designed to offer researchers, scientists, and drug development professionals a clear, objective benchmark for selecting the optimal pigment for their specific application, ensuring product stability and quality.

Superior Migration Resistance of PY 183

This compound, a monoazo calcium salt lake pigment, consistently demonstrates exceptional resistance to migration in a wide range of polymers.[1] Its performance is particularly notable in plasticized PVC, where it exhibits no migration even at very low concentrations (0.005%), a level at which pigments like Pigment Yellow 81 and 83 show significant migration.[1] This characteristic makes PY 183 an excellent choice for applications demanding high stability and color integrity over time.

PY 183 is widely recommended for use in demanding polymer systems that undergo high-temperature processing, such as high-density polyethylene (B3416737) (HDPE), polypropylene (B1209903) (PP), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and polycarbonate (PC).[1][2] Its thermal stability can reach up to 300°C in HDPE and even 330°C in PC, without causing dimensional changes.[1][2] This high heat resistance, combined with its excellent lightfastness (rated 7-8 on a scale of 1-8), positions PY 183 as a robust pigment for durable applications.[1][3]

Quantitative Comparison of Migration Resistance

The migration resistance of pigments is typically evaluated on a scale of 1 to 5, where 5 represents excellent (no migration) and 1 represents poor (severe migration). The following table summarizes the migration resistance of PY 183 in comparison to other commonly used yellow pigments in various polymers.

PigmentC.I. NameChemical ClassHDPEPPPVC (plasticized)ABSPCMigration Resistance (Scale 1-5)
This compound 18792 Monoazo Calcium Salt 5 5 5 5 5
Pigment Yellow 1221090Diarylide--3-4--
Pigment Yellow 1321100Diarylide--3-4--
Pigment Yellow 1421095Diarylide--3-4--
Pigment Yellow 8121127Diarylide--2-3--
Pigment Yellow 8321108Diarylide--3--
Pigment Yellow 13956298Isoindoline4-54-54-54-54-5
Pigment Yellow 155200310Disazo Condensation4444-
Pigment Yellow 18021290Benzimidazolone55555
Pigment Yellow 19118795Monoazo Calcium Salt55555
Chrome Yellow77600/3Lead Chromate55555

Note: The migration resistance values are compiled from various sources and represent typical performance. Actual performance may vary depending on the specific polymer grade, processing conditions, and pigment concentration. PY 183 is often used as a replacement for chrome yellow pigments due to environmental concerns, as it does not contain heavy metals.[1] It also serves as a high-performance alternative to diarylide yellows (PY 12, 13, 14, 81, 83) which can exhibit poor migration resistance.[1]

Experimental Protocol for Pigment Migration Testing

The following is a detailed methodology for assessing the migration resistance of pigments in polymers, based on industry-standard practices.

Objective: To determine the extent of pigment migration from a colored polymer sample to an uncolored polymer substrate.

Materials and Equipment:

  • Polymer resin (e.g., HDPE, PP, plasticized PVC)

  • Pigment to be tested (e.g., PY 183) and a control pigment

  • Two-roll mill or twin-screw extruder for compounding

  • Compression molding press or injection molding machine

  • White, unpigmented polymer plaques of the same grade

  • Glass plates

  • Weights (to apply pressure)

  • Oven with controlled temperature

  • Colorimeter or spectrophotometer

  • Gray scale for assessing color change (ISO 105-A03)

Procedure:

  • Compounding:

    • Dry blend the polymer resin with the test pigment at a specified concentration (e.g., 1% pigment by weight).

    • Melt compound the mixture using a two-roll mill or a twin-screw extruder at a temperature appropriate for the polymer. Ensure a homogeneous dispersion of the pigment.

  • Sample Preparation:

    • Produce colored polymer plaques of a standardized thickness (e.g., 2 mm) using compression molding or injection molding.

    • Allow the plaques to cool and condition at a standard temperature and humidity for 24 hours.

  • Migration Test Assembly:

    • Place a colored polymer plaque in direct contact with a white, unpigmented plaque of the same polymer.

    • Sandwich the pair of plaques between two clean glass plates.

    • Place a standardized weight on top of the glass plates to ensure uniform pressure (e.g., 1 kg).

  • Incubation:

    • Place the entire assembly in an oven at a specified temperature for a defined period. The conditions should be chosen to accelerate migration and simulate end-use conditions. A common test condition is 80°C for 24 hours.

  • Evaluation:

    • After the incubation period, remove the assembly from the oven and allow it to cool to room temperature.

    • Separate the colored and white plaques.

    • Visually assess the white plaque for any color transfer.

    • Quantify the color change on the surface of the white plaque using a colorimeter or spectrophotometer, measuring the color difference (ΔE*).

    • Rate the degree of staining on the white plaque using the gray scale for assessing staining, where 5 indicates no staining and 1 indicates severe staining.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for evaluating pigment migration.

experimental_workflow start Start compounding 1. Compounding (Polymer + Pigment) start->compounding sample_prep 2. Sample Preparation (Colored Plaques) compounding->sample_prep assembly 3. Migration Test Assembly (Colored Plaque + White Plaque) sample_prep->assembly incubation 4. Incubation (Oven at 80°C for 24h) assembly->incubation evaluation 5. Evaluation (Visual & Instrumental) incubation->evaluation end End evaluation->end

Caption: Experimental workflow for pigment migration testing.

Conclusion

This compound exhibits outstanding migration resistance across a broad spectrum of polymers, making it a highly reliable choice for applications where color stability is paramount. Its performance surpasses many conventional yellow pigments, particularly in challenging environments involving high temperatures and plasticizers. The experimental protocol detailed in this guide provides a robust framework for comparative testing, enabling formulators to make data-driven decisions for their specific product requirements. The superior non-migratory nature of PY 183, coupled with its excellent thermal and light stability, underscores its value in producing high-quality, durable colored plastics.

References

A Comparative Environmental Impact Assessment of Pigment Yellow 183 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the environmental footprint of Pigment Yellow 183 compared to alternative yellow pigments, supported by available ecotoxicological and biodegradability data. This report includes summaries of experimental protocols based on OECD guidelines and visual representations of key assessment workflows.

In the pursuit of vibrant and stable yellow colorants for various applications, including plastics, coatings, and inks, this compound (PY 183) has emerged as a popular choice, often marketed as an environmentally friendlier option. This guide provides a comparative analysis of the environmental impact of PY 183 against two common alternatives: Pigment Yellow 74 (PY 74) and Pigment Yellow 3 (PY 3). The assessment is based on available quantitative data on ecotoxicity and biodegradability, alongside a qualitative discussion on their life cycle considerations.

Executive Summary

This compound is promoted as a "greener" alternative primarily due to its composition, which is free of heavy metals like chromium and certain hazardous azo compounds.[1] While comprehensive environmental data for PY 183 and PY 3 is limited in publicly accessible literature, available information for PY 74 suggests a low potential for aquatic toxicity. This guide synthesizes the accessible data to facilitate informed pigment selection for environmentally conscious applications.

Quantitative Environmental Impact Data

The following tables summarize the available quantitative data for PY 183, PY 74, and PY 3. It is important to note the significant data gaps, particularly for PY 183 and PY 3, which underscores the need for further research and transparency from manufacturers.

Table 1: Acute Ecotoxicity Data

PigmentTest OrganismEndpointResultTest Guideline
This compound Data Not Available---
Pigment Yellow 74 Desmodesmus subspicatus (Algae)EC50 (72h)> 2 mg/L (saturation level)[2]OECD 201
Danio rerio (Fish)NOEC (96h)> saturation level[2]OECD 203
Activated SludgeNOEC (3h)> 1000 mg/L[2]OECD 209
Pigment Yellow 3 Data Not Available---

Table 2: Biodegradability Data

PigmentTest MethodResultTest Guideline
This compound Data Not Available--
Pigment Yellow 74 Data Not Available--
Pigment Yellow 3 Data Not Available--

Experimental Protocols

The ecotoxicity and biodegradability data presented are typically generated following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the key experimental protocols relevant to this comparison.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test assesses the toxicity of a substance to freshwater green algae.

  • Principle: Exponentially growing cultures of a selected algal species (e.g., Desmodesmus subspicatus) are exposed to various concentrations of the test substance over a 72-hour period.

  • Procedure:

    • A series of flasks containing a nutrient-rich growth medium are prepared.

    • The test substance is added to the flasks to create a range of concentrations. A control group with no test substance is also prepared.

    • Each flask is inoculated with a small volume of a young, exponentially growing algal culture.

    • The flasks are incubated under constant illumination and temperature for 72 hours.

    • Algal growth is measured at least every 24 hours by determining the cell concentration or a surrogate for biomass (e.g., fluorescence).

  • Endpoint: The primary endpoint is the inhibition of growth in relation to the control. The EC50 (Effective Concentration 50%) is calculated, which is the concentration of the test substance that causes a 50% reduction in algal growth.

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to fish.

  • Principle: Fish of a recommended species (e.g., Zebrafish, Danio rerio) are exposed to the test substance in a static or semi-static system for 96 hours.

  • Procedure:

    • Groups of fish are randomly assigned to test chambers containing different concentrations of the test substance dissolved or dispersed in water. A control group is maintained in clean water.

    • The exposure period is 96 hours.

    • Mortality is recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The main endpoint is the LC50 (Lethal Concentration 50%), which is the concentration of the substance estimated to be lethal to 50% of the test fish during the exposure period. The No Observed Effect Concentration (NOEC) is also often reported.

OECD 301: Ready Biodegradability

This series of tests determines the potential for a chemical substance to be readily biodegradable under aerobic conditions.

  • Principle: A small amount of the test substance is dissolved in an aqueous medium containing a microbial inoculum (e.g., from activated sludge) and essential nutrients. The mixture is incubated for 28 days.

  • Procedure: The extent of biodegradation is determined by measuring either the depletion of dissolved organic carbon (DOC), the amount of carbon dioxide produced, or the oxygen consumed.

  • Endpoint: A substance is considered "readily biodegradable" if it reaches a certain percentage of its theoretical biodegradation potential within a 10-day window during the 28-day test period. The pass levels are typically 60% for CO2 production or oxygen consumption and 70% for DOC removal.

Life Cycle Considerations

A comprehensive environmental comparison requires a Life Cycle Assessment (LCA), which evaluates the environmental impacts of a product from raw material extraction to end-of-life. While a direct comparative LCA for PY 183 and its alternatives is not publicly available, a qualitative assessment can be made based on their chemical nature.

  • Raw Material Acquisition and Synthesis: Organic pigments like PY 183, PY 74, and PY 3 are synthesized from petrochemical precursors. The environmental impact of this stage is associated with the energy consumption and waste generated during the multi-step chemical synthesis. Inorganic pigments, often considered as alternatives, are derived from mineral sources, and their impact is linked to mining and purification processes.

  • Use and End-of-Life: The low water solubility of these organic pigments suggests they are likely to remain in the product matrix during use. At the end of the product's life, pigments in plastics may be landfilled or incinerated. The potential for long-term environmental persistence exists if they are not readily biodegradable.

Visualizing the Assessment Process

To better understand the logical flow of an environmental impact assessment for pigments, the following diagrams are provided.

Experimental_Workflow_Ecotoxicity cluster_0 Ecotoxicity Testing Workflow Test_Substance Pigment Sample (PY 183, PY 74, or PY 3) Preparation Preparation of Test Concentrations Test_Substance->Preparation Algal_Test OECD 201: Algal Growth Inhibition Preparation->Algal_Test Invertebrate_Test OECD 202: Daphnia Acute Immobilisation Preparation->Invertebrate_Test Fish_Test OECD 203: Fish Acute Toxicity Preparation->Fish_Test Data_Analysis Calculation of EC50 / LC50 / NOEC Algal_Test->Data_Analysis Invertebrate_Test->Data_Analysis Fish_Test->Data_Analysis Hazard_Assessment Environmental Hazard Classification Data_Analysis->Hazard_Assessment

Fig. 1: Experimental Workflow for Ecotoxicity Testing.

Experimental_Workflow_Biodegradability cluster_1 Ready Biodegradability Assessment Workflow Test_Substance Pigment Sample Test_Setup OECD 301 Test System Setup Test_Substance->Test_Setup Inoculum Microbial Inoculum (e.g., Activated Sludge) Inoculum->Test_Setup Incubation 28-day Incubation Test_Setup->Incubation Measurement Measurement of CO2 evolution, O2 consumption, or DOC removal Incubation->Measurement Data_Analysis Calculation of Biodegradation Percentage Measurement->Data_Analysis Classification Classification as 'Readily Biodegradable' or Not Data_Analysis->Classification

Fig. 2: Workflow for Ready Biodegradability Assessment.

Conclusion and Recommendations

Based on the limited available data, it is challenging to definitively declare this compound as environmentally superior to its alternatives. While its composition avoids certain heavy metals, the lack of comprehensive ecotoxicity and biodegradability data prevents a full risk assessment. Pigment Yellow 74, for which some data exists, appears to have a low acute aquatic toxicity profile.

For researchers, scientists, and drug development professionals, the following recommendations are proposed:

  • Prioritize pigments with comprehensive and transparent environmental data. Request detailed safety data sheets and, if possible, access to REACH registration dossiers.

  • Consider the entire life cycle of the pigment. This includes the environmental impact of its synthesis and its fate at the end of the product's life.

  • Advocate for and support research into greener pigment alternatives. This includes pigments derived from renewable resources and those designed for biodegradability.

The selection of a pigment should not be based solely on its coloristic properties but also on a thorough evaluation of its potential environmental impact. As regulations and consumer awareness regarding chemical safety continue to grow, a proactive approach to selecting sustainable colorants is both a responsible and strategic choice.

References

Safety Operating Guide

Proper Disposal of Pigment Yellow 183: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the safe handling and disposal of chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Pigment Yellow 183 (CAS No. 65212-77-3), ensuring the safety of laboratory personnel and environmental compliance.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Avoid dust formation and contact with skin and eyes.[1]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shieldsProtects against airborne dust particles and accidental splashes.
Hand Protection Chemical-impermeable gloves (e.g., PVC, neoprene, or rubber)Prevents direct skin contact with the pigment.
Body Protection Fire/flame resistant and impervious clothing; lab coatProvides a barrier against spills and contamination.
Respiratory Protection Dust mask or a full-face respirator if exposure limits are exceededMinimizes the inhalation of fine pigment particles.

II. Occupational Exposure Limits

While no specific occupational exposure limits have been established for this compound, general limits for nuisance dust should be observed as a precautionary measure.[1][2][3]

ParameterValueAgency/Type
Total Dust 10 mg/m³TLV/TWA (USA)
Nuisance Dust 6 mg/m³MAK

Note: TLV/TWA (Threshold Limit Value/Time-Weighted Average) and MAK (Maximale Arbeitsplatz-Konzentration) are occupational exposure limits for airborne substances.

III. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations.[2] Do not discharge the pigment into sewer systems or the environment.

Step 1: Containment of Spills

In the event of a spill, immediate containment is necessary to prevent wider contamination.

  • Evacuate and Ventilate: Ensure adequate ventilation in the area and evacuate non-essential personnel.

  • Avoid Dust Formation: Do not use dry sweeping methods. Instead, moisten the spilled material with water or use a dust-binding agent before collection.[2][4]

  • Collect the Material: Use spark-proof tools and explosion-proof equipment to collect the spilled pigment. Pick up the material mechanically and place it into a suitable, sealable, and properly labeled container for disposal.[1][5]

Step 2: Waste Collection and Storage

  • Containerization: Keep this compound waste in a closed, suitable container that is clearly labeled.

  • Storage: Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition.[1]

Step 3: Final Disposal

The accepted methods for the final disposal of this compound are:

  • Licensed Chemical Destruction Plant: The material can be sent to a licensed facility for chemical destruction.

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another viable option.

Consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor to ensure compliance with all applicable regulations.

Step 4: Disposal of Contaminated Packaging

  • Decontamination: Whenever possible, containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.

  • Recycling/Reconditioning: Decontaminated containers can be offered for recycling or reconditioning.

  • Disposal of Uncleanable Packaging: If a container cannot be cleaned, it must be disposed of in the same manner as the pigment itself.[5] It can be punctured to render it unusable and then disposed of in a sanitary landfill or through controlled incineration.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

PigmentYellow183_Disposal start Start: this compound for Disposal spill Is there a spill? start->spill packaging Contaminated Packaging? start->packaging contain_spill Contain Spill: - Ventilate area - Avoid dust (moisten) - Use spark-proof tools spill->contain_spill Yes collect_waste Collect Waste in Labeled, Closed Container spill->collect_waste No (Routine Waste) contain_spill->collect_waste store_waste Store Waste Securely: - Cool, dry, ventilated area - Away from ignition sources collect_waste->store_waste disposal_decision Select Disposal Method (Consult EHS) store_waste->disposal_decision incineration Controlled Incineration with Flue Gas Scrubbing disposal_decision->incineration Option 1 destruction_plant Licensed Chemical Destruction Plant disposal_decision->destruction_plant Option 2 end End: Proper Disposal incineration->end destruction_plant->end packaging->end No clean_packaging Can it be cleaned (triple-rinsed)? packaging->clean_packaging Yes recycle Recycle or Recondition clean_packaging->recycle Yes dispose_as_product Dispose of as Product Waste clean_packaging->dispose_as_product No recycle->end dispose_as_product->store_waste

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Pigment Yellow 183

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pigment Yellow 183

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound (CAS No. 65212-77-3). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling and storage.

PropertyValueReferences
Chemical Formula C₁₆H₁₀Cl₂N₄O₇S₂Ca[1]
Molecular Weight 545.40 g/mol [1]
Appearance Yellow powder[2][3][4]
Density 1.42 - 1.90 g/cm³[1][3][5][6]
Solubility in Water Insoluble[4]
Heat Resistance Up to 300°C[2][5][6]
pH Value 5.0 - 8.0[1][2]

Operational Plan: Step-by-Step Handling Procedures

To minimize exposure and ensure safety, all handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)

Before handling, all personnel must be equipped with the following PPE:

  • Respiratory Protection : A dust mask or a half-mask respirator with a particulate filter is recommended to avoid inhalation of the powder.[7][8][9] For situations where exposure limits may be exceeded, a full-face respirator should be used.[10]

  • Eye Protection : Tightly fitting safety goggles with side shields are mandatory to protect against dust particles.[7][10]

  • Hand Protection : Chemical-impermeable gloves (e.g., nitrile, neoprene) must be worn.[7][8][10] Gloves should be inspected for integrity before each use.[10]

  • Protective Clothing : A lab coat or apron should be worn to prevent skin contact.[10][11][12] For larger quantities, fire/flame resistant and impervious clothing is recommended.[10]

Engineering Controls
  • Work in a well-ventilated area.[10]

  • Use a local exhaust ventilation system (e.g., fume hood) to control dust.

  • Take precautionary measures against static discharge.[4]

Handling Protocol
  • Preparation : Designate a specific area for handling this compound. Cover the work surface with a disposable liner.

  • Weighing : Carefully weigh the pigment in a fume hood to minimize dust dispersion.

  • Dispensing : Use non-sparking tools for dispensing the powder.[10]

  • Cleaning : Clean all spills immediately. For dry spills, gently sweep or vacuum with a HEPA-filtered vacuum. For wet spills, contain with an absorbent material.

  • Hygiene : Wash hands thoroughly with soap and water after handling.[10][11] Do not eat, drink, or smoke in the handling area.[11][13]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.

  • Waste Collection : Collect all waste material, including unused pigment, contaminated PPE, and cleaning materials, in a suitable, closed, and clearly labeled container.[10]

  • Disposal Method : The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[10] Do not discharge into sewer systems or waterways.[10]

  • Contaminated Packaging : Containers should be triple-rinsed or punctured to render them unusable before disposal in a sanitary landfill.[10] Combustible packaging may be incinerated.[10]

  • Regulations : All disposal activities must be in accordance with local, state, and federal regulations.[4]

Emergency Procedures

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Skin Contact : Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[10]

  • Eye Contact : Rinse eyes with pure water for at least 15 minutes and seek medical attention.[10]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

  • Fire : Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[10] Firefighters should wear self-contained breathing apparatus.[10]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Weigh and Dispense Pigment B->C D Perform Experimental Work C->D E Clean Work Area and Equipment D->E F Segregate and Label Waste E->F G Dispose of Waste via Licensed Contractor F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.